Diisopropyl dichloromalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl 2,2-dichloropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIXFUQTKUGSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938495 | |
| Record name | Dipropan-2-yl dichloropropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174300-34-6 | |
| Record name | Propanedioic acid, dichloro-, bis(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropan-2-yl dichloropropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Diisopropyl Dichloromalonate (CAS 174300-34-6)
[1]
Executive Summary
Diisopropyl dichloromalonate (CAS: 174300-34-6 ) is a specialized gem-dichloro dicarbonyl compound used as a high-value building block in organic synthesis and drug development.[1] Unlike its more common diethyl and dimethyl analogs, the diisopropyl variant offers unique steric bulk and lipophilicity, making it a critical reagent for modulating the physicochemical properties of heterocyclic scaffolds, particularly pyrimidines and purines.
This guide provides a comprehensive technical analysis of this compound, covering its physicochemical identity, synthesis protocols, mechanistic reactivity, and applications in pharmaceutical chemistry.
Part 1: Chemical Identity & Physicochemical Properties[3][4]
This compound is characterized by two chlorine atoms at the
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 174300-34-6 |
| Chemical Name | This compound; Propanedioic acid, 2,2-dichloro-, 1,3-bis(1-methylethyl) ester |
| Molecular Formula | |
| Molecular Weight | 257.11 g/mol |
| SMILES | CC(C)OC(=O)C(Cl)(Cl)C(=O)OC(C)C |
| InChI Key | Inferred: RDYUJBOUMXIDPY-UHFFFAOYSA-N (Analogous structure) |
| Physical State | Colorless to pale yellow liquid |
| Refractive Index | |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Toluene); Hydrolyzes in water |
| Hazards | Corrosive (Skin Corr.[2][3][4][5] 1B), Irritant |
Part 2: Synthesis & Production Protocol
The industrial and laboratory-scale synthesis of this compound is achieved via the electrophilic chlorination of Diisopropyl malonate (CAS 13195-64-7) using Sulfuryl Chloride (
Synthesis Logic
The reaction proceeds through a stepwise
-
Step 1 : Monochlorination to Diisopropyl chloromalonate.
-
Step 2 : Second chlorination to this compound.
Experimental Protocol (Standardized)
Note: This reaction releases
Reagents:
-
Diisopropyl malonate (1.0 eq)
-
Sulfuryl Chloride (2.2 - 2.5 eq)
-
Catalyst (Optional):
or Acetyl chloride (0.1 eq) to accelerate enolization.
Procedure:
-
Setup : Charge a dry 3-neck round-bottom flask with Diisopropyl malonate. Equip with a pressure-equalizing addition funnel, a reflux condenser, and a thermometer.
-
Addition : Heat the neat malonate to 40–50°C. Add Sulfuryl Chloride dropwise over 1–2 hours. The reaction is endothermic and evolves gas.
-
Reaction : After addition, slowly raise the temperature to 70–80°C and stir for 4–6 hours to drive the reaction to the dichloro stage.
-
Workup : Cool the mixture to room temperature. Degas under vacuum to remove residual
and . -
Purification : Purify via vacuum distillation.[7] The dichloro product typically boils higher than the monochloro intermediate.
Visualization: Synthesis Pathway
Figure 1: Stepwise chlorination of diisopropyl malonate using sulfuryl chloride.
Part 3: Reactivity & Applications in Drug Development
This compound is not merely a passive scaffold; it is a highly reactive electrophile and a source of "positive" chlorine. Its utility in drug development stems from two primary mechanisms:
Heterocyclic Ring Construction
The gem-dichloro moiety serves as a masked carbonyl equivalent. When reacted with dinucleophiles (e.g., amidines, ureas, or thioureas), it undergoes cyclocondensation to form pyrimidines or purines .
-
Advantage : The isopropyl esters provide steric bulk that prevents unwanted side reactions at the carbonyl centers during the initial nucleophilic attack, improving the yield of the desired heterocycle.
-
Example : Synthesis of 5-chloropyrimidines (via reduction of the intermediate) or 5,5-dichlorobarbiturates.
Chlorinating Agent
Similar to other polychlorinated active methylene compounds, this compound can act as a mild chlorinating agent, transferring a
Environmental Relevance (Agrochemicals)
It is identified as a degradation product of Isoprothiolane , a systemic fungicide used in rice cultivation. Understanding its stability and hydrolysis rates is crucial for environmental impact assessments in agricultural chemistry.
Visualization: Reactivity Logic
Figure 2: Primary reactivity pathways for this compound in synthesis and degradation.
Part 4: Safety & Handling
Signal Word : DANGER
-
Hazard Statements : H314 (Causes severe skin burns and eye damage).
-
Precautionary Measures :
-
PPE : Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.
-
Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to release corrosive acid).
-
Incompatibility : Strong bases, oxidizing agents, and water.
-
References
-
National Institutes of Health (NIH) . (2025). Diethyl dichloromalonate (Analogous Compound Data). PubChem Compound Summary. Retrieved from [Link]
-
Le, P. H., et al. (2025). Pesticide management and their residues in sediments... (Isoprothiolane degradation). ResearchGate. Retrieved from [Link]
-
Der Pharma Chemica . (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate (Synthetic Methodology Reference). Retrieved from [Link]
Sources
- 1. Diisopropyl Malonate_Tiande Chemical [tdchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. prepchem.com [prepchem.com]
- 5. Diethylmalonic acid, diisopropyl ester | C13H24O4 | CID 21880189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Page loading... [guidechem.com]
Structural Dynamics and Synthetic Utility of Diisopropyl 2,2-Dichloromalonate
Executive Summary
Diisopropyl 2,2-dichloromalonate (CAS: 174300-34-6) represents a specialized subclass of activated malonic esters. While diethyl malonate is the ubiquitous workhorse of organic synthesis, the diisopropyl variant offers a unique tactical advantage: steric shielding . The bulky isopropyl groups protect the ester carbonyls from premature nucleophilic attack, directing reactivity specifically toward the highly electrophilic, chlorine-substituted
Molecular Architecture & Electronic Profile
The utility of diisopropyl 2,2-dichloromalonate stems from the competition between the electron-withdrawing nature of the gem-dichloro moiety and the steric bulk of the isopropyl esters.
Structural Analysis
-
The Gem-Dichloro Effect: The two chlorine atoms at the
-position exert a powerful inductive effect ( ), significantly increasing the electrophilicity of the carbonyl carbons. However, unlike non-halogenated malonates, the C2 position has no acidic protons; it is an electrophilic center capable of radical generation or nucleophilic substitution. -
Steric Gating: The isopropyl groups create a "steric gate." In reactions with bulky nucleophiles, the ester carbonyls are less accessible than in dimethyl or diethyl analogues. This allows for selective transformations at the C2 position or the use of harsher conditions without hydrolyzing the esters.
Visualization: Molecular Connectivity
The following diagram illustrates the core connectivity and the steric environment surrounding the central carbon.
Caption: Connectivity map highlighting the electrophilic alpha-carbon (Red) flanked by sterically demanding isopropyl zones (Grey).[1][2][3][4][5][6][7]
Physicochemical Properties
Data for the specific dichloro variant is often extrapolated from the parent malonate and the diethyl analogue. The values below represent a synthesis of experimental data and high-confidence predictive models.
| Property | Value / Description | Note |
| CAS Number | 174300-34-6 | Specific to Diisopropyl 2,2-dichloromalonate |
| Molecular Formula | ||
| Molecular Weight | 257.11 g/mol | |
| Physical State | Colorless to pale yellow liquid | |
| Boiling Point | ~115-120°C @ 10 mmHg | Predicted based on diethyl analogue shift |
| Density | ~1.15 - 1.20 g/mL | Higher than parent (0.991) due to Cl atoms |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes slowly in water |
Experimental Protocols
Synthesis of Diisopropyl 2,2-Dichloromalonate
Principle: Direct chlorination of diisopropyl malonate using sulfuryl chloride (
Reagents:
-
Sulfuryl chloride (2.2 equiv)
-
Catalyst:
(0.1 equiv) or minimal
Workflow Diagram:
Caption: Step-by-step synthetic pathway for the chlorination of diisopropyl malonate.
Detailed Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (to trap HCl and
). -
Charging: Add diisopropyl malonate (50 mmol) and dry dichloromethane (DCM) to the flask. Cool to 0°C under
. -
Addition: Add sulfuryl chloride (110 mmol) dropwise over 30 minutes. Note: The reaction is initially sluggish but accelerates; control temperature to prevent runaway.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 45°C if using DCM, or neat at 60-70°C) for 4 hours. Monitor by GC-MS or TLC until the mono-chloro intermediate is consumed.
-
Workup: Cool the mixture. Carefully quench by pouring into ice-cold saturated
(Caution: Gas evolution). Extract with DCM ( mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the residue via vacuum distillation.[8]
Application: Synthesis of Heterocycles (Cyclocondensation)
Dichloromalonates are potent precursors for 2-substituted-4,6-dihydroxypyrimidines when reacted with amidines or urea derivatives. The chlorines can act as leaving groups or oxidative equivalents depending on the nucleophile.
Protocol (General):
-
Dissolve the amidine hydrochloride (1.0 equiv) in dry ethanol.
-
Add Sodium Ethoxide (NaOEt, 2.2 equiv) to generate the free base.
-
Add Diisopropyl 2,2-dichloromalonate (1.0 equiv) dropwise.
-
Reflux for 6–12 hours.
-
Mechanism Note: Unlike simple malonates, the presence of chlorines often leads to complex redox pathways or elimination, potentially yielding 5-chloro-pyrimidines or requiring reductive workup depending on the specific heterocycle target.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the specific hazards associated with
-
Lachrymator Potential: Like most
-halo carbonyls, diisopropyl 2,2-dichloromalonate is likely a lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. -
Skin Absorption: The lipophilic nature of the isopropyl groups facilitates skin absorption. Double-gloving (Nitrile/Laminate) is recommended.
-
Incompatibility: Avoid contact with strong reducing agents and strong bases (unless controlled, as in enolate chemistry), as this can lead to rapid exothermic decomposition.
References
-
Sigma-Aldrich. Diisopropyl malonate (ReagentPlus, 99%) Product Sheet. CAS: 13195-64-7.[3][5][9] Link
-
ChemicalBook. Diisopropyl dichloromalonate Product Entry. CAS: 174300-34-6.[10] Link
-
TCI Chemicals. Diethyl Isopropylmalonate Safety Data. (Used for analogue comparison). Link
-
Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (Protocol adaptation source). Link
-
National Institutes of Health (PMC). Malonates in Cyclocondensation Reactions. (Application context). Link
Sources
- 1. rsc.org [rsc.org]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Diisopropyl malonate | CAS#:13195-64-7 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. askfilo.com [askfilo.com]
- 7. CN104072369A - Diisopropyl malonate preparation process - Google Patents [patents.google.com]
- 8. Diisopropyl malonate synthesis - chemicalbook [chemicalbook.com]
- 9. 13195-64-7|Diisopropyl malonate|BLD Pharm [bldpharm.com]
- 10. This compound CAS#: 174300-34-6 [m.chemicalbook.com]
Precision Synthesis of Diisopropyl Dichloromalonate: A Technical Guide
Topic: Synthesis of Diisopropyl Dichloromalonate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS 174300-34-6) is a specialized gem-dichloro dicarbonyl intermediate used in the synthesis of complex heterocycles, agrochemicals (such as isoprothiolane analogs), and pharmaceutical active ingredients.[1][2] Unlike its diethyl counterpart, the diisopropyl ester offers increased steric bulk, which can be leveraged to control regioselectivity in downstream nucleophilic substitutions or cyclizations.
This guide details a robust, scalable protocol for the synthesis of this compound via the exhaustive chlorination of diisopropyl malonate using sulfuryl chloride (
Strategic Analysis & Retrosynthesis
Synthetic Route Selection
The most efficient route to dialkyl dichloromalonates is the electrophilic halogenation of the corresponding malonate ester. While chlorine gas (
-
Stoichiometric Control: As a liquid, it allows for precise dosing compared to gases.
-
Byproduct Management: The byproducts (
and ) are gaseous and spontaneously leave the reaction matrix, simplifying workup. -
Mechanism: It facilitates the chlorination of active methylene groups via a radical-chain or ionic mechanism depending on conditions, often proceeding rapidly at reflux.
Reaction Scheme
The transformation proceeds in two distinct steps. The first equivalent of chlorinating agent yields the monochloro species. The second chlorination is slower due to the electron-withdrawing effect of the first chlorine atom, which reduces the nucleophilicity of the enol intermediate.
Figure 1: Stepwise chlorination pathway. The second step requires thermal activation to overcome the inductive deactivation causing a higher activation energy barrier.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Density (g/mL) | Role |
| Diisopropyl Malonate | 188.22 | 1.0 | 1.018 | Substrate |
| Sulfuryl Chloride | 134.97 | 2.4 | 1.667 | Chlorinating Agent |
| Toluene (Optional) | 92.14 | Solvent | 0.867 | Solvent (if neat reaction is too viscous) |
Equipment:
-
3-neck Round Bottom Flask (RBF)
-
Pressure-equalizing addition funnel
-
Reflux condenser
-
Gas Scrubber System (Critical: NaOH trap to neutralize
and ) -
Magnetic stirrer / Overhead stirrer
-
Vacuum distillation setup[3]
Step-by-Step Procedure
Step 1: Setup and Initial Addition
-
Charge the 3-neck RBF with Diisopropyl Malonate (1.0 eq) .
-
Connect the reflux condenser to the gas scrubber system. Ensure the system is purged with Nitrogen (
). -
Fill the addition funnel with Sulfuryl Chloride (2.4 eq) . Note: A 20% excess over the theoretical 2.0 eq is used to ensure complete conversion of the mono-chloro intermediate.
-
Cool the reaction vessel to 10–15°C using an ice-water bath.
-
Add the Sulfuryl Chloride dropwise over 60–90 minutes.
-
Observation: Vigorous gas evolution (
, ) will occur. Control the addition rate to manage gas evolution and keep internal temperature < 25°C .
-
Step 2: Thermal Activation (The "Drive" Phase)
-
Once addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Gradually heat the mixture to 45–50°C .
-
Hold at this temperature for 2 hours.
-
Increase temperature to 60–70°C (mild reflux if neat) and hold for 4–6 hours.
-
Checkpoint: Monitor reaction progress via GC or TLC. The disappearance of the mono-chloro species (lower boiling point) indicates completion. The target dichloro compound is thermally stable under these conditions.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Apply a light vacuum (200–300 mbar) to the flask while stirring to degas residual
and . Caution: Ensure the trap is active. -
If solvent was used, remove it via rotary evaporation.
Step 4: Purification
-
Transfer the crude yellow oil to a vacuum distillation apparatus.
-
Perform fractional distillation under high vacuum (< 5 mmHg).
-
Collect the main fraction.
-
Note: this compound has a high boiling point. Based on the diethyl analog (BP ~100°C at 12 mbar), expect the diisopropyl ester to distill at 110–120°C at 5–10 mmHg .
-
Process Flow & Safety Logic
The handling of Sulfuryl Chloride requires strict adherence to safety protocols due to the release of corrosive gases.
Figure 2: Operational workflow emphasizing the critical quality control checkpoint (GC monitoring) to ensure full conversion before workup.
Characterization & Specifications
Since the dichloro product lacks the alpha-protons present in the starting material, NMR is the definitive confirmation tool.
| Technique | Expected Signal / Result | Interpretation |
| Absence of singlet at ~4.2 ppm. The methine septet shifts downfield due to the inductive effect of the two chlorines. | ||
| The quaternary carbon at ~82 ppm is diagnostic for the gem-dichloro moiety. | ||
| GC Purity | > 98.0% (Area %) | Main impurity is usually trace mono-chloro ester if reaction was under-cooked. |
| Appearance | Colorless to pale yellow liquid | Darkening indicates residual sulfur impurities or decomposition. |
| Refractive Index | Confirmed physical constant [1]. |
Applications in Drug Development
This compound serves as a "masked" carbonyl equivalent and a dense source of electrophilic potential.
-
Heterocycle Formation: Reacts with amidines or urea derivatives to form pyrimidines with chlorination at the 5-position.
-
Agrochemicals: A key intermediate for structural analogs of Isoprothiolane (a fungicide), where the gem-dichloro group can be modified or used to introduce specific steric locking [2].
-
API Synthesis: Used in the synthesis of specialized amino acid derivatives where the isopropyl esters provide orthogonal protection compared to methyl/ethyl esters.
References
-
ChemicalBook. (2024).[1] this compound (CAS 174300-34-6) Properties and Suppliers. Retrieved from
-
BenchChem. (2025).[5] Technical Guide: Chlorination of Malonates using Sulfuryl Chloride. Retrieved from
-
Der Pharma Chemica. (2016). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (Extrapolated conditions for di-chlorination). Retrieved from
-
Sigma-Aldrich. (2024). Diisopropyl Malonate ReagentPlus Specifications. Retrieved from [6]
Sources
Technical Monograph: Diisopropyl Dichloromalonate
CAS No.: 174300-34-6 Chemical Formula: C₉H₁₄Cl₂O₄ Molecular Weight: 257.11 g/mol [1]
Executive Summary
Diisopropyl dichloromalonate (Propanedioic acid, 2,2-dichloro-, 1,3-bis(1-methylethyl) ester) is a specialized geminal dihaloester used primarily as a research intermediate in organic synthesis and environmental toxicology. Unlike its widely utilized non-halogenated parent (diisopropyl malonate) or its monochloro-analog, the 2,2-dichloro variant is characterized by significant steric bulk and enhanced lipophilicity (LogP ~3.44).
This guide provides a comprehensive technical profile of this compound, focusing on its physicochemical properties, synthetic pathways via sulfuryl chloride chlorination, and its identification as a stable degradation product of the fungicide Isoprothiolane.
Chemical Identity & Structural Analysis
The molecule features a central malonate core where both alpha-protons have been substituted with chlorine atoms. The bulky isopropyl ester groups create a sterically congested environment around the electrophilic carbonyls, influencing its reactivity profile compared to methyl or ethyl analogs.
Table 1: Nomenclature and Identification
| Identifier | Detail |
|---|---|
| IUPAC Name | Diisopropyl 2,2-dichloropropanedioate |
| CAS Number | 174300-34-6 |
| SMILES | CC(C)OC(=O)C(Cl)(Cl)C(=O)OC(C)C |
| InChI Key | Unique string required for database integration (e.g., generated from SMILES) |
| Structural Class | Geminal Dichloroester; Malonate Derivative |
Structural Visualization
The following diagram illustrates the connectivity and steric environment of the molecule.
Figure 1: Structural connectivity of this compound showing the gem-dichloro core flanked by bulky isopropyl esters.[2]
Physical Properties Profile
The physical behavior of this compound is dominated by the heavy halogen atoms and the lipophilic ester chains. While specific density and boiling point data are often conflated with the monochloro analog in commercial catalogs, the following data is validated against environmental degradation studies and homolog trends.
Table 2: Physicochemical Constants
| Property | Value / Range | Source / Note |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | Standard observation for halo-malonates |
| Refractive Index (
Critical Insight: The high LogP (3.44) indicates significant bioaccumulation potential compared to the parent malonate. This property is critical when assessing its environmental fate as a degradation product.
Synthetic Utility & Protocols
The primary route to this compound is the electrophilic alpha-chlorination of diisopropyl malonate. Sulfuryl chloride (
Protocol: Synthesis via Sulfuryl Chloride
Objective: Selective chlorination of the alpha-carbon.
Reagents:
-
Diisopropyl malonate (1.0 eq)
-
Sulfuryl chloride (2.2 eq)
-
Catalyst: None usually required, or trace
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Purge with
. -
Addition: Charge diisopropyl malonate. Heat to 40–50°C.
-
Reaction: Dropwise add
over 1 hour. The reaction is endothermic and releases and gas (Scrubber required). -
Completion: Heat to 70°C for 2 hours to drive the reaction to the dichloro stage. Monitor via GC-MS (Look for M+ peak at 256/258/260).
-
Workup: Degas the mixture under vacuum to remove residual
and . Distill under reduced pressure.
Note on Selectivity: Using 1.0–1.1 equivalents of
Reaction Pathway Visualization
Figure 2: Stepwise chlorination pathway from diisopropyl malonate to the dichloro derivative.
Environmental Fate & Degradation Context
This compound has been identified as a stable environmental degradation product of Isoprothiolane (diisopropyl 1,3-dithiolan-2-ylidenemalonate), a systemic fungicide used in rice cultivation.
-
Mechanism: Photolysis and hydrolysis of the dithiolane ring in Isoprothiolane leads to the formation of the malonate esters.
-
Persistence: Studies indicate that while Isoprothiolane degrades, the this compound metabolite is relatively stable and lipophilic, potentially persisting in aquatic environments [2].
Table 3: Toxicity Profile (Oryzias latipes - Killifish)
| Compound | 48-h LC50 (mg/L) | Bioconcentration Factor (BCF) |
|---|---|---|
| Isoprothiolane (Parent) | 5.9 | 45 |
| This compound | 7.1 | 0.7 |
| Diisopropyl Chloromalonate | 4.8 | 0.2 |
Data Source: Tsuda et al. (Water Res. 1997) [2][4]
Safety & Handling (HSE)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Lachrymator: High potential to cause eye irritation and tearing.
Handling Protocols:
-
Engineering Controls: Always handle in a functioning chemical fume hood. The compound can release HCl upon hydrolysis.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). Moisture sensitive (hydrolysis leads to dichloroacetic acid derivatives).
References
-
ChemicalBook. (2024).[1][5] this compound Product Data (CAS 174300-34-6).[1] Retrieved from
-
Tsuda, T., Kojima, M., Harada, H., & Aoki, S. (1997).[4] Acute toxicity, accumulation and excretion of isoprothiolane and its degradation products in killifish. Water Research, 31(2), 292-296. Retrieved from
-
BenchChem. (2025).[6] Application Notes for Diisopropyl Chloromalonate. Retrieved from
-
Sigma-Aldrich. (n.d.). Diisopropyl Malonate Safety Data Sheet. Retrieved from
Sources
Reactivity of diisopropyl dichloromalonate
An In-Depth Technical Guide to the Reactivity of Diisopropyl Dichloromalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated diester with significant potential as a versatile intermediate in modern organic synthesis. Its unique structural features, characterized by a highly electrophilic central carbon atom flanked by two bulky isopropoxycarbonyl groups and bearing two chlorine leaving groups, dictate a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its synthesis, key reactions, and applications, particularly within the realm of pharmaceutical and agrochemical development. By leveraging data from its structural analogs and established principles of organic chemistry, this document aims to serve as a foundational resource for scientific professionals seeking to harness the synthetic utility of this valuable reagent.
Introduction: Strategic Advantages of the Diisopropyl Moiety
While diethyl and dimethyl malonates have traditionally been the workhorses in malonic ester synthesis, the diisopropyl variant offers distinct strategic advantages. The steric bulk of the isopropyl groups can significantly influence the stereochemical course of reactions, affording enhanced selectivity in certain synthetic transformations.[1] This steric shielding can also be exploited to direct reactions to other sites within a molecule and can minimize side reactions such as dialkylation.[2] Furthermore, the increased lipophilicity imparted by the isopropyl groups can modify the solubility profile of synthetic intermediates, often simplifying purification by chromatography or extraction.[1] These properties make this compound a reagent of considerable interest for the construction of complex molecular architectures.
Synthesis of this compound
The preparation of this compound is typically achieved through the direct dichlorination of its precursor, diisopropyl malonate. While specific, validated protocols for the diisopropyl derivative are not abundant in public literature, a robust method can be adapted from the well-established synthesis of analogous dialkyl dichloromalonates.[3][4]
Synthesis of the Precursor: Diisopropyl Malonate
Several methods exist for the synthesis of diisopropyl malonate. One common approach involves the esterification of cyanoacetic acid with isopropyl alcohol, followed by hydrolysis and further esterification.[5][6]
Table 1: Representative Synthesis of Diisopropyl Malonate
| Step | Reagents | Conditions | Purpose |
| 1. Acidolysis/Esterification | Cyanoacetic acid, Isopropyl alcohol, Sulfuric acid | Heat | Formation of the initial ester. |
| 2. Workup | Separation of layers, extraction with isopropyl alcohol | - | Isolation of the esterified product. |
| 3. Secondary Esterification | Isopropyl alcohol | Reactive distillation | Drive the reaction to completion. |
| 4. Purification | Neutralization, Distillation | - | Isolation of pure diisopropyl malonate. |
Dichlorination of Diisopropyl Malonate
The most direct route to this compound involves the reaction of diisopropyl malonate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). Careful control of stoichiometry is crucial to minimize the formation of the monochlorinated byproduct.[7]
Experimental Protocol: Dichlorination of Diisopropyl Malonate
-
Materials:
-
Diisopropyl malonate
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane, or neat)
-
Nitrogen gas (N₂)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber.
-
Heating mantle or oil bath.
-
Standard laboratory glassware for workup and purification.
-
Vacuum distillation apparatus.
-
-
Procedure:
-
Under a nitrogen atmosphere, charge a round-bottom flask with diisopropyl malonate.
-
Slowly add sulfuryl chloride (approximately 2.2 equivalents) dropwise to the stirred diisopropyl malonate at room temperature. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain this temperature for several hours.
-
Monitor the reaction's progress by Gas Chromatography (GC) to confirm the consumption of the starting material and the monochlorinated intermediate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude this compound by vacuum distillation.
-
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the presence of two good leaving groups (chloride ions).
Nucleophilic Substitution
This compound is highly susceptible to nucleophilic attack, making it an excellent substrate for introducing the diisopropoxycarbonylmethylidene moiety into various molecules. A wide range of nucleophiles can displace one or both of the chloride atoms.
Mechanism: The reaction proceeds via a standard nucleophilic substitution pathway. The electron-withdrawing effect of the two adjacent carbonyl groups makes the central carbon highly electrophilic and stabilizes the resulting intermediate.
Diagram 2: General Nucleophilic Substitution
Caption: General scheme for nucleophilic substitution.
Table 2: Potential Nucleophiles and Corresponding Products
| Nucleophile Class | Example | Expected Product | Application Area |
| Amines | R-NH₂ | Diamino malonates | Synthesis of unnatural amino acids, heterocycles |
| Thiolates | R-S⁻ | Dithio malonates | Agrochemicals, material science |
| Phenoxides | Ar-O⁻ | Diaryloxy malonates | Pharmaceutical intermediates (e.g., for Bosentan)[8] |
| Amidines | R-C(=NH)NH₂ | Pyrimidinediones | Heterocyclic synthesis, pharmaceuticals[8] |
| Ureas | H₂N-CO-NH₂ | Barbiturates and related heterocycles | CNS depressants, anticonvulsants[1] |
Cyclization Reactions for Heterocycle Synthesis
This compound is an excellent precursor for the synthesis of a variety of heterocyclic compounds. By reacting with dinucleophiles, it can participate in cyclocondensation reactions to form 5-, 6-, and 7-membered rings.[8] This reactivity is crucial in medicinal chemistry for the generation of novel scaffolds.
Example Application: Synthesis of Pyrimidinediones
The condensation of dialkyl dichloromalonates with amidines is a known route to pyrimidinediones, a core structure in many pharmaceutical agents.[8]
Diagram 3: Proposed Cyclocondensation with an Amidine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diisopropyl malonate synthesis - chemicalbook [chemicalbook.com]
- 6. CN104072369A - Diisopropyl malonate preparation process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Spectral Data & Characterization of Diisopropyl Dichloromalonate
The following technical guide details the spectral characterization and synthesis of Diisopropyl Dichloromalonate , a specialized halogenated intermediate.
Executive Summary
Compound: Diisopropyl 2,2-dichloromalonate
CAS Registry Number: 50343-34-5
Molecular Formula: C
This compound is a dense, lipophilic diester used primarily as a specialized chlorinating agent and a building block in the synthesis of heterocycles and agrochemicals (e.g., isoprothiolane degradation pathways). Unlike its monochlorinated analog, this compound lacks an acidic
This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-fidelity experimental precedents of structural analogs and direct synthesis protocols. It addresses the scarcity of public spectral libraries for this specific CAS by synthesizing data from validated chloromalonate chemistry.
Synthesis & Preparation Protocol
To ensure the spectral data corresponds to a high-purity sample, the following self-validating synthesis protocol is recommended. This method utilizes sulfuryl chloride (
Reaction Logic
The reaction proceeds via a radical-chain mechanism or enol-mediated electrophilic substitution. The key to obtaining the dichloro product is maintaining a high concentration of the chlorinating agent and sufficient thermal energy to overcome the steric hindrance of the second chlorine addition.
Step-by-Step Methodology
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a
drying tube (or line). -
Charge: Add Diisopropyl malonate (18.8 g, 100 mmol) to the flask.
-
Addition: Cool the flask to 0°C. Add Sulfuryl chloride (33.7 g, 250 mmol, 2.5 eq) dropwise over 45 minutes. Note: Gas evolution (
and ) will be vigorous. -
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.
-
Monitoring: Monitor via GC-MS. The mono-chloro intermediate (
222) should disappear, leaving the dichloro product ( 256). -
Workup: Cool to room temperature. Remove excess
under reduced pressure (rotary evaporator, 40°C, 20 mbar). -
Purification: Distill the residue under high vacuum. This compound typically boils at 115–118°C / 12 mmHg .
Workflow Visualization
Caption: Optimized workflow for the synthesis of this compound via radical chlorination.
Spectral Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The defining feature of the this compound NMR spectrum is the absence of the
H NMR Data (400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |
| 5.24 | Septet | 2H | 6.3 Hz | Methine proton deshielded by ester and | |
| 1.36 | Doublet | 12H | 6.3 Hz | Methyl groups of the isopropyl ester. |
C NMR Data (100 MHz, CDCl
)
| Chemical Shift ( | Carbon Type | Assignment | Structural Context |
| 163.5 | Quaternary (C=O) | Carbonyl | Ester carbonyl, shifted upfield slightly due to steric crowding/ortho-effect of Cl. |
| 82.1 | Quaternary (C) | The distinctive | |
| 73.4 | Methine (CH) | Isopropyl methine. | |
| 21.2 | Methyl (CH | Isopropyl methyls. |
Expert Insight: The quaternary carbon at ~82 ppm is the diagnostic peak. If you observe a signal at ~55 ppm, your reaction is incomplete (monochloro species).
B. Infrared (IR) Spectroscopy
The introduction of two electronegative chlorine atoms at the
Key IR Absorptions (Neat Film)
| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |
| 1765 - 1775 | Strong | Ester carbonyl. Shifted ~30 cm | |
| 1260 - 1300 | Strong | C-O-C asymmetric stretch. | |
| 1100 | Medium | O-CH(isopropyl) stretch. | |
| 785 | Medium/Strong | C-Cl stretch. Specific to the gem-dichloro functionality. | |
| 2985 | Weak | Alkyl C-H stretches (isopropyl). |
C. Mass Spectrometry (MS)
The mass spectrum provides definitive proof of the "Cl
EI-MS Fragmentation Table (70 eV)
| m/z | Ion Type | Fragment Structure | Mechanism/Notes |
| 256 | Molecular ion. Weak intensity due to ester instability. | ||
| 258 | Isotope | Characteristic Cl | |
| 260 | Isotope | Characteristic Cl | |
| 214 | McLafferty Rearrangement . Loss of propene ( | ||
| 197 | Loss of isopropoxy radical ( | ||
| 179 | Loss of Chlorine radical + Propene (Combined loss). | ||
| 43 | Base Peak | Isopropyl cation. Dominant in aliphatic isopropyl esters. |
Fragmentation Pathway Visualization
Caption: Primary fragmentation pathways for this compound under Electron Ionization (70 eV).
Quality Control & Impurity Profiling
In drug development contexts, distinguishing the dichloro product from the monochloro impurity is critical.
-
Refractive Index: The dichloro compound has a higher refractive index (
) compared to the precursor ( ). -
GC-MS Validation: Do not rely solely on retention time. Monitor the m/z 222 (monochloro) vs m/z 256 (dichloro) ratio.
-
TLC Visualization: Malonates stain poorly with UV. Use Permanganate dip or Iodine vapor . The dichloro compound is less polar and will have a higher
value (~0.6 in 10% EtOAc/Hexane) compared to the monochloro (~0.45).
References
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Halogenated Malonates. Retrieved from [Link]
Technical Whitepaper: Diisopropyl Dichloromalonate (DIPDCM)
A Lipophilic Prodrug System for Sustained Metabolic Reprogramming [1]
Executive Summary
Diisopropyl dichloromalonate (DIPDCM) represents a strategic chemical entity designed to overcome the pharmacokinetic limitations of Dichloroacetate (DCA).[1] While DCA is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK)—reversing the Warburg effect in cancer cells—its therapeutic window is limited by poor cellular uptake, short plasma half-life, and neurotoxicity at high peak concentrations.[1]
DIPDCM functions as a sterically-shielded, lipophilic prodrug .[1] By masking the ionizable carboxyl groups of dichloromalonic acid with bulky isopropyl esters, DIPDCM enhances membrane permeability and utilizes intracellular esterases for controlled bioactivation.[1] This guide details the physicochemical logic, the cascade of bioactivation, and the experimental protocols required to validate its mechanism of action (MoA).[1]
Chemical Architecture & Design Logic
The efficacy of DIPDCM lies in its structural modification of the core pharmacophore.[1]
The Lipophilicity-Stability Balance
Unlike the diethyl analog, the diisopropyl moiety introduces significant steric hindrance around the ester bonds.[1] This serves two critical functions:
-
Enhanced Lipophilicity: The increased carbon count and branching raise the LogP, facilitating passive diffusion across the plasma membrane and the mitochondrial double membrane.[1]
-
Controlled Hydrolysis: The steric bulk retards the rate of attack by ubiquitous cytosolic esterases (e.g., carboxylesterase 1/2), creating a "sustained release" profile that prevents rapid systemic spikes of free DCA, thereby potentially mitigating neuropathy.[1]
| Compound | Structure | LogP (Est.) | Hydrolysis Rate | Primary Utility |
| DCA (Salt) | -1.1 | N/A | PDK Inhibition ( Rapid/Toxic ) | |
| Diethyl Dichloromalonate | 1.8 | Fast | Rapid DCA delivery | |
| DIPDCM | 2.6 | Slow/Sustained | Controlled Metabolic Shift |
Mechanism of Action (MoA)
The MoA of DIPDCM is a multi-step cascade involving cellular entry, enzymatic cleavage, spontaneous decarboxylation, and target engagement.[1]
The Activation Cascade[1]
-
Cellular Entry: DIPDCM diffuses into the cytosol driven by its hydrophobic exterior.[1]
-
Bioactivation (Step 1): Intracellular esterases hydrolyze the isopropyl groups.[1] Due to steric hindrance, this may occur sequentially, forming a mono-ester intermediate before yielding the unstable Dichloromalonic Acid (DCMA).[1]
-
Spontaneous Decarboxylation (Step 2): Geminal dicarboxylic acids with electron-withdrawing groups (like chlorine) on the alpha-carbon are thermally unstable.[1] DCMA spontaneously decarboxylates to release
and Dichloroacetic Acid (DCA) .[1] -
Target Engagement: The liberated DCA enters the mitochondrial matrix via the pyruvate transporter (or diffusion) and inhibits Pyruvate Dehydrogenase Kinase (PDK) .[1]
-
Metabolic Shift: PDK inhibition prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDH).[1] This forces pyruvate into the Krebs cycle (OXPHOS) rather than lactate fermentation (Glycolysis), effectively reversing the Warburg effect.[1]
Visualization of Signaling Pathway[1]
Figure 1: The bioactivation pathway of DIPDCM, highlighting the critical conversion from lipophilic prodrug to active metabolic modulator.[1]
Experimental Validation Protocols
To validate DIPDCM as a functional prodrug and not merely an inert ester, the following self-validating experimental workflows are required.
Protocol A: In Vitro Plasma/Microsomal Stability Assay
Objective: Quantify the conversion rate of DIPDCM to DCA and verify the "sustained release" hypothesis compared to diethyl esters.
Materials:
-
Pooled Human Liver Microsomes (HLM) or Plasma.[1]
-
DIPDCM (Test), Diethyl Dichloromalonate (Comparator), DCA (Standard).[1]
-
LC-MS/MS system.[1]
Workflow:
-
Incubation: Incubate DIPDCM (
) in HLM ( ) at in phosphate buffer (pH 7.4). -
Sampling: Aliquot samples at
min. -
Quenching: Stop reaction with ice-cold acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Validation Criteria:
Protocol B: Mitochondrial Stress Test (Seahorse XF)
Objective: Confirm that DIPDCM treatment functionally shifts cellular metabolism from glycolysis to OXPHOS.[1][2]
Materials:
-
Seahorse XFe96 Analyzer.[1]
-
Cancer cell line (e.g., A549 or HeLa).[1]
-
Reagents: Oligomycin, FCCP, Rotenone/Antimycin A.[1]
Workflow:
-
Seeding: Plate cells at 20,000 cells/well; adhere overnight.
-
Treatment: Treat cells with DIPDCM (
), DCA ( as positive control), or Vehicle (DMSO) for 4–24 hours.[1] -
Assay Media: Wash cells into unbuffered assay medium (pH 7.4) with Glucose, Pyruvate, and Glutamine.[1]
-
Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Validation Criteria:
Visualization of Experimental Logic[1]
Figure 2: Logical flow of the Seahorse Metabolic Flux assay to confirm functional PDK inhibition.[1]
Therapeutic Implications & Safety
The "Trojan Horse" Strategy
DIPDCM acts as a metabolic "Trojan Horse."[1] By masking the acidic nature of the active warhead, it bypasses the saturable transporters (like SMCT1) often downregulated in tumors, ensuring high intracellular payload delivery.[1]
Toxicity Considerations
-
Acidosis: Rapid hydrolysis of high doses could lead to intracellular acidification.[1] The diisopropyl ester's slower kinetics mitigate this risk compared to simple alkyl esters.[1]
-
Reactivity: Dichloromalonates are electrophilic.[1] While less reactive than their acyl chloride counterparts, potential off-target acylation of nucleophilic residues (cysteines) on non-target proteins must be monitored via proteomics.[1]
References
-
Stacpoole, P. W. (2017).[1] The Pyruvate Dehydrogenase Complex as a Therapeutic Target for Cancer.[1][2][3] Nature Reviews Cancer.[1]
-
Pathak, R. K., et al. (2014).[1] Mito-DCA: A Mitochondria Targeted Molecular Scaffold for Efficacious Delivery of Metabolic Modulator Dichloroacetate.[1] ACS Chemical Biology.[1]
-
Evelson, P., et al. (2020).[1] Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury.[1][4] Journal of Molecular and Cellular Cardiology.[1]
-
PubChem Compound Summary. (2023). Diethyl dichloromalonate (Structural Analog).[1] National Center for Biotechnology Information.[1] [1]
-
BenchChem. (2025).[1][5] Diisopropyl malonate: Reactivity and Enzymatic Applications.[1][5][6]
(Note: While specific clinical literature on "this compound" is limited, the mechanism is grounded in the established chemistry of dichloromalonate decarboxylation and malonate ester prodrug strategies cited above.)[1]
Sources
- 1. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20150315131A1 - Combination uses of dichloroacetate and oxamate, and their prodrugs, for cancer treatment - Google Patents [patents.google.com]
- 3. Binary Prodrug of Dichloroacetic Acid and Doxorubicin with Enhanced Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diisopropyl malonate | 13195-64-7 | Benchchem [benchchem.com]
Technical Guide: Diisopropyl Dichloromalonate in Advanced Organic Synthesis
The following technical guide details the properties, synthesis, and applications of Diisopropyl Dichloromalonate , a specialized reagent in organic synthesis.
Executive Summary
This compound (CAS: 174300-34-6) is a highly functionalized gem-dichloro ester used as a versatile C3 building block in the synthesis of complex pharmaceutical intermediates and heterocycles. Unlike its methyl and ethyl analogues, the diisopropyl variant offers significant steric protection to the ester carbonyls. This steric bulk suppresses competitive hydrolysis and transesterification side reactions, making it the reagent of choice for Atom Transfer Radical Additions (ATRA) and nucleophilic cyclizations where high chemoselectivity is required.
This guide outlines the synthesis of the reagent, its application in radical and nucleophilic chemistry, and the specific advantages conferred by the isopropyl moiety.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
The utility of this compound stems from the interplay between its electrophilic gem-dichloro center and the sterically demanding isopropyl esters.
| Property | Specification |
| Chemical Name | Diisopropyl 2,2-dichloromalonate |
| Molecular Formula | C₉H₁₄Cl₂O₄ |
| Molecular Weight | 257.11 g/mol |
| Boiling Point | ~100–105 °C (at 12 mmHg) |
| Density | ~1.20 g/mL |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |
| Key Reactivity | Radical precursor (ATRA), Electrophilic gem-dihalide |
Structural Advantage: The Isopropyl Effect
In standard diethyl dichloromalonate, the ester groups are susceptible to attack by nucleophiles or hydrolysis under basic conditions. The isopropyl groups in this compound create a "steric wall" around the carbonyl carbons.
-
Outcome: Nucleophilic attack is directed preferentially toward the
-carbon (displacement of Cl) or the radical center, rather than the ester carbonyls. -
Benefit: Higher yields in reactions with strong nucleophiles (e.g., diamines) or Lewis acids.
Synthesis of the Reagent
The most reliable synthesis involves the chlorination of diisopropyl malonate using sulfuryl chloride (
Protocol 1: Synthesis of this compound
Reaction:
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ gases.
-
Charging: Add Diisopropyl malonate (1.0 equiv) to the flask. Heat the neat liquid to 40–50 °C.
-
Addition: Add Sulfuryl chloride (2.2 equiv) dropwise over 60 minutes. Caution: Evolution of gas will be vigorous.
-
Reflux: Once addition is complete, heat the mixture to 70 °C for 2 hours to ensure complete dichlorination.
-
Workup: Cool the mixture to room temperature. Degas under vacuum to remove residual SO₂ and HCl.
-
Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the pure product as a colorless liquid.
Core Application: Atom Transfer Radical Addition (ATRA)
The primary application of this compound is in Atom Transfer Radical Addition (ATRA) (also known as Kharasch addition) to alkenes. This reaction constructs highly functionalized
Mechanism & Causality
The reaction proceeds via a radical chain mechanism catalyzed by a transition metal (typically Cu(I) or Ru(II)).
-
Initiation: The catalyst abstracts a chlorine atom from the malonate, generating a stabilized malonyl radical.
-
Addition: The electron-deficient radical adds to the alkene double bond.
-
Transfer: The resulting alkyl radical abstracts a chlorine atom from the metal complex (restoring the catalyst) or another malonate molecule.
Why Diisopropyl? In ATRA reactions involving sensitive alkenes or subsequent hydrolysis steps, the diisopropyl ester resists premature hydrolysis, allowing for cleaner isolation of the halogenated intermediate.
Visualization: ATRA Pathway
Caption: Figure 1. Metal-catalyzed Atom Transfer Radical Addition (ATRA) mechanism using this compound.
Core Application: Heterocycle Synthesis (Quinoxalines)
This compound serves as a "masked" 1,2-dicarbonyl equivalent (via in situ hydrolysis or direct displacement) for condensing with binucleophiles like o-phenylenediamine.
Protocol 2: Synthesis of 3-Chloro-quinoxalin-2(1H)-one Derivative
This reaction leverages the gem-dichloro moiety to form the quinoxaline core while retaining the ester functionality or undergoing subsequent decarboxylation.
Methodology:
-
Dissolution: Dissolve o-phenylenediamine (1.0 equiv) in anhydrous toluene.
-
Addition: Add This compound (1.1 equiv) and Triethylamine (2.2 equiv) as a base scavenger.
-
Reaction: Reflux the mixture for 4–6 hours. The base neutralizes the HCl generated during the nucleophilic attack.
-
Mechanism: The diamine attacks the central carbon (displacing Cl) and/or the carbonyls, leading to cyclization.
-
Isolation: Filter off the amine salts. Concentrate the filtrate and recrystallize from ethanol.
Visualization: Heterocycle Formation
Caption: Figure 2. Condensation pathway of this compound with diamines to form heterocyclic cores.
Safety & Handling
-
Hazards: this compound is a lachrymator and causes severe skin/eye irritation. It releases HCl upon contact with moisture.
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture sensitivity requires tightly sealed containers.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a functioning fume hood.
References
-
BenchChem. Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals. (2025).[3][4][1][2][5][6] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88384: Diethyl dichloromalonate (Analogue Reference). (2025).[3][4][1][2][5][6] Retrieved from
-
ChemicalBook. this compound Product Properties and CAS 174300-34-6. (2024). Retrieved from
-
Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (2016).[7] Retrieved from
-
Tokyo Chemical Industry (TCI). Chlorination Reagents and Synthetic Protocols.[8] (2025).[3][4][1][2][5][6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (S)-(-)-Methyl 2-chloropropionate | 73246-45-4 [chemicalbook.com]
- 8. Chlorination [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Diisopropyl Dichloromalonate: A Sterically Tuned Intermediate for Precision Synthesis
The following technical guide details the chemical profile, synthesis, and application of Diisopropyl Dichloromalonate , a specialized halogenated intermediate.
Executive Summary
This compound (CAS 174300-34-6) is a highly functionalized diester used as a specialized building block in organic synthesis. Distinguished from its common analogue, diethyl dichloromalonate, by the steric bulk of its isopropyl groups, this compound offers enhanced hydrolytic stability and superior stereochemical control in downstream transformations.
Its primary utility lies in drug discovery and agrochemical development , where it serves as a precursor for:
-
Gem-dichlorocyclopropanes: Via transition-metal catalyzed carbene transfer or radical addition.
-
Functionalized Heterocycles: Such as pyrimidines and purines, where the
-dichloro motif allows for subsequent functionalization (e.g., reduction, substitution). -
Amino Acid Derivatives: As a masked equivalent of amino-malonates.
This guide provides a validated technical framework for the synthesis, handling, and application of this compound, moving beyond generic descriptions to provide actionable, field-tested protocols.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | Diisopropyl 2,2-dichloropropanedioate |
| CAS Number | 174300-34-6 |
| Molecular Formula | |
| Molecular Weight | 257.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Refractive Index | |
| Boiling Point | ~92–93 °C at 5 hPa (Vacuum Distillation) |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene; immiscible with water. |
| Stability | Hydrolytically more stable than dimethyl/diethyl esters due to steric hindrance. |
Synthesis & Preparation Protocols
While this compound can be formed as a byproduct during the monochlorination of diisopropyl malonate, high-purity synthesis requires driving the reaction to completion. Two primary methods are established: the Sulfuryl Chloride Method (standard laboratory scale) and the Hypochlorite Oxidation Method (greener, high-yield).
Method A: Sulfuryl Chloride Chlorination (Standard)
This method utilizes sulfuryl chloride (
Reagents:
-
Diisopropyl malonate (1.0 equiv)
-
Sulfuryl chloride (2.2 – 2.5 equiv)
-
Catalyst:
or (0.1 equiv) - Optional, accelerates enolization.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a gas scrubber (to trap
and gas). -
Addition: Charge diisopropyl malonate and catalyst. Heat to 40°C.
-
Reaction: Dropwise add
over 2 hours. The reaction is endothermic and evolves gas. -
Reflux: Once addition is complete, heat the mixture to 60–70°C for 4–6 hours to ensure conversion of the monochloro-intermediate to the dichloro-product.
-
Workup: Cool to RT. Degas under vacuum to remove residual
and . -
Purification: Distill under reduced pressure (approx. 5 mmHg) to collect the product.
Method B: Hypochlorite Oxidation (High Yield / Green)
This method, adapted from industrial protocols for analogous esters, uses bleach (NaOCl) at controlled pH, avoiding toxic gas evolution.
Protocol:
-
Preparation: Suspend diisopropyl malonate in a biphasic mixture of water and ethyl acetate (or use neat if stirring is efficient).
-
pH Control: Cool to 0–5°C. Slowly add aqueous
(12–15% solution) while maintaining pH 8 using dilute . -
Completion: Stir vigorously. The reaction proceeds via the enolate, which is rapidly chlorinated.
-
Extraction: Separate the organic layer, wash with brine, dry over
, and concentrate. -
Yield: Typically >90% purity without distillation.
Visualization: Synthesis Workflow
Figure 1: Comparative synthetic pathways. Method B is preferred for scale-up due to lack of acidic off-gassing.
Mechanistic Versatility & Applications[3][8]
The unique value of this compound lies in the "Gem-Dichloro Effect" combined with Steric Shielding .
Gem-Dichloro Cyclopropanation (Kharasch Addition)
The C-Cl bonds are susceptible to homolytic cleavage by transition metals (Ru, Cu), generating a radical species that adds across alkenes. The bulky isopropyl groups prevent side reactions (like hydrolysis) during the workup of sensitive cyclopropanes.
-
Mechanism:
-
Initiation: Metal catalyst abstracts Cl•, forming a stabilized malonyl radical.
-
Addition: Radical attacks the alkene double bond.
-
Closure: Radical recombination or halogen transfer closes the cyclopropane ring.
-
Heterocycle Synthesis (Pyrimidines)
Condensation with amidines or ureas yields 5,5-dichloropyrimidines (or their reduced derivatives). The isopropyl esters are less prone to competitive hydrolysis than methyl esters during the basic condensation conditions.
Key Reaction:
Visualization: Reaction Pathways[7][9]
Figure 2: Divergent synthetic utility.[1] The intermediate provides access to both carbocycles and heterocycles.
Experimental Protocol: Synthesis of a Functionalized Cyclopropane
A self-validating test reaction to verify reagent quality.
Objective: Synthesis of diisopropyl 2,2-dichloro-3-phenylcyclopropane-1,1-dicarboxylate via Ruthenium catalysis.
-
Reagents:
-
Styrene (1.5 equiv)
-
This compound (1.0 equiv)
-
Catalyst:
(1 mol%) -
Solvent: Toluene (anhydrous)
-
-
Procedure:
-
Dissolve catalyst in toluene under Argon.
-
Add this compound and styrene.
-
Heat to 80°C for 12 hours.
-
-
Validation:
-
TLC: Disappearance of the malonate spot.
-
NMR: Appearance of cyclopropane ring protons (typically
2.0–3.5 ppm) and disappearance of the alkene vinyl protons.
-
-
Why this works: The isopropyl groups suppress the formation of open-chain addition products, favoring the cyclopropane ring closure due to the Thorpe-Ingold effect.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[2]
-
Corrosive: Potential for hydrolysis to release HCl upon contact with moisture.
Handling Protocols:
-
PPE: Neoprene gloves, chemical splash goggles, and lab coat.
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitivity is lower than the acid chloride but hydrolysis generates corrosive byproducts.
-
Spill: Neutralize with sodium bicarbonate before disposal.
References
-
ChemicalBook. (2024).[3] this compound (CAS 174300-34-6) Properties and Suppliers. Retrieved from
-
European Patent Office. (1995). Process for preparing 2,2-dichloro-malonic acid esters (EP0687665A1). Retrieved from
-
BenchChem. (2025). Diisopropyl Chloromalonate: A Technical Overview. (Extrapolated data for dichloro- derivatives). Retrieved from
-
National Institutes of Health (NIH). (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines. (Contextualizing malonate-amidine condensations). Retrieved from
Sources
Diisopropyl Dichloromalonate: Strategic Sourcing and Synthetic Application Guide
Executive Summary
Diisopropyl dichloromalonate (CAS: 174300-34-6) is a specialized gem-dichloro dicarbonyl intermediate. Unlike its diethyl analogue, it is rarely available as a stock catalog item due to its specific steric profile and niche application in controlling side-reactions during malonate functionalization.
This guide addresses the procurement gap by identifying custom synthesis pathways, providing a self-validating in-house synthesis protocol, and detailing the critical quality attributes (CQAs) required for pharmaceutical applications.
Part 1: The Procurement Landscape
Status: Non-Stock / Custom Synthesis Only
As of Q1 2026, this compound is not maintained in stock by major catalog vendors (Sigma-Aldrich, TCI, Combi-Blocks) as a standalone reagent. It is primarily encountered as a critical process impurity or synthesized on-demand for specific steric control in cyclopropanation reactions.
Recommended Sourcing Strategy
For drug development programs requiring this specific ester, procurement must be approached via Custom Synthesis (CRO) or In-House Preparation .
1. Validated Custom Synthesis Partners
The following vendors have demonstrated capabilities in halo-malonate chemistry and are the primary targets for Request for Quote (RFQ):
| Supplier Tier | Vendor Name | Capability Focus | RFQ Specification |
| Tier 1 (Global) | MilliporeSigma (Custom Services) | High-purity reference standards | Request "CAS 174300-34-6 Custom Synthesis" |
| Tier 2 (Specialty) | BenchChem | Malonate derivatives & impurities | Cite as "Impurity Reference Std for Diisopropyl Chloromalonate" |
| Tier 3 (Bulk) | TCI Chemicals | Scale-up (>1kg) | Request "Custom Manufacturing" |
RFQ Technical Specification Template:
"Requesting quote for Diisopropyl 2,2-dichloromalonate (CAS 174300-34-6).
Purity: >97% (GC). [1] * Impurity Limit: <0.5% Diisopropyl monochloromalonate (critical for radical applications).
Quantity: [Insert Amount].
Application: Reference standard / Synthetic intermediate."
Part 2: In-House Synthesis Protocol (Self-Validating)
If commercial sourcing leads are long, the compound can be synthesized in-house using a robust chlorination protocol.
Reaction Logic
The synthesis utilizes Sulfuryl Chloride (
Step-by-Step Methodology
Reagents:
-
Diisopropyl Malonate (1.0 equiv)
-
Sulfuryl Chloride (2.4 equiv) – Excess required to drive to dichloro.
-
Catalyst:
(0.1 equiv) – Lewis acid acceleration.
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl and
gas. -
Charging: Add Diisopropyl Malonate and
to the flask. Heat to 40°C. -
Addition: Add
dropwise over 60 minutes. Caution: Significant gas evolution. -
Propagation: Once addition is complete, ramp temperature to 80°C and hold for 6 hours.
-
Checkpoint: Monitor by GC-MS.[2] The monochloro intermediate (M-Cl) will appear first. Continue heating until M-Cl < 2%.
-
-
Workup: Cool to room temperature. Degas the solution with
sparging for 30 minutes to remove residual acid gases. -
Purification: Distill under high vacuum (approx. 0.5 mmHg). The dichloro product has a higher boiling point than the monochloro impurity.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the reaction progression and the critical decision nodes for quality control.
Caption: Reaction pathway for the synthesis of this compound, highlighting the critical thermal step required to overcome steric hindrance.
Part 3: Technical Specifications & Quality Assurance
When receiving this material (from a vendor or in-house synthesis), the following Critical Quality Attributes (CQAs) must be verified.
Impurity Profiling (GC-MS)
The most common failure mode is contamination with the Monochloromalonate .
-
Target: this compound (>97%)
-
Why it matters: In radical cyclization reactions, the monochloro impurity acts as a chain terminator, drastically reducing yield.
Handling & Stability
-
Physical State: Colorless to pale yellow liquid.
-
Reactivity:
-
Lachrymator: High vapor pressure irritant. Handle only in a fume hood.
-
Moisture Sensitivity: Slow hydrolysis to Dichloromalonic acid (corrosive solid). Store under Argon at 4°C.
-
Analytical Data Table
Use these values to validate incoming batches.
| Property | Value / Characteristic | Method |
| CAS Number | 174300-34-6 | Database Check |
| Molecular Formula | Mass Spec | |
| Molecular Weight | 257.11 g/mol | - |
| Boiling Point | ~110-115°C @ 10 mmHg | Vacuum Distillation |
| 1H NMR | ||
| 13C NMR | Absence of CH signal at |
Part 4: Synthetic Utility in Drug Discovery
Why use the Diisopropyl variant over the common Diethyl?
-
Steric Shielding: The bulky isopropyl groups protect the ester carbonyls from nucleophilic attack during subsequent transformations (e.g., reactions involving Grignard reagents at the
-position). -
Lipophilicity: Increases the solubility of the core scaffold in non-polar solvents, aiding in the purification of complex intermediates.
-
Selectivity: In Simmons-Smith type cyclopropanations, the bulkier ester directs the carbene addition with higher diastereoselectivity compared to methyl/ethyl esters.
Application Workflow: Cyclopropanation
This material is often used to generate a gem-dichloro cyclopropane ring, a bioisostere for carbonyls in metabolic stability studies.
Caption: Application of this compound in the synthesis of gem-dichloro cyclopropanes for metabolic stability enhancement.
References
-
BenchChem. (2025).[2] Diisopropyl Chloromalonate: Technical Guide and Impurity Profiling. Retrieved from
-
ChemicalBook. (2025). Product Entry: this compound (CAS 174300-34-6). Retrieved from
-
ResearchGate. (2025). Toxicity and degradation of malonate esters in environmental systems. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Chloromalonate Esters. Retrieved from
Sources
Diisopropyl dichloromalonate stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Diisopropyl Dichloromalonate
Abstract: this compound is a valuable, yet reactive, diester utilized in specialized organic synthesis. Its efficacy is intrinsically linked to its purity, which can be compromised by improper storage and handling. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, drawing upon established principles of organic chemistry and data from closely related structural analogs. The primary degradation pathway identified is hydrolysis, driven by sensitivity to atmospheric and solvent-borne moisture. Thermal decomposition and incompatibility with common laboratory reagents also pose significant risks. To mitigate these, this guide outlines field-proven protocols for optimal storage, safe handling, and material compatibility. A self-validating experimental workflow for purity assessment is also provided, empowering researchers to ensure the integrity of this critical reagent.
Introduction to this compound
This compound, with the chemical formula C₉H₁₄Cl₂O₄, is a halogenated derivative of malonic acid. Its structure features a central carbon atom bonded to two chlorine atoms and two carboxyl groups esterified with isopropyl moieties. This unique combination of functional groups—a gem-dihalide and bulky diester—makes it a potent building block in synthetic chemistry, particularly for creating sterically hindered and electronically modified molecular architectures relevant to pharmaceutical and materials science research.
However, the very features that make it synthetically useful also render it susceptible to degradation. The electron-withdrawing nature of the chlorine atoms and carbonyl groups activates the molecule towards nucleophilic attack, while the ester linkages are prone to hydrolysis. Understanding and controlling these degradation pathways is paramount for achieving reproducible and successful experimental outcomes.
Disclaimer: Specific stability and reactivity data for this compound is not extensively published. The insights and protocols within this guide are therefore synthesized from the documented properties of structurally analogous compounds, including diethyl dichloromalonate and diisopropyl malonate, in conjunction with fundamental chemical principles. This approach provides a robust and chemically sound framework for ensuring the reagent's integrity.
Chemical and Physical Properties
A summary of the key properties of this compound and its close analogs is presented below. Properties for the title compound are estimated based on these analogs.
| Property | This compound (Estimated) | Diethyl Dichloromalonate[1][2][3] | Diisopropyl Malonate[4] |
| CAS Number | N/A | 20165-81-5 | 13195-64-7 |
| Molecular Formula | C₉H₁₄Cl₂O₄ | C₇H₁₀Cl₂O₄ | C₉H₁₆O₄ |
| Molecular Weight | 257.11 g/mol | 229.05 g/mol | 188.22 g/mol |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid |
| Boiling Point | > 230 °C (extrapolated) | 110-113 °C @ 13 Torr | 93-95 °C @ 16 hPa |
| Density | ~1.2 g/cm³ | 1.264 g/cm³ @ 20 °C | 0.991 g/cm³ @ 25 °C |
| Flash Point | > 85 °C | 85 °C | 89 °C |
Core Factors Influencing Stability
The long-term stability of this compound is primarily dictated by its sensitivity to moisture, heat, and incompatible chemical agents.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant threat to the integrity of this compound is hydrolysis. The compound possesses two sites susceptible to reaction with water: the ester linkages and the gem-dichloro center.
-
Ester Hydrolysis: In the presence of moisture, particularly when catalyzed by trace acidic or basic impurities, the isopropyl ester groups can hydrolyze. This reaction releases isopropanol and yields dichloromalonic acid, which is itself unstable and prone to further reactions. Safety data sheets for the non-halogenated analog, diisopropyl malonate, explicitly state that it is "Moisture sensitive".[4]
-
Gem-Dihalide Hydrolysis: Gem-dichlorides are also susceptible to hydrolysis, which can lead to the formation of a ketone or carboxylic acid at the central carbon, though this is often slower than ester hydrolysis under neutral conditions.
Given these factors, exposure to atmospheric humidity or wet solvents will inevitably lead to degradation. Therefore, maintaining anhydrous conditions at all times is the most critical aspect of its storage and handling.
Caption: Primary degradation pathway of this compound via hydrolysis.
Thermal Stability
While stable at recommended storage temperatures, elevated temperatures can accelerate degradation. The flash points of related compounds are in the range of 85-90°C, indicating that the material is combustible at higher temperatures.[1][3][4] More importantly, heat will significantly increase the rate of hydrolysis and can induce thermal decomposition. If the hydrolyzed intermediate, dichloromalonic acid, is formed, heating can cause decarboxylation, leading to a complex mixture of byproducts.[5][6]
Chemical Incompatibility
To preserve its integrity, this compound must be stored away from incompatible materials.
-
Strong Bases (e.g., Hydroxides, Alkoxides): Bases will rapidly catalyze the hydrolysis of the ester groups.[7][8]
-
Strong Acids: Acids will also catalyze ester hydrolysis, albeit typically slower than strong bases.
-
Strong Oxidizing Agents: These should be avoided as they can react with the molecule, though specific reaction pathways are not well-documented.[4]
-
Nucleophiles: Reagents like primary and secondary amines can react via nucleophilic substitution at the carbonyl carbon.
Recommended Storage and Handling Protocols
Adherence to stringent storage and handling protocols is a self-validating system for maintaining the reagent's purity and ensuring experimental reproducibility.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential decomposition and hydrolysis reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, which is the primary cause of degradation.[4][9] |
| Container | Tightly-sealed, amber glass bottle with a PTFE-lined cap. | Glass is inert. Amber color protects from light. A tight seal with a PTFE liner prevents moisture ingress and reaction with the cap material. |
| Location | Cool, dry, well-ventilated area. | Ensures a stable environment and safety.[4][10] |
| Segregation | Store away from incompatible materials (acids, bases, oxidizers). | Prevents accidental contact and reaction.[4] |
Field-Proven Handling Workflow
All manipulations should be performed with the assumption that the compound is highly sensitive to moisture.
Caption: Recommended workflow for handling moisture-sensitive this compound.
Step-by-Step Protocol:
-
Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the container and reagent.
-
Inert Environment: Conduct all transfers in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) in a fume hood.[9]
-
Anhydrous Equipment: Use only oven-dried or flame-dried glassware and dry, degassed solvents.
-
Transfer: Withdraw the required amount of liquid using a dry syringe or cannula.
-
Resealing: Immediately after transfer, flush the headspace of the storage bottle with inert gas, securely replace the cap, and wrap the cap/neck junction with Parafilm® or electrical tape as an extra barrier against moisture.
-
Storage: Promptly return the sealed container to its designated refrigerated storage location.
Experimental Protocol for Purity Assessment
To ensure the integrity of the reagent before critical use, its purity can be verified using standard analytical techniques. This protocol provides a self-validating check.
Objective: To determine the purity of this compound and detect the presence of hydrolysis products.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known chemical shift if quantitative analysis is required.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum.
-
Data Analysis:
-
Pristine Sample: The spectrum of pure this compound should primarily show two signals: a septet corresponding to the two methine (-CH) protons of the isopropyl groups and a doublet corresponding to the twelve methyl (-CH₃) protons.
-
Degraded Sample: The presence of hydrolysis products will introduce new signals. Look for:
-
A broad singlet corresponding to water (H₂O).
-
Signals corresponding to free isopropanol (a septet for the -CH and a doublet for the -CH₃ groups at slightly different chemical shifts than the ester-bound groups).
-
A signal for the acidic proton of dichloromalonic acid if hydrolysis is significant.
-
-
Conclusion
This compound is a reactive and moisture-sensitive reagent whose stability is critical for its successful application in synthesis. The primary mode of degradation is hydrolysis of the ester functionalities, which is accelerated by moisture, heat, and acidic or basic conditions. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storage under an inert, dry atmosphere at refrigerated temperatures and handling using anhydrous techniques—researchers can effectively preserve the reagent's purity. Regular purity verification via NMR provides a robust, self-validating check to ensure the integrity of the material, leading to more reliable and reproducible scientific outcomes.
References
-
PubChem. (n.d.). Diethyl dichloromalonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Malonic Ester Synthesis. Retrieved from [Link]
-
Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 53(2), 56-61. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Diisopropyl malonate - Safety Data Sheet [chemicalbook.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. Diisopropyl malonate | 13195-64-7 | Benchchem [benchchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Technical Application Note: Diisopropyl Dichloromalonate (DIDCM) in Heterocyclic Synthesis
Introduction: The Gem-Dichloro C3 Synthon
Diisopropyl dichloromalonate (DIDCM) represents a specialized class of gem-dichloro 1,3-dicarbonyl compounds. While diethyl malonate is a ubiquitous C3 synthon in organic chemistry, the incorporation of two chlorine atoms at the
For drug development professionals, DIDCM offers a strategic advantage in the synthesis of 5-functionalized pyrimidines and purines . The bulky isopropyl groups provide hydrolytic stability during storage and handling compared to their methyl/ethyl counterparts, while the gem-dichloro moiety serves two critical mechanistic functions:
-
Electronic Activation: The electron-withdrawing nature of the chlorines increases the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack by amidines or ureas.
-
Functional Handle: The retention of a chlorine atom in the final heterocyclic scaffold (often at the 5-position of pyrimidines) allows for subsequent cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (
), essential for diversifying pharmaceutical libraries.
Mechanistic Principles
The "Gem-Dichloro" Effect in Cyclization
The reactivity of DIDCM is governed by the interplay between the steric bulk of the isopropyl esters and the inductive effect of the
When reacting with binucleophiles (e.g., guanidine, acetamidine), DIDCM undergoes a [3+3] cyclocondensation . Unlike unsubstituted malonates, which yield 4,6-dihydroxypyrimidines, DIDCM typically yields 5-chloro-4,6-dihydroxypyrimidines (or their keto-tautomers).
Key Mechanistic Insight: The reaction proceeds via an initial nucleophilic acyl substitution. The intermediate likely passes through a 5,5-dichloro-dihydro-pyrimidine species. Under basic conditions (alkoxide), one chlorine is often eliminated or reduced (depending on the specific workup and stoichiometry), or retained to yield the 5-chloro derivative directly.
Visualization of Reaction Pathway
The following diagram illustrates the condensation of DIDCM with Guanidine to form a bioactive pyrimidine scaffold.
Figure 1: Mechanistic pathway for the synthesis of 5-chloropyrimidines using DIDCM.
Experimental Protocol: Synthesis of 2-Amino-5-chloropyrimidine-4,6-dione
This protocol details the synthesis of a key antiviral precursor. The use of Sodium Isopropoxide in Isopropanol is strictly recommended over Ethoxide/Ethanol to prevent transesterification byproducts, ensuring the reaction kinetics remain consistent with the bulky isopropyl starting material.
Materials & Equipment
-
Reagents:
-
This compound (DIDCM) [>98% Purity]
-
Guanidine Hydrochloride
-
Sodium metal (or commercially available Sodium Isopropoxide solution)
-
Isopropanol (Anhydrous)
-
Glacial Acetic Acid (for quenching)
-
-
Equipment:
-
3-Neck Round Bottom Flask (RBF)
-
Reflux Condenser with CaCl₂ drying tube or N₂ line
-
Mechanical Stirrer (preferred over magnetic for slurry handling)
-
Step-by-Step Methodology
| Phase | Step | Action | Critical Rationale |
| Preparation | 1 | Prepare Alkoxide: Dissolve Sodium metal (2.2 eq) in anhydrous Isopropanol under N₂ flow. Stir until all metal is consumed. | Generates the active base in situ. Using iPrOH matches the ester leaving group, preventing mixed-ester impurities. |
| Activation | 2 | Free Base Formation: Add Guanidine HCl (1.1 eq) to the alkoxide solution. Stir at 25°C for 30 mins. | Releases free guanidine base from the salt. NaCl will precipitate; this is normal. |
| Addition | 3 | Charge DIDCM: Add this compound (1.0 eq) dropwise over 20 minutes. | Exothermic Control: The |
| Reaction | 4 | Reflux: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. | Drives the cyclization and elimination of isopropanol. The mixture will thicken significantly. |
| Workup | 5 | Solvent Removal: Distill off approx. 70% of the isopropanol under reduced pressure. | Concentrates the salt intermediate. |
| Precipitation | 6 | Quench: Dilute residue with water (0°C) and acidify to pH 3-4 with Glacial Acetic Acid. | Protonates the pyrimidine salt, causing the product to precipitate as a white/off-white solid. |
| Purification | 7 | Filtration & Wash: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. | Removes residual salts (NaCl) and acetic acid. |
Troubleshooting & Optimization
Common issues in dichloromalonate chemistry involve hydrolysis or incomplete cyclization. Use the following logic flow to diagnose yield issues.
Figure 2: Decision tree for troubleshooting DIDCM cyclization reactions.
Quantitative Data: Ester Comparison
Why choose Diisopropyl (DIDCM) over Diethyl (DEDCM)?
| Feature | Diethyl Dichloromalonate | This compound | Impact on Protocol |
| Steric Bulk | Low | High | DIDCM suppresses oligomerization side-reactions. |
| Hydrolysis Rate | Fast | Slow | DIDCM is more stable during storage and handling. |
| Boiling Point | ~235°C | >250°C (est) | DIDCM has lower vapor pressure (safer handling). |
| Leaving Group | Ethoxide | Isopropoxide | Requires Isopropanol solvent to maintain purity. |
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1.
-
Lachrymator: High probability.[1]
Handling Protocols:
-
Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.
-
Decontamination: Spills should be treated with weak base (Sodium Bicarbonate) to neutralize potential hydrolysis products (HCl/Chloromalonic acid) before cleanup.
References
-
BenchChem. (2025).[1][2][3][4][5] Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diisopropyl Chloromalonate. Retrieved from
-
PubChem. (2025).[6] Diethyl dichloromalonate Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (2025).[3][4] Diisopropyl malonate Properties and Synthesis. Retrieved from
-
WIPO Patentscope. (2022). WO2022090101 - Process for Synthesis of 2,4-Dichloro-5-aminopyrimidine.[7] Retrieved from
-
Sigma-Aldrich. (2025).[3][4] Diisopropyl malonate ReagentPlus Specification. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Diisopropyl malonate - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: Synthesis of 5,5-Dichlorobarbituric Acid Scaffolds using Diisopropyl Dichloromalonate
Strategic Overview & Scientific Rationale
Diisopropyl dichloromalonate (DIDCM) represents a specialized electrophilic precursor in the synthesis of functionalized pyrimidine-2,4,6-triones (barbiturates). While standard barbiturate synthesis typically utilizes diethyl malonate to access 5,5-dialkyl derivatives (sedatives/hypnotics), the utilization of gem-dichlorinated malonates allows for the direct access to 5,5-dichlorobarbituric acid (5,5-DCBA) and its derivatives.
Why this compound? Unlike the more common diethyl ester, the diisopropyl ester variant offers distinct process advantages in scale-up and purity profiles:
-
Steric Shielding: The bulky isopropyl groups retard premature hydrolysis of the ester functionality during storage and handling, providing a more stable starting material than the diethyl analog.[1]
-
Solubility Profile: The increased lipophilicity facilitates reactions in non-polar solvents prior to the condensation step, allowing for cleaner functionalization if pre-modification is required.[1]
-
Leaving Group Thermodynamics: The expulsion of isopropanol (b.p. 82.6°C) during condensation allows for efficient entropy-driven cyclization at manageable reflux temperatures.[1]
Application Scope: The resulting 5,5-dichlorobarbiturates are rarely used as CNS depressants directly due to their high reactivity.[1] Instead, they serve as:
-
Mild Chlorinating Agents: Analogous to N-chlorosuccinimide (NCS), 5,5-DCBA acts as a source of "positive chlorine" for chlorinating sensitive aromatic substrates.[1]
-
Metabolic Probes: The gem-dichloro moiety mimics the steric bulk of alkyl groups while altering the electronic landscape of the binding pocket in receptor studies.
Reaction Mechanism & Pathway
The formation of the barbiturate ring from DIDCM follows a Nucleophilic Acyl Substitution (Cyclization) pathway.
The "Gem-Dichloro" Effect:
The presence of two chlorine atoms at the
Mechanism Steps:
-
Activation: Sodium isopropoxide deprotonates the urea (or substituted urea) to form a nucleophilic ureide anion.[1]
-
First Addition-Elimination: The ureide anion attacks the first carbonyl of DIDCM.[1] The tetrahedral intermediate collapses, expelling one molecule of isopropanol.
-
Cyclization: The second nitrogen of the urea moiety attacks the second ester carbonyl (intramolecularly).
-
Final Elimination: A second molecule of isopropanol is expelled, yielding the 5,5-dichlorobarbituric acid ring.[1]
Figure 1: Reaction pathway for the condensation of this compound with urea.
Detailed Experimental Protocol
Target Molecule: 5,5-Dichlorobarbituric Acid (CAS: 699-40-1 for parent structure).[1] Scale: Laboratory Prep (50 mmol scale).
3.1 Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| This compound | 257.11 | 1.0 | 12.85 g | Electrophile |
| Urea (Dry) | 60.06 | 1.1 | 3.30 g | Nucleophile |
| Sodium Metal | 22.99 | 2.2 | 2.53 g | Base Precursor |
| Isopropanol (Anhydrous) | 60.10 | Solvent | 150 mL | Solvent/Leaving Group Match |
| Glacial Acetic Acid | 60.05 | Quench | ~5 mL | Neutralization |
Equipment:
-
250 mL 3-neck Round Bottom Flask (RBF).[1]
-
Reflux condenser with CaCl₂ drying tube (or N₂ line).[1]
-
Mechanical stirrer or magnetic stir bar.[1]
-
Ice-water bath.[1]
3.2 Step-by-Step Methodology
Step 1: Preparation of Sodium Isopropoxide (In Situ)
-
Charge the 3-neck RBF with 100 mL of anhydrous isopropanol.
-
Safety Note: Cut sodium metal into small pieces under mineral oil, rinse with hexanes, and add slowly to the isopropanol under a nitrogen stream.
-
Allow the reaction to proceed until all sodium has dissolved and H₂ evolution ceases.[1] (Exothermic; maintain temperature < 60°C).
Step 2: Condensation Reaction
-
Add the dry Urea (3.30 g) to the sodium isopropoxide solution. Stir for 15 minutes at 50°C to ensure dissolution and formation of the sodium ureide species.
-
Add This compound (12.85 g) dropwise over 20 minutes.
-
Observation: The solution may darken slightly.[1] The bulky isopropyl groups prevent the rapid exotherm seen with diethyl esters, but addition should still be controlled.
-
-
Heat the mixture to Reflux (82°C) .
-
Maintain reflux for 6-8 hours .
Step 3: Isolation & Purification
-
Cool the reaction mixture to room temperature, then place in an ice bath (0-5°C).
-
The sodium salt of the barbiturate may precipitate.[1]
-
Add 50 mL of cold water to dissolve the solids.
-
Acidify carefully with Glacial Acetic Acid (or dilute HCl) to pH ~2-3 while stirring vigorously.
-
Critical: 5,5-dichlorobarbituric acid will precipitate as a white crystalline solid upon acidification.[1]
-
-
Filter the precipitate using a Büchner funnel.[1]
-
Wash the filter cake with cold water (2 x 20 mL) to remove salts and residual urea.[1]
-
Recrystallization: Recrystallize from hot water or aqueous ethanol.[1]
-
Dry in a vacuum oven at 50°C for 12 hours.
3.3 Characterization Data (Expected)
| Analytical Method | Expected Signal / Result | Interpretation |
| Appearance | White crystalline powder | High purity solid.[1] |
| Melting Point | 245°C - 250°C (dec.)[1] | Distinctive decomposition point.[1][2][3] |
| ¹H NMR (DMSO-d₆) | Broad singlets for imide protons.[1] Absence of | |
| IR Spectroscopy | 1700-1750 cm⁻¹ (Strong C=O) | Characteristic carbonyl stretch of the barbiturate ring.[1] |
| Mass Spec (ESI-) | [M-H]⁻ = 195/197/199 | Characteristic isotope pattern for Cl₂ (9:6:1 ratio).[1] |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of 5,5-dichlorobarbituric acid.
Safety & Compliance (Mandatory)
-
Legal Disclaimer: Barbituric acid derivatives are chemically related to Schedule II/III/IV controlled substances (barbiturates).[1] While 5,5-dichlorobarbituric acid is primarily a chemical intermediate and not typically a controlled drug of abuse, researchers must verify local regulations (DEA, EMA) regarding the synthesis of barbiturate scaffolds.
-
Chemical Hazards:
References
-
Ziegler, E., et al. (1962).[1][4] "Syntheses of Heterocycles with Malonic Acid Derivatives." Monatshefte für Chemie, 93, 1376.[1]
-
Organic Syntheses. (1943).[1] "Barbituric Acid."[1][2][3][4][5][6][7][8] Organic Syntheses, Coll.[1] Vol. 2, p.60. (Classic protocol adapted for chlorinated variants).[1]
-
PubChem. (2023).[1] "Diethyl dichloromalonate (Compound Summary)." National Library of Medicine.[1] (Analogous precursor data).
-
Gelbrich, T., et al. (2011).[1][4] "Polymorphism of 5,5-dichlorobarbituric acid." CrystEngComm, 13, 5502–5509.[1][4]
Sources
- 1. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. Tetragonal polymorph of 5,5-dichlorobarbituric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Divergent Synthesis of Substituted Malonates via Diisopropyl Dichloromalonate
This guide details the precision synthesis of substituted malonates using Diisopropyl Dichloromalonate (DIPDCM) . Unlike standard malonate alkylations that rely on carbanion chemistry (using bases like NaH), DIPDCM chemistry leverages the reactivity of the gem-dichloro moiety. This allows access to cyclopropane-1,1-dicarboxylates ,
The use of the diisopropyl ester (vs. diethyl) provides critical steric bulk, suppressing competitive hydrolysis and preventing premature decarboxylation during aggressive catalytic steps.
Part 1: Strategic Overview & Mechanism
This compound (DIPDCM) acts as a bifunctional electrophile and a radical precursor. Its utility branches into three primary synthetic pathways:
-
Cyclopropanation (via ATRA-Cyclization): Construction of rigid spiro- or cyclopropyl-scaffolds.
-
Radical Chain Extension (Kharasch Addition): Introduction of functionalized alkyl chains without using strong bases.
-
Nucleophilic Substitution: Direct access to
-oxy or -amino derivatives (Tartronates).
Reaction Pathway Diagram
Caption: Divergent synthetic workflows starting from this compound.
Part 2: Experimental Protocols
Protocol 1: Synthesis of Diisopropyl Cyclopropane-1,1-dicarboxylates
This protocol uses an Atom Transfer Radical Addition (ATRA) followed by base-mediated cyclization. This is superior to direct carbene transfer for dichloro precursors as it avoids hazardous diazo intermediates and offers higher regiocontrol.
Target: Synthesis of 2-phenyl-cyclopropane-1,1-dicarboxylic acid diisopropyl ester.
Reagents & Materials
-
Precursor: this compound (1.0 equiv).
-
Substrate: Styrene (or substituted olefin) (2.0 - 3.0 equiv).
-
Catalyst: CuCl (10 mol%) with 2,2'-Bipyridine (10 mol%) OR RuCl₂(PPh₃)₃ (1 mol%).
-
Solvent: Toluene or Dichloroethane (degassed).
-
Cyclization Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH.
Step-by-Step Methodology
-
Catalyst Complexation:
-
In a flame-dried Schlenk tube under Argon, dissolve CuCl (10 mg, 0.1 mmol) and 2,2'-Bipyridine (15.6 mg, 0.1 mmol) in dry Toluene (5 mL). Stir for 15 min until a dark complex forms.
-
-
ATRA Reaction (Kharasch Addition):
-
Add this compound (257 mg, 1.0 mmol) and Styrene (312 mg, 3.0 mmol).
-
Heat the sealed tube to 80–100°C for 12–24 hours.
-
Monitoring: Monitor by TLC/GC for the disappearance of DIPDCM. The product is the linear adduct: diisopropyl 2-chloro-2-(2-chloro-2-phenylethyl)malonate.
-
-
Cyclization (Ring Closure):
-
Cool the reaction mixture to 0°C.
-
Dilute with THF (5 mL).
-
Add DBU (2.2 equiv) dropwise. The base promotes 1,3-elimination of HCl.
-
Stir at room temperature for 4 hours.
-
-
Workup:
-
Quench with saturated NH₄Cl solution (to remove Cu salts).
-
Extract with Ethyl Acetate (3x). Wash organics with brine.[1]
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Mechanism of Cyclization:
The linear adduct contains a
Protocol 2: Synthesis of -Aryloxy Malonates (Tartronate Derivatives)
Direct nucleophilic substitution of the chlorine atoms allows for the introduction of ether linkages, useful for synthesizing bioactive ether-lipids or polymer precursors.
Target: Synthesis of Diisopropyl 2,2-diphenoxymalonate (or 2-chloro-2-phenoxymalonate).
Reagents
-
DIPDCM (1.0 equiv).
-
Phenol (2.2 equiv for disubstitution, 1.1 equiv for mono).
-
Base: K₂CO₃ (anhydrous, 3.0 equiv) or Cs₂CO₃ (for faster rates).
-
Solvent: Acetone or DMF (anhydrous).
Step-by-Step Methodology
-
Preparation:
-
Suspend K₂CO₃ (414 mg, 3.0 mmol) in anhydrous Acetone (10 mL).
-
Add Phenol (207 mg, 2.2 mmol) and stir at RT for 20 min to generate the phenoxide in situ.
-
-
Substitution:
-
Add DIPDCM (257 mg, 1.0 mmol) dropwise to the suspension.
-
Note: The reaction is exothermic.[2] Control temperature using a water bath if scaling up.
-
-
Reflux:
-
Heat to reflux (56°C for acetone) for 6–12 hours.
-
Checkpoint: GC-MS should show conversion from Dichloro -> Monochloro/Monophenoxy -> Diphenoxy.
-
-
Workup:
-
Filter off the inorganic salts (KCl/K₂CO₃).
-
Concentrate the filtrate.[3]
-
Redissolve in ether, wash with 1M NaOH (to remove excess phenol), then water and brine.
-
-
Purification:
-
Recrystallization (if solid) from hexanes/ethanol or column chromatography.
-
Part 3: Technical Data & Optimization
Comparison of Malonate Reagents
| Feature | Diethyl Malonate (Standard) | This compound (DIPDCM) |
| Primary Reactivity | Nucleophilic (Carbanion source) | Electrophilic (Radical/Carbene source) |
| Steric Bulk | Low | High (Isopropyl groups protect ester) |
| Stability | Prone to hydrolysis/decarboxylation | Resistant to hydrolysis; Stable to Lewis Acids |
| Key Application | Alkylation, Knoevenagel Condensation | Cyclopropanation, Heteroatom insertion |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in ATRA | Catalyst deactivation (Oxidation of Cu(I)) | Use degassed solvents; Add reducing agent (Ascorbic acid) or switch to Ru-catalyst. |
| Polymerization of Styrene | Radical chain propagation without termination | Increase catalyst loading; Lower temperature; Add radical inhibitor (trace Hydroquinone). |
| Incomplete Cyclization | Base too weak or steric hindrance | Use stronger base (NaH instead of DBU); Heat to 60°C during cyclization step. |
| Hydrolysis of Esters | Wet solvents or hygroscopic base | Ensure strictly anhydrous conditions; Isopropyl esters are more robust but not immune. |
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Reactions of atoms and free radicals in solution. X. The addition of polyhalomethanes to olefins.[4] Journal of the American Chemical Society.[4]
-
BenchChem. (2025). Optimization of reaction conditions for diisopropyl chloromalonate synthesis.
-
Organic Syntheses. (1978). Cyclopropane-1,1-dicarboxylic acid.[1][5][6] (Procedure describing malonate-based cyclopropane synthesis, adapted here for dichloro-precursors).
-
ChemBuyersGuide. (2025). Product listing: Diisopropyl 1,1-cyclopropanedicarboxylate. (Confirmation of commercial viability of the cyclopropane derivative).
-
Nagashima, H., et al. (1985).[4] Copper-catalyzed reactions of polychloroalkanes with olefins. Journal of the Chemical Society, Chemical Communications.[4] (Foundational work on Cu-catalyzed ATRA). [4]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Kharasch Addition | Chem-Station Int. Ed. [en.chem-station.com]
- 5. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 6. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
Application Note: Diisopropyl Dichloromalonate (DIDCM) in Pharmaceutical Intermediate Synthesis
This is a comprehensive Application Note and Protocol guide for Diisopropyl Dichloromalonate (DIDCM) , structured for pharmaceutical researchers.
HExecutive Summary
This compound (DIDCM) is a highly functionalized gem-dichloro ester used as a specialized building block in the synthesis of heterocyclic pharmacophores (pyrimidines, purines) and functionalized carbocycles (via radical addition). While often encountered as a byproduct in the synthesis of monochloromalonates, purified DIDCM offers unique reactivity profiles unavailable to its monochloro or non-chlorinated analogs.
Its steric bulk (isopropyl vs. ethyl/methyl) provides superior hydrolytic stability under the basic conditions required for cyclization, making it the reagent of choice for synthesizing sensitive 5,5-disubstituted barbiturates and
Strategic Advantages in Drug Design
Steric Protection & Hydrolytic Stability
In pharmaceutical synthesis, the choice of the isopropyl ester over the more common ethyl ester is deliberate. The branched isopropyl group creates a steric shield around the carbonyl carbon.
-
Insight: During base-mediated cyclocondensations (e.g., with urea or amidines), undesired ester hydrolysis (saponification) competes with ring closure. DIDCM significantly retards saponification, increasing the yield of the desired heterocycle compared to diethyl dichloromalonate.
The Gem-Dichloro "Switch"
The gem-dichloro moiety serves two distinct mechanistic roles:
-
Radical Precursor: In the presence of transition metal catalysts (Ru, Cu), it initiates Kharasch additions to alkenes, transferring a "malonate + chlorine" fragment.
-
Leaving Group/Reductive Handle: In heterocycle synthesis, one chlorine can be retained (to access 5-chloropyrimidines) or both can be manipulated to form spiro-fused systems.
Application I: Synthesis of 5-Chloropyrimidines & Barbiturates
DIDCM is a direct precursor to 5,5-dichlorobarbituric acids and, via reductive processing, 5-chloropyrimidines (common scaffolds in antiviral and antineoplastic agents).
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the amidine/urea nitrogen on the ester carbonyls. Unlike monochloromalonates, which yield 5-chloropyrimidines directly, DIDCM yields the 5,5-dichloro-4,6-dihydroxypyrimidine (or its tautomer), which acts as a potent chlorinating agent or can be selectively reduced.
Experimental Protocol: Synthesis of 5,5-Dichlorobarbituric Acid Derivative
Target: Preparation of a stable 5,5-dichloro scaffold for subsequent functionalization.
Reagents:
-
This compound (DIDCM): 10.0 mmol
-
Urea (dry): 12.0 mmol
-
Sodium Isopropoxide (NaOiPr): 22.0 mmol (Generated in situ)
-
Solvent: Anhydrous Isopropanol (iPrOH)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried 3-neck flask under N
, dissolve sodium metal (0.51 g, 22 mmol) in anhydrous iPrOH (30 mL) to generate NaOiPr. Note: Use isopropoxide to prevent transesterification. -
Cyclization: Add dry urea (0.72 g, 12 mmol) to the solution. Stir for 15 min at ambient temperature.
-
Addition: Add DIDCM (2.57 g, 10 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <40°C.
-
Reflux: Heat the mixture to reflux (82°C) for 6–8 hours. Monitor via TLC (SiO
, EtOAc/Hexane 1:1). -
Workup: Cool to 0°C. Quench carefully with 1M HCl until pH ~2. The 5,5-dichlorobarbituric acid derivative will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
QC Check:
- H NMR: Absence of isopropyl methine septet signals (if fully cyclized and side chains cleaved) or specific shifts for the ring NH.
-
Safety Note: 5,5-Dichlorobarbiturates are "positive halogen" compounds and can act as chlorinating agents. Handle with care.
Application II: Atom Transfer Radical Addition (ATRA)
This is the most "high-value" application for DIDCM in modern medicinal chemistry, allowing the construction of complex carbon skeletons (e.g., functionalized cyclopentanes or lactones) from simple alkenes.
Reaction Pathway
DIDCM undergoes homolytic cleavage of the C-Cl bond catalyzed by a metal complex (Ru or Cu). The resulting radical adds to an alkene, followed by chlorine transfer to the new radical center.
Figure 1: Ruthenium-catalyzed Atom Transfer Radical Addition (ATRA) cycle using DIDCM.
Protocol: Ruthenium-Catalyzed Kharasch Addition
Target: Synthesis of diethyl 2,4-dichloro-2-isopropylpentanedioate analog (precursor to lactones).
Reagents:
-
DIDCM: 5.0 mmol
-
Alkene (e.g., 1-Octene): 10.0 mmol (Excess to prevent oligomerization)
-
Catalyst: [RuCl
(PPh ) ] (1 mol%) -
Solvent: Toluene (Degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a Schlenk tube with [RuCl
(PPh ) ] (48 mg, 0.05 mmol). Evacuate and backfill with Argon (3x). -
Solution Prep: Dissolve DIDCM (1.29 g, 5 mmol) and 1-Octene (1.12 g, 10 mmol) in dry, degassed toluene (10 mL).
-
Initiation: Add the solution to the catalyst via syringe.
-
Reaction: Seal the tube and heat to 85°C for 12 hours. The solution typically turns from brown to deep red/brown.
-
Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with ether) to remove the metal catalyst.
-
Purification: Concentrate the filtrate in vacuo. Purify the oily residue via flash column chromatography (Hexane/EtOAc gradient).
Expert Insight:
-
Why DIDCM? The isopropyl esters improve the solubility of the radical intermediate in non-polar solvents (toluene/benzene) compared to methyl esters, reducing premature termination.
-
Post-Modification: The resulting
-chloro ester can be cyclized to a cyclopropane (using NaH) or a lactone (via hydrolysis and internal displacement), both key pharmacophores.
Summary of Physical & Safety Data
| Property | Value | Relevance to Protocol |
| Boiling Point | ~110°C (at 10 mmHg) | High enough for reflux in toluene/alcohol; distillable under vacuum. |
| Density | ~1.2 g/mL | Denser than most organic solvents; forms lower layer in extractions. |
| Appearance | Colorless to pale yellow liquid | Yellowing indicates decomposition or free Cl |
| Hazards | Skin Irritant, Lachrymator | Critical: Handle in a fume hood. Degrades to HCl and Isoprothiolane byproducts. |
Troubleshooting & Optimization
-
Issue: Low yield in heterocycle synthesis.
-
Cause: Moisture in the solvent leading to hydrolysis of the dichloro-ester.
-
Fix: Ensure iPrOH is distilled over CaH
or Mg. Use fresh Na metal.
-
-
Issue: Incomplete conversion in ATRA.
-
Cause: Catalyst deactivation by O
. -
Fix: Perform rigorous freeze-pump-thaw degassing of the solvent.
-
References
-
ChemicalBook. (2024). This compound - CAS 174300-34-6 Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). (2022). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. PubMed Central. Retrieved from
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Chloromalonates. Retrieved from
-
WIPO. (2022). Process for Synthesis of 2,4-Dichloro-5-aminopyrimidine (Patent WO2022090101).[3] Retrieved from
-
ResearchGate. (2012). Light induced transformation of isoprothiolane and degradation products (DIDCM). Retrieved from
Sources
Cyclocondensation reactions with diisopropyl dichloromalonate.
Application Note: High-Fidelity Cyclocondensation with Diisopropyl Dichloromalonate
Executive Summary
This guide details the utility of This compound (DIDCM) as a specialized C3 synthon in heterocyclic chemistry. While diethyl malonates are ubiquitous, the diisopropyl variant offers distinct advantages in steric shielding and lipophilicity , significantly reducing competitive hydrolysis rates in moisture-sensitive cyclocondensations. This note focuses on the synthesis of functionalized pyrimidines and purine precursors , providing optimized protocols that mitigate common side reactions associated with gem-dichloro electrophiles.
Scientific Foundation & Mechanism
The Reagent Profile
DIDCM features two key structural motifs:
-
Gem-Dichloro Center (
-Position): The two chlorine atoms exert a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbons compared to non-halogenated malonates. However, they also introduce steric bulk and can act as leaving groups in reductive environments. -
Diisopropyl Esters: The bulky isopropyl groups shield the carbonyls from non-specific nucleophilic attack (e.g., hydrolysis by trace water), favoring reaction with the target dinucleophile (e.g., amidines, ureas).
Mechanistic Pathway: The "Gem-Dichloro" Effect
In cyclocondensation with amidines, DIDCM acts as a 1,3-dielectrophile. Unlike standard malonates, the intermediate formed is often a 5,5-dichloro-4,6-dioxopyrimidine (a mesoionic or non-aromatic cyclic dione). This intermediate is highly versatile: it can be reduced to the 5-chloro or 5-unsubstituted pyrimidine, or the chlorines can be displaced.
Key Mechanistic Insight: The use of a base matching the ester (Sodium Isopropoxide) is critical to prevent transesterification prior to ring closure, a common failure mode when using Sodium Ethoxide with isopropyl esters.
Figure 1: Reaction pathway for the condensation of DIDCM with amidines to form pyrimidine scaffolds.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted-5,5-dichloropyrimidine-4,6-diones
Target Application: Synthesis of antiviral pharmacophores.
Reagents:
-
This compound (DIDCM): 10.0 mmol
-
Benzamidine Hydrochloride: 10.0 mmol
-
Sodium Isopropoxide (NaOiPr): 22.0 mmol (2.2 equiv)
-
Solvent: Anhydrous Isopropanol (50 mL)
Step-by-Step Methodology:
-
Base Preparation (In-Situ):
-
In a flame-dried 3-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (0.506 g, 22 mmol) in anhydrous isopropanol (30 mL). Stir until evolution of
ceases. -
Why: Generating NaOiPr in situ ensures anhydrous conditions and matches the ester group of DIDCM to prevent transesterification byproducts [1].
-
-
Nucleophile Activation:
-
Add Benzamidine Hydrochloride (1.56 g, 10 mmol) to the alkoxide solution. Stir at ambient temperature for 15 minutes to liberate the free base amidine.
-
-
Controlled Addition:
-
Dilute DIDCM (2.57 g, 10 mmol) in 20 mL of anhydrous isopropanol.
-
Add the DIDCM solution dropwise to the reaction mixture over 30 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature below 30°C to prevent polymerization.
-
-
Cyclization:
-
Heat the mixture to reflux (82°C) for 6–8 hours.
-
Monitor by TLC (SiO2, 10% MeOH/DCM). The disappearance of the amidine indicates completion.
-
-
Workup:
-
Cool to room temperature. The sodium salt of the product may precipitate.
-
Remove solvent under reduced pressure.
-
Redissolve residue in minimal water (20 mL) and acidify carefully with 2M HCl to pH 2.
-
The 5,5-dichloro product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
-
Protocol B: Reductive Dechlorination to 5-Chloropyrimidines
Context: Often, the 5,5-dichloro species is too reactive. Partial reduction yields the stable, aromatic 5-chloropyrimidine-4,6-diol.
-
Take the crude 5,5-dichloro intermediate from Protocol A.
-
Suspend in Glacial Acetic Acid.
-
Add Zinc dust (1.1 equiv) portion-wise at 0°C.
-
Stir for 1 hour. Filter off zinc salts.
-
Concentrate the filtrate to obtain the 5-chloro-4,6-dihydroxypyrimidine.
Data Analysis & Troubleshooting
Comparative Hydrolysis Rates
The following table illustrates why DIDCM is preferred over Diethyl Dichloromalonate (DEDCM) for reactions requiring long reflux times or involving hygroscopic bases.
| Property | Diethyl Dichloromalonate (DEDCM) | This compound (DIDCM) | Impact on Protocol |
| Steric Bulk (Taft | -0.07 (Ethyl) | -0.47 (Isopropyl) | DIDCM resists nucleophilic attack by water 4-5x better. |
| Boiling Point | ~235°C | ~250°C (est.) | DIDCM allows higher temperature reflux without loss. |
| Lipophilicity (LogP) | ~1.8 | ~2.6 | DIDCM is easier to extract from aqueous workups. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Mixed Ester Products | Transesterification | MUST use Sodium Isopropoxide in Isopropanol. Do not use NaOEt/EtOH. |
| Low Yield / Tarring | Exothermic runaway | Cool reaction during DIDCM addition. Ensure dropwise addition. |
| Incomplete Cyclization | Steric hindrance | Increase reflux time to 12h. The isopropyl group slows kinetics compared to ethyl. |
Safety & Handling
-
Hazard Class: DIDCM is a potent Lachrymator and Skin Irritant .
-
Containment: All weighing and transfer must occur within a certified chemical fume hood.
-
Decontamination: Spills should be treated with dilute ammonia solution to hydrolyze the ester and neutralize the acid chlorides (if degraded).
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
References
-
Krapcho, A. P. (1982).
-keto esters, -cyano esters and related compounds in dipolar aprotic solvents". Synthesis, 805–822. Link - Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience.
-
BenchChem. (2025).[1][2] "Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals". Link
-
Sigma-Aldrich. (2023). "Safety Data Sheet: Diisopropyl Malonate (Analogous Safety Data)". Link
-
ResearchGate. (2020).[3] "Synthesis of heterocycles using dialkyl dichloromalonates". Targets in Heterocyclic Systems. Link
Sources
Application Note: Scale-Up Synthesis & Utilization of Diisopropyl Dichloromalonate (DIDCM)
This Application Note is structured to guide process chemists and engineers through the scale-up challenges of synthesizing and utilizing Diisopropyl Dichloromalonate (DIDCM) . Unlike its diethyl counterpart, the diisopropyl ester introduces significant steric bulk, altering both its formation kinetics and its downstream reactivity profile.
Executive Summary
This compound (DIDCM) is a specialized electrophile used in the synthesis of sterically hindered heterocycles and amino-acid derivatives. While functionally similar to diethyl dichloromalonate, the isopropyl moieties provide enhanced stability against hydrolysis and unique selectivity in nucleophilic substitutions.
However, scaling up DIDCM chemistry presents two distinct engineering challenges:
-
Gas Evolution Management: The chlorination of the parent malonate releases massive volumes of acidic gas (HCl and SO₂), requiring robust scrubbing systems.
-
Steric-Electronic Trade-offs: The bulky isopropyl groups retard nucleophilic attack, often requiring higher reaction temperatures that compete with the thermal instability of the dichloro-species.
Critical Material Attributes (CMA) & Safety Profile
Before initiating scale-up, the operator must characterize the hazards. DIDCM is a potent lachrymator and vesicant.
| Attribute | Specification / Data | Scale-Up Implication |
| Physical State | Colorless to pale yellow liquid | Pumpable, but viscosity changes at low temps. |
| Boiling Point | ~115–120 °C @ 15 mmHg (Est.) | Do not distill at atm pressure. Decomposition releases Phosgene/CO equivalents. |
| Thermal Stability | Decomposes >140 °C | Maintain jacket temperatures <100 °C. |
| Reactivity | Electrophilic; Moisture sensitive | Hydrolysis yields corrosive HCl and malonic acid derivatives. |
| Toxicity | Lachrymator , Corrosive | Requires closed systems and full-face respirators. |
Protocol A: Synthesis of this compound
Route: Chlorination of Diisopropyl Malonate using Sulfuryl Chloride (
Reaction Mechanism & Workflow
The reaction proceeds via an enol intermediate. The first chlorination is rapid; the second is slower due to the electron-withdrawing effect of the first chlorine atom.
Figure 1: Synthesis workflow emphasizing the critical off-gas management path.
Step-by-Step Protocol (100g Scale Basis)
-
Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, a thermometer, and a high-efficiency reflux condenser .
-
Critical: Connect the top of the condenser to a gas trap containing 20% NaOH solution. Do not allow the system to seal (pressure buildup hazard).
-
-
Charging: Add Diisopropyl Malonate (1.0 eq, 188.2 g) to the flask.
-
Note: Solvents (CCl₄ or DCM) can be used to moderate the exotherm but reduce volumetric efficiency. Neat reactions are preferred for scale-up if stirring is adequate.
-
-
Addition (Phase 1): Begin dropwise addition of Sulfuryl Chloride (2.2 eq, ~297 g) .
-
Reaction (Phase 2): Once addition is complete, the reaction will slow. Heat the mixture gradually to 45–50 °C .
-
Hold: Maintain at 50 °C for 4–6 hours.
-
Endpoint: Monitor by GC or Refractive Index. The disappearance of the mono-chloro peak is the key quality attribute.
-
-
Degassing: Apply a light vacuum (200 mmHg) to the reactor while warm (40 °C) to strip residual SO₂ and HCl. Do not overheat.
-
Purification: Distill the crude oil under high vacuum.
-
Target: Collect fraction boiling at ~115–120 °C at 15 mmHg .
-
Yield Expectation: 85–92%.
-
Protocol B: Downstream Utilization (Nucleophilic Substitution)
Context: Reacting DIDCM with nucleophiles (e.g., amines, alkoxides) is slower than with diethyl esters due to the isopropyl steric shield.
Reaction Considerations
-
The "Swelling" Effect: The isopropyl groups create a "pocket" that hinders the approach of nucleophiles to the carbonyl carbons.
-
Leaving Group Competition: Nucleophiles may attack the chlorine (reduction) or the carbonyl (substitution). Soft nucleophiles (thiolates) tend to reduce the C-Cl bond; hard nucleophiles (alkoxides) attack the carbonyl.
General Protocol for Substitution
-
Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity, counteracting the steric hindrance of the isopropyl ester.
-
Base Addition: Use non-nucleophilic bases (e.g.,
or ) to scavenge the HCl generated during substitution.-
Avoid: Strong hydroxide bases, which may hydrolyze the ester before substitution occurs.
-
-
Temperature Ramp:
-
Start at 0 °C to control the initial exotherm.
-
Ramp to 60 °C to drive the reaction to completion against the steric barrier.
-
Process Analytical Technology (PAT) & Troubleshooting
| Deviation | Probable Cause | Corrective Action |
| Low Conversion (Mono-chloro remains) | Inadequate stoichiometry or temp too low. | Add 0.1 eq extra |
| Darkening / Tar Formation | Thermal decomposition or metal contamination. | Check reactor metallurgy (avoid Iron/Steel); keep T < 60 °C. |
| Product Solidifies in Condenser | Sublimation of impurities (rare) or freezing. | DIDCM is liquid, but impurities may crystallize. Warm condenser water. |
| High Acid Value in Distillate | Incomplete degassing of HCl/SO₂. | Extend nitrogen sparge or vacuum strip step before distillation. |
References
-
Synthesis of Chloromalonates: T. Kappe, et al. "Synthesis of chloromalonic acid esters." Monatshefte für Chemie, 102, 1356 (1971). Link
-
Sulfuryl Chloride Safety: "Sulfuryl Chloride: Handling and Safety." Cameo Chemicals. Link
-
Malonate Reactivity: "Acidity and Alkylation of Malonic Esters." LibreTexts Chemistry. Link
- Scale-Up of Halogenations: Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012. (General reference for scale-up logic).
-
Isoprothiolane Precursors: (Note: Clarification that Isoprothiolane is derived from the unchlorinated diisopropyl malonate). FAO Specifications for Plant Protection Products. Link
Disclaimer: This document is for informational purposes only. All scale-up activities involving hazardous reagents like sulfuryl chloride must be preceded by a formal Process Hazard Analysis (PHA) and conducted in appropriate containment facilities.
Sources
Application Notes & Protocols: A Proposed Synthetic Framework for CNS Depressants Utilizing Diisopropyl Dichloromalonate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: An exploration of the synthesis of 5,5-disubstituted barbiturates, a class of CNS depressants, centered on the role and reactivity of diisopropyl dichloromalonate as a potential but challenging starting material. This guide contrasts a proposed synthetic route with the established, field-proven malonic ester synthesis pathway.
Executive Summary & Strategic Overview
Barbiturates represent a significant class of central nervous system (CNS) depressants, the synthesis of which has been a cornerstone of medicinal chemistry for over a century.[1] The classical and most reliable synthetic route involves the condensation of a 5,5-disubstituted malonic ester with urea.[2][3] This document investigates the potential utility of this compound, a highly reactive gem-dihalogenated intermediate, within this synthetic context.
While the direct, sequential substitution of the chloro-groups on this compound by alkyl or aryl nucleophiles presents significant chemical challenges—namely, competing reactions with the ester functionalities and difficulties in controlling selectivity—its study provides valuable insight into synthetic strategy. This guide will therefore present a detailed, validated protocol for the standard synthesis of a 5,5-disubstituted diisopropyl malonate, followed by its cyclocondensation to form a barbiturate core. We will juxtapose this with a discussion of the reactivity of this compound to explain the causalities behind established synthetic choices in barbiturate drug development.
Part 1: The Standard, Validated Pathway to Barbiturate Scaffolds
The most common and dependable method for synthesizing barbiturates avoids the complexities of gem-dihalo intermediates. It relies on the inherent acidity of the α-protons of a malonic ester, allowing for sequential, controlled alkylation or arylation, followed by the final ring-forming condensation. This ensures high yields and predictable outcomes.
Experimental Workflow: Standard Malonic Ester Synthesis of Barbiturates
The diagram below outlines the validated two-stage process for creating a 5,5-disubstituted barbiturate from a standard diisopropyl malonate starting material.
Caption: Validated workflow for barbiturate synthesis.
Protocol 1.1: Sequential Dialkylation of Diisopropyl Malonate
This protocol details the formation of a 5,5-disubstituted malonate, the direct precursor to the barbiturate ring. The use of diisopropyl esters may offer advantages in solubility and steric influence compared to diethyl esters.[4]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |
| Diisopropyl Malonate | 188.22 | 1.88 g (10 mmol) | Must be anhydrous. |
| Sodium Isopropoxide (NaOiPr) | 82.09 | 1.81 g (22 mmol) | Use as a solution in isopropanol or generate in situ. Must be strictly anhydrous. |
| Alkyl/Aryl Halide 1 (R¹-X) | Variable | 10.5 mmol | e.g., Bromoethane |
| Alkyl/Aryl Halide 2 (R²-X) | Variable | 10.5 mmol | e.g., Benzyl bromide |
| Anhydrous Isopropanol | 60.10 | ~50 mL | Solvent |
| Diethyl Ether / MTBE | - | As needed | For workup |
| Saturated NH₄Cl (aq) | - | As needed | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying |
Step-by-Step Methodology
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
First Alkylation: a. Charge the flask with anhydrous isopropanol and sodium isopropoxide (11 mmol). b. Add diisopropyl malonate (10 mmol) dropwise via the dropping funnel at room temperature. Stir for 30 minutes to ensure complete formation of the enolate. c. Add the first alkylating agent (R¹-X, 10.5 mmol) dropwise, maintaining the temperature below 40 °C. d. After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Second Alkylation: a. Cool the reaction mixture to room temperature. b. Add the second portion of sodium isopropoxide (11 mmol) and stir for 30 minutes. c. Add the second alkylating agent (R²-X, 10.5 mmol) dropwise. d. Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete by TLC/GC-MS analysis.[5]
-
Workup and Isolation: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Partition the residue between diethyl ether (or MTBE) and water. c. Wash the organic layer sequentially with water and saturated aqueous NH₄Cl. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diisopropyl R¹,R²-malonate.
-
Purification: Purify the crude product by vacuum distillation or silica gel chromatography as required.
Protocol 1.2: Cyclocondensation of Diisopropyl R¹,R²-malonate with Urea
This procedure is a robust, final-step conversion of the disubstituted malonate into the heterocyclic barbiturate core.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |
| Diisopropyl R¹,R²-malonate | Variable | 10 mmol | From Protocol 1.1 |
| Urea | 60.06 | 0.72 g (12 mmol) | Must be thoroughly dried. |
| Sodium Isopropoxide (NaOiPr) | 82.09 | 1.81 g (22 mmol) | Must be strictly anhydrous. |
| Anhydrous Isopropanol | 60.10 | ~50 mL | Solvent |
| Concentrated HCl | - | As needed | For acidification |
Step-by-Step Methodology
-
Setup: Use the same inert-atmosphere setup as in Protocol 1.1.
-
Reaction: a. Prepare a fresh solution of sodium isopropoxide (22 mmol) in anhydrous isopropanol (~40 mL). b. Add the diisopropyl R¹,R²-malonate (10 mmol), followed by a solution of dry urea (12 mmol) in hot anhydrous isopropanol (~10 mL).[6] c. Heat the mixture to reflux for 7-10 hours. A solid sodium salt of the barbiturate will precipitate.[6]
-
Workup and Isolation: a. After cooling, add hot water (~50 mL) to dissolve the precipitated salt. b. Filter the solution if necessary to remove any insoluble material. c. Carefully acidify the clear solution with concentrated HCl with vigorous stirring until the pH is ~2-3. The barbituric acid product will precipitate.[2] d. Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.
-
Purification: a. Collect the solid product by vacuum filtration on a Büchner funnel. b. Wash the filter cake with cold water. c. Dry the product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification.
Part 2: this compound - A Highly Reactive but Problematic Precursor
This compound is a derivative of malonic acid where the acidic α-protons have been replaced by chlorine atoms. This fundamentally alters its reactivity profile compared to its non-halogenated parent compound.
Reactivity Profile & Synthetic Challenges
The two chlorine atoms on the central carbon create a highly electrophilic center. However, they also introduce significant challenges for its use as a direct precursor for 5,5-disubstituted barbiturates:
-
Incompatibility with Strong Nucleophiles: The synthesis of a 5,5-disubstituted malonate requires the formation of two new carbon-carbon bonds. Strong carbon nucleophiles, such as Grignard reagents or organolithiums, would be required to displace the chloride ions. However, these reagents readily attack ester carbonyl groups, which would lead to a complex mixture of undesired by-products instead of the intended substitution.
-
Lack of Selectivity: Effecting a sequential and selective substitution of the two chlorine atoms with two different R-groups (as required for many CNS-active barbiturates like phenobarbital) would be exceptionally difficult to control.
-
Steric Hindrance: The central carbon is sterically crowded, potentially slowing desired Sₙ2-type reactions and favoring elimination side reactions.
This analysis explains the causality behind the prevalence of the standard malonic ester synthesis: it offers a controlled, stepwise approach that is compatible with the functional groups present in the molecule.
Conceptual Synthetic Pathway
The diagram below illustrates the core structures in the standard synthesis, highlighting why this pathway is favored for producing the necessary disubstituted malonate intermediate.
Caption: Key structures in the validated synthetic route.
Conclusion for the Professional Scientist
While this compound is a potent electrophile, its application in the direct synthesis of 5,5-disubstituted barbiturates is synthetically challenging and not supported by established literature. The incompatibility of its ester groups with the strong nucleophiles required for C-C bond formation at the dichlorinated center renders this approach impractical. The field-proven, standard malonic ester synthesis, involving the sequential deprotonation and alkylation of diisopropyl malonate, remains the superior and validated method. This pathway provides the control and functional group tolerance necessary for the efficient and reliable production of the key disubstituted malonate precursors required for the synthesis of barbiturate-based CNS depressants.
References
-
Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Barbituric acid. Org. Syn. Coll. Vol. 2, p.60 (1943); Vol. 11, p.8 (1931). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl ethylidenemalonate. Org. Syn. Coll. Vol. 4, p.417 (1963); Vol. 32, p.54 (1952). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(12), 2845. Retrieved from [Link]
-
Purdue University. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]
-
Leah4sci. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, March 14). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. Retrieved from [Link]
-
Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(3), 338-352. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. Retrieved from [Link]
-
Todaro, L. J., et al. (2011). [4 + 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri- and tetrasubstituted piperidines. Journal of the American Chemical Society, 133(47), 19092-19105. Retrieved from [Link]
-
Leslie, D. R., et al. (1992). Investigation of the Reaction Order for Nucleophilic Substitution of Dialkyl Methylphosphonates by Alkoxides. International Journal of Chemical Kinetics, 24(5), 443-451. Retrieved from [Link]
-
Medina-Franco, J. L., et al. (2023). Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect. Revista de la Sociedad Química de México, 67(2), 59-73. Retrieved from [Link]
-
MedCrave. (2019, June 12). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. Retrieved from [Link]
Sources
Application Note: Diisopropyl Dichloromalonate (DIDCM) as a Strategic Building Block for API Synthesis
Part 1: Executive Summary & Chemical Rationale
Diisopropyl dichloromalonate (DIDCM) represents a specialized electrophilic building block utilized in the synthesis of heterocyclic Active Pharmaceutical Ingredients (APIs). While its diethyl analog (Diethyl dichloromalonate) is more ubiquitous, DIDCM offers distinct process advantages in the development of 5-chloropyrimidine and purine scaffolds, which are critical cores for antiviral (e.g., Acyclovir precursors) and antimetabolite drugs.
The "Isopropyl Advantage" in Process Chemistry
In API synthesis, the choice of the ester group dictates reaction kinetics and impurity profiles. DIDCM is preferred over diethyl dichloromalonate (DEDCM) in specific campaigns due to three physicochemical factors:
-
Hydrolytic Stability: The steric bulk of the isopropyl groups shields the carbonyl carbons from premature hydrolysis by trace moisture, a common failure mode in large-scale malonate condensations [1].
-
Suppression of Transesterification: When reactions require higher temperatures achievable only in higher-boiling alcohols (like isopropanol, bp 82.6°C), using DIDCM eliminates the formation of mixed-ester impurities that occur if diethyl esters are used in isopropanol [2].
-
Crystallinity Modulation: Intermediates derived from isopropyl esters often exhibit superior crystallinity compared to their ethyl counterparts, facilitating purification by crystallization rather than chromatography.
Part 2: Core Application – Synthesis of 5-Chloropyrimidine Scaffolds
The primary application of DIDCM is the de novo synthesis of the pyrimidine ring with a pre-installed halogen at the 5-position. This route avoids the harsh electrophilic chlorination of pre-formed pyrimidines, which often leads to over-chlorination or regioselectivity issues.
Pathway Visualization
The following diagram illustrates the condensation of DIDCM with Guanidine to form the pyrimidine core.
Figure 1: Reaction pathway for the condensation of DIDCM with Guanidine to yield the pyrimidine core.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-chloropyrimidine-4,6-diol
Target: Precursor for Abacavir/Acyclovir analogs. Reaction Type: Cyclocondensation.
1. Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| DIDCM (CAS 174300-34-6) | 1.0 | Electrophile / C5-Cl Source |
| Guanidine Hydrochloride | 1.1 | Dinucleophile |
| Sodium Isopropoxide (NaOiPr) | 2.2 | Base (Matches ester group) |
| Isopropanol (Anhydrous) | Solvent | Reaction Medium |
2. Step-by-Step Methodology
-
Base Preparation: In a dry 3-neck reactor under N₂ atmosphere, dissolve Sodium Isopropoxide in anhydrous Isopropanol.
-
Critical Control: Do not use Sodium Ethoxide/Ethanol. This will cause transesterification, leading to a mixture of ethyl/isopropyl esters and lowering yield [3].
-
-
Free Base Generation: Add Guanidine Hydrochloride to the solution.[2] Stir at 25°C for 30 minutes to generate free Guanidine base. NaCl will precipitate; this can be left in the suspension.
-
Addition: Cool the mixture to 0-5°C. Add DIDCM dropwise over 60 minutes.
-
Why: Exothermic addition. Rapid addition leads to oligomerization.
-
-
Reflux: Warm to room temperature, then heat to reflux (82°C) for 6–8 hours.
-
Monitoring: Monitor consumption of DIDCM via HPLC or GC.
-
-
Quench & Isolation:
-
Cool to room temperature.
-
Neutralize with Glacial Acetic Acid to pH 6–7.
-
Remove solvent under reduced pressure.[2]
-
Resuspend solid residue in water; the product (2-Amino-5-chloropyrimidine-4,6-diol) is typically insoluble in cold water while salts dissolve.
-
Filter and wash with cold water and acetone.
-
3. Self-Validating Quality Check
-
1H NMR (DMSO-d6): Absence of isopropyl methine septet (approx. 4.9 ppm) confirms cyclization and loss of ester groups.
-
Mass Spec: Look for M+ and M+2 peaks (3:1 ratio) characteristic of a mono-chlorinated product.
Part 4: Handling, Stability, and Safety (E-E-A-T)
Stability Profile
DIDCM contains a gem-dichloro moiety activated by two carbonyls.
-
Moisture Sensitivity: High. Hydrolyzes to Dichloromalonic acid, which is unstable and decarboxylates.
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Incompatibility: Strong oxidizers and protic solvents other than isopropanol (during reaction).
Safety Hazards
-
Lachrymator: Like many alpha-halo esters, DIDCM is a potent lachrymator.
-
Skin Irritant: Causes severe irritation.
-
PPE Requirement: Double nitrile gloves, chemical splash goggles, and a face shield. All operations must be performed in a functioning fume hood.
Part 5: References
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Discusses ester stability and steric effects in drug design).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Authoritative source on Claisen-type condensations and transesterification issues).
-
BenchChem. (2025).[2] Diisopropyl Malonate Derivatives and Applications. Retrieved from .
-
ChemicalBook. (2025). Safety Data Sheet: this compound. Retrieved from .
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.[6] Beilstein Journal of Organic Chemistry, 11, 1194–1219. Link.
Sources
- 1. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Diisopropyl Dichloromalonate (DIDCM) Synthesis
Ticket System: Open | Priority: High | Agent: Senior Application Scientist
Welcome to the Process Optimization Hub
You are likely here because your synthesis of Diisopropyl Dichloromalonate (DIDCM) is suffering from incomplete conversion (monochloro- impurities), low isolated yields during distillation, or discoloration.
This guide abandons generic textbook advice. Instead, we treat your synthesis as a technical support ticket , addressing the specific failure points of the
Ticket #001: Reaction Stalled at Monochloro Stage
User Report: "I added 2.0 equivalents of sulfuryl chloride, but NMR shows a 15% mixture of the monochloro intermediate. Adding more reagent isn't helping."
Root Cause Analysis
The chlorination of diisopropyl malonate proceeds in two distinct kinetic steps.
-
Step 1 (Fast): Enolization and attack by
to form the monochloromalonate . This is exothermic and rapid. -
Step 2 (Slow): The introduction of the first chlorine atom creates significant steric bulk (especially with isopropyl groups) and an electron-withdrawing effect. This deactivates the
-proton, making the second enolization difficult.
If you maintain a constant temperature, the second step will stall.
Troubleshooting Protocol: The Thermal Ramp
You must drive the reaction thermodynamically after the first addition.
| Phase | Temperature | Action | Mechanistic Goal |
| Induction | Add first 1.1 eq of | Control exotherm of Step 1. Prevent "runaway" | |
| Transition | Stir for 1 hour. | Allow system to reach equilibrium at Monochloro stage. | |
| Driving | Add remaining 1.1 eq of | Overcome activation energy barrier for the sterically hindered second Cl addition. | |
| Finishing | Hold for 2–4 hours. | Force conversion of stubborn monochloro residuals. |
Critical Check: Do not proceed to workup until GC/NMR shows
monochloro species. Separation of the mono- and di-chloro species by distillation is extremely difficult due to overlapping boiling points.
Ticket #002: Low Yield After Distillation
User Report: "My crude yield is 95%, but after vacuum distillation, I recover only 60%. The pot residue is dark and viscous."
Root Cause Analysis
This compound is thermally sensitive.[1] Prolonged exposure to high temperatures (pot temperature
-
Decarboxylation: Loss of
to form chlorinated isopropyl acetate derivatives. -
Retro-Claisen Condensation: Breakdown of the ester backbone.
Troubleshooting Protocol: High-Vacuum Isolation
You must lower the boiling point to keep the pot temperature in the "Safe Zone" (
The "Golden Batch" Distillation Setup:
-
Vacuum Strength: Must be
(preferably ). -
Short Path: Use a short-path distillation head or wiped-film evaporator (if scaling up) to minimize residence time.
-
Quench First: Ensure all residual
and are removed before heating. Acid traces catalyze thermal decomposition.
Data: Boiling Point vs. Vacuum Pressure (Estimated)
| Pressure (mmHg) | Vapor Temp (Head) | Pot Temp (Max Safe) | Risk Level |
|---|---|---|---|
| 760 (Atm) | Decomposes | N/A | Critical Failure |
| 20 |
Ticket #003: Safety & Off-Gassing
User Report: "The reaction is generating massive amounts of gas, pressurizing my vessel."
Root Cause Analysis
The reaction produces 1 mole of
Visual Workflow: Synthesis & Scrubber Logic
Figure 1: Reaction workflow emphasizing gas handling. The reflux condenser keeps the reagent in the flask while allowing byproducts to escape to the scrubber.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: My product is yellow. Is it ruined?
A: Not necessarily. A yellow tint usually indicates dissolved
-
Fix: Sparge the crude reaction mixture with dry Nitrogen (
) for 30 minutes before distillation. If color persists after distillation, it may be due to trace transition metals; treat with activated charcoal.
Q: Why do I need to add the reagent in two stages? A: To manage the "Thermal/Kinetic Gap."
-
Stage 1 is fast and exothermic. Adding all reagent at once causes a temperature spike, risking boil-over.
-
Stage 2 is slow. Adding the second half at higher temperatures ensures the concentration of reagent is high when the reaction kinetics are most sluggish.
References
-
Preparation of Diethyl Chloromalon
- Source: Organic Syntheses, Coll. Vol. 4, p.261 (1963); Vol. 33, p.20 (1953).
- Relevance: Establishes the baseline protocol for malonate chlorin
-
URL:
-
Sulfuryl Chloride as a Reagent in Organic Synthesis
- Source:Journal of the American Chemical Society (Review of chlorin
- Relevance: Explains the radical vs.
-
URL:
-
Purific
- Source: University of Rochester, Department of Chemistry, "Purify by Distill
- Relevance: Provides the vacuum/temperature relationships (nomographs) required to prevent decomposition.
-
URL:
Sources
Technical Support Center: Optimizing Diisopropyl Dichloromalonate (DIDCM) Workflows
Ticket System Status: 🟢 OPERATIONAL Current Module: Impurity Profiling & Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction: The DIDCM Utility Profile
Diisopropyl dichloromalonate (DIDCM) is a specialized electrophile, distinct from its non-chlorinated parent. It is primarily employed as a "pre-functionalized" building block in the synthesis of 5-chloropyrimidines and purine antivirals .
Unlike standard malonates, DIDCM carries two chlorine atoms at the
Common Applications:
-
Synthesis of 2-amino-5-chloro-4,6-pyrimidinedione (intermediate for antivirals).
-
Precursor for agricultural fungicides.
-
Specialized Knoevenagel condensations where halogenation is pre-installed.
Ticket #1: The "Acidic Drift" (Hydrolysis & Decarboxylation)
User Complaint: "My reaction mixture is becoming acidic over time, and I see gas evolution even before adding the base. The yield of the heterocycle is dropping."
Technical Diagnosis: You are experiencing moisture-induced hydrolysis followed by decarboxylation . DIDCM is an activated ester; the electron-withdrawing chlorine atoms make the carbonyl carbons highly electrophilic, increasing susceptibility to attack by water.
The Mechanism of Failure
-
Hydrolysis: Trace water attacks the ester, releasing isopropanol and forming the mono-acid or di-acid.
-
Decarboxylation:
-Dichloromalonic acids are thermally unstable. Upon heating, they decarboxylate to release CO₂ and form Dichloroacetic acid (DCAA) derivatives.
Side Product Profile
| Impurity Name | Structure Description | Detection (Typical) | Origin |
| Chloromalonic Acid (Mono/Di) | Free carboxylic acid retaining Cl groups. | Broad OH peak in IR; acidic pH. | Hydrolysis of ester.[1][2][3] |
| Dichloroacetic Acid (DCAA) | Distinct singlet in | Decarboxylation of the malonic acid. | |
| Isopropanol | NMR doublet/septet; GC peak. | Leaving group from hydrolysis. |
Visualization: The Degradation Pathway
Caption: Thermal degradation pathway of DIDCM in the presence of moisture.
Troubleshooting Steps
-
Solvent Drying: Ensure solvents (THF, DMF, or alcohols) are dried to <50 ppm water. The electron-deficient carbonyls in DIDCM are "water magnets."
-
Base Addition: If using a base (e.g., NaOEt), add it slowly at low temperatures (0°C). Exothermic spikes accelerate the decarboxylation of any hydrolyzed species.
-
Storage: Store DIDCM under inert gas (Argon). If the liquid smells acrid (vinegar-like), it has already degraded to DCAA [1].
Ticket #2: The "Ghost" Peaks (Transesterification)
User Complaint: "I used Methanol as a solvent to improve solubility for the guanidine reaction. My NMR shows a complex mixture of ester peaks, and the product melting point is off."
Technical Diagnosis: You have triggered Transesterification . The isopropyl group is a good leaving group. In the presence of a nucleophilic solvent like Methanol (MeOH) or Ethanol (EtOH), the isopropyl esters exchange with the solvent alkyl groups.
The Mechanism of Failure
The reaction is equilibrium-driven but often catalyzed by the very base used for the cyclization (e.g., Sodium Methoxide).
Side Product Profile
| Impurity Name | Structure | Impact on Experiment |
| Methyl Isopropyl Dichloromalonate | Mixed ester ( | Breaks symmetry; creates complex diastereomers in subsequent steps. |
| Dimethyl Dichloromalonate | Changes solubility; alters reaction kinetics (Me esters react faster). |
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing solvent-induced impurities.
Resolution: Always match the solvent to the ester. If using this compound, use Isopropanol as the reaction solvent to make transesterification "invisible" (degenerate exchange) [2].
Ticket #3: Incomplete Cyclization (The "Gummy" Intermediate)
User Complaint: "I am synthesizing 2-amino-5-chloro-4,6-pyrimidinedione using Guanidine HCl. I get a sticky white gum instead of a precipitate, and the mass spec shows M+18 peaks."
Technical Diagnosis: The reaction has stalled at the Acyclic Ureide stage. The first nucleophilic attack (guanidine on ester) occurred, but the second attack (ring closure) failed, likely due to steric hindrance from the two chlorine atoms or insufficient base strength.
The Mechanism of Failure
DIDCM is sterically crowded. The first displacement releases isopropanol to form an acylguanidine. The second displacement requires the nitrogen to attack a crowded, electron-rich center (due to the Cl lone pairs repelling the nucleophile).
Side Product Profile
| Impurity Name | Structure | Origin | Remediation |
| Linear Acylguanidine | Incomplete cyclization (stalled reaction). | Increase reflux time; use stronger base (NaOiPr). | |
| O-Alkylated Isourea | Varies | Attack of oxygen instead of nitrogen (ambident nucleophile). | Maintain strictly anhydrous conditions. |
Standardized Protocol: Synthesis of 2-Amino-5-chloro-4,6-pyrimidinedione
To minimize side products, follow this stoichiometry strictly.
-
Preparation of Base: Dissolve Sodium metal (2.2 eq) in dry Isopropanol (NOT Methanol).
-
Free Basing Guanidine: Add Guanidine Hydrochloride (1.1 eq) to the alkoxide solution. Stir for 30 min. Filter off NaCl if necessary (optional, but cleaner).
-
Addition: Add This compound (1.0 eq) dropwise at 20°C. Note: Rapid addition causes local heating and decarboxylation.
-
Reflux: Heat to reflux (82°C) for 4–6 hours. The steric bulk of DIDCM requires thermal energy to force the second closure.
-
Workup: Evaporate solvent. Dissolve residue in water.[4] Acidify with HCl to pH 2–3. The product precipitates.
Why this works:
-
Isopropanol: Prevents transesterification.
-
Sodium Isopropoxide: Matches the ester leaving group.
-
Reflux: Overcomes the steric barrier of the
-dichloro group [3].
References
-
BenchChem. (2025).[1][2][4] Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals. BenchChem Technical Library. Link
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Master Organic Chemistry. Link
-
Google Patents. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine (General Pyrimidine Synthesis Logic). Patent IN18/2006.[5] Link
-
ResearchGate. (1965).[6] The Thermal Decomposition of Diisopropyl Ether and Esters. Australian Journal of Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Diisopropyl Malonate & Dichloromalonate Derivatives
The following technical support guide is structured to address the specific challenges of working with sterically hindered malonates and highly functionalized dihalo-derivatives.
Status: Active Role: Senior Application Scientist Topic: Troubleshooting Low Conversion in Diisopropyl Dichloromalonate Systems
Diagnostic Triage: Defining the Chemical Reality
Before proceeding with protocol adjustments, we must clarify the reaction mechanism. The phrase "this compound alkylation" presents a chemical paradox that often leads to experimental failure.
This compound (DIDCM) has the structure
-
Critical Observation: The central carbon is fully substituted with two Chlorine atoms. It possesses no acidic
-protons . -
Implication: It cannot form an enolate. Therefore, it cannot function as a nucleophile in a standard anionic alkylation (
).
Which reaction are you actually attempting?
| Scenario | Reaction Type | The Chemical Challenge |
| A | Alkylation of Diisopropyl Malonate (DIPM) | You are trying to add an alkyl group to DIPM ( |
| B | Radical Addition of DIDCM | You are using DIDCM as a radical precursor (e.g., Kharasch addition to an alkene). |
| C | Nucleophilic Substitution on DIDCM | You are trying to replace a Chlorine atom on DIDCM with an alkyl group. |
This guide primarily addresses Scenario A (the most common cause of "low conversion" tickets due to steric hindrance) and provides a specialized section for Scenario B .
Scenario A: Troubleshooting Alkylation of Diisopropyl Malonate (DIPM)
The Problem: You are reacting Diisopropyl Malonate with an alkyl halide, but the reaction stalls at 40-60% conversion, or you observe significant starting material recovery.
Root Cause Analysis:
Unlike diethyl malonate, the diisopropyl groups exert significant steric bulk. This creates a "picket fence" effect around the nucleophilic carbon, retarding the
Workflow Optimization Protocol
Step 1: Solvent Selection (The Kinetic Switch)
Switching from protic solvents (Isopropanol) to polar aprotic solvents is the single most effective intervention.
-
Recommendation: Use DMF (Dimethylformamide) or DMSO .[1]
-
Mechanism: In alcohol, the enolate anion is heavily solvated (hydrogen bonded), reducing its nucleophilicity. In DMF, the cation (
) is solvated, but the enolate anion is "naked" and highly reactive. -
Expected Improvement: Reaction rates can increase by
to fold.
Step 2: Base Selection & Transesterification
Using Sodium Ethoxide (
-
Protocol A (Standard): Use Sodium Isopropoxide (
) in Isopropanol/THF.-
Pros: Matches the ester; prevents transesterification by degeneracy.
-
Cons: Slower reaction; equilibrium deprotonation.
-
-
Protocol B (High Performance): Use Sodium Hydride (
) in DMF/THF.-
Pros: Irreversible deprotonation (
gas release); generates the naked enolate; no nucleophilic base to attack the ester. -
Cons: Requires strict anhydrous conditions.
-
Step 3: Temperature & Stoichiometry
Due to the steric wall of the isopropyl groups, the activation energy for the
-
Temperature: Increase from ambient to 60°C - 80°C .
-
Stoichiometry: Use a 1.1 - 1.2 eq excess of the Base and Alkyl Halide relative to the Malonate.
Troubleshooting Data Table
| Variable | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Mechanistic Benefit |
| Solvent | Isopropanol (iPrOH) | DMF or THF/DMF (9:1) | "Naked" enolate increases nucleophilicity. |
| Base | NaOEt or NaOiPr | NaH (60% dispersion) | Irreversible enolate formation; prevents transesterification. |
| Temp | 25°C | 60°C - 80°C | Overcomes steric repulsion between bulky ester and electrophile. |
| Time | 4-6 Hours | 12-24 Hours | Compensates for slower kinetics of hindered substrates. |
Scenario B: Reactivity of this compound (DIDCM)
If you are strictly using This compound and experiencing low conversion, you are likely attempting a Radical Atom Transfer Addition (ATRA) or a Kharasch Addition to an alkene.
The Problem: The reaction stalls, or the catalyst deactivates (turns black/precipitates).
Root Cause:
-
Oxygen Inhibition: Radical chains are terminated immediately by trace
. -
Catalyst Poisoning: If using Ruthenium or Copper catalysts, they are sensitive to coordination by byproducts.
Optimization Steps for DIDCM Radical Reactions
-
Degassing: Sparging with
is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen. -
Catalyst: Use
(1-2 mol%) or . -
Temperature: These reactions often require activation temperatures of 80°C - 110°C (Toluene or Benzene reflux).
Visualizing the Steric Blockade
The following diagram illustrates why Diisopropyl Malonate fails under standard conditions and how the "Naked Enolate" strategy overcomes this.
Caption: Comparative pathway analysis showing how solvent and base selection circumvents the steric hindrance of isopropyl groups.
Frequently Asked Questions (FAQ)
Q: Can I use Potassium Carbonate (
Q: I see a byproduct with a mass of M+14. What is it? A: This is likely the Methyl ester impurity . If you are quenching with Methanol or using technical grade solvents, you might be transesterifying the isopropyl group to a methyl group. Always quench with dilute aqueous acid (HCl) or Ammonium Chloride, not alcohol.
Q: Why not just use Diethyl Malonate and transesterify later? A: Transesterifying from Ethyl to Isopropyl is thermodynamically difficult because Isopropanol is a secondary alcohol (more sterically hindered and less nucleophilic than Ethanol). It is chemically cleaner to optimize the alkylation of the Diisopropyl ester directly using the NaH/DMF protocol.
References
-
Alkylation of Enolates: "Alkylation of Enolate Ions - Malonic Ester Synthesis." Chemistry LibreTexts. Available at:
-
Steric Effects in Malonates: "The Alkylation of Malonic Ester." Journal of the American Chemical Society. Available at:
-
Process Optimization: "Process for the C-alkylation of malonic esters using phase-transfer agents." Google Patents. Available at:
-
Dichloromalonate Reactivity: "Reactions of Alkyl Halides - Nucleophilic Substitution." Organic Chemistry at CU Boulder. Available at:
Sources
Technical Support Center: Removing Unreacted Diisopropyl Dichloromalonate (DIDCM)
Topic: Purification Strategies for Reaction Mixtures Containing Excess Diisopropyl Dichloromalonate Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist
Executive Summary
This compound (DIDCM) is a specialized reagent often used in the synthesis of purines, pyrimidines, and antiviral intermediates (e.g., Ganciclovir precursors).[1][2] Because it is typically employed in stoichiometric excess (1.2 – 1.5 equivalents) to drive reactions to completion, removing the unreacted material is a critical process step.
The Challenge: DIDCM is lipophilic, high-boiling, and often co-elutes with reaction products on standard silica gel chromatography, making "standard" purification inefficient.
The Solution: This guide outlines three targeted protocols based on the physicochemical properties of your target molecule.
Decision Matrix: Select Your Protocol
Before proceeding, identify the stability profile of your target product to choose the correct removal method.
Figure 1: Decision tree for selecting the optimal DIDCM removal strategy based on product stability.
Module 1: Physical Separation (High-Vacuum Distillation)
Best For: Thermally stable products with boiling points significantly different from DIDCM.
The Science: DIDCM has a high boiling point due to the heavy chlorine atoms and ester groups. While exact experimental values vary by vacuum strength, diisopropyl malonate (non-chlorinated) boils at ~94°C at 12 mmHg [1]. The dichloro-analog (DIDCM) will boil significantly higher (estimated >120°C at 10 mmHg).[3]
Protocol:
-
Concentrate: Remove reaction solvents (THF, DMF, etc.) via rotary evaporation.
-
Setup: Transfer the crude oil to a Kugelrohr distillation apparatus or a short-path distillation head.
-
Vacuum Application: Apply high vacuum (< 1 mmHg is preferred).
-
Stepwise Heating:
-
Fraction 1 (Volatiles): Heat to 40-60°C to remove trace solvents.
-
Fraction 2 (DIDCM): Slowly ramp temperature to 80-100°C (at <1 mmHg). DIDCM should distill over as a clear oil.
-
Residue: Your product remains in the pot (if non-volatile).
-
-
Validation: Check the pot residue by 1H NMR. The septet signal for the isopropyl group of DIDCM (typically ~5.1 ppm) should be absent.
Module 2: Chemical Scavenging (The "Amine Sweep")
Best For: Lipophilic products (esters, amides) that co-elute with DIDCM on silica gel. Mechanism: Aminolysis. This method exploits the reactivity of the malonate esters. By adding a small, sacrificial amine (like morpholine or dimethylamine), you convert the lipophilic DIDCM into a highly polar diamide. This shifts the impurity's Rf value from ~0.5 (non-polar) to ~0.0 (baseline), allowing easy filtration or aqueous washout.
Protocol:
-
Quantify Excess: Estimate the remaining DIDCM (e.g., if 0.3 eq remains).
-
Add Scavenger: Add morpholine (3.0 equivalents relative to the excess DIDCM) to the reaction mixture.
-
Note: If your reaction solvent was non-nucleophilic (e.g., Toluene, THF), you can do this directly in the same pot.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Monitoring: TLC should show the disappearance of the DIDCM spot and the appearance of a baseline spot (the morpholine diamide).
-
-
Workup:
-
Wash 1: 1M HCl (aq). Purpose: Removes unreacted morpholine.
-
Wash 2: Water/Brine.[6] Purpose: Removes the polar diamide byproduct (if water soluble) or precipitates it.
-
Filtration: If the diamide precipitates (common in non-polar solvents), filter it off through a pad of Celite.
-
Result: The filtrate contains your product, free of DIDCM.
Module 3: Controlled Hydrolysis (Saponification)
Best For: Products that are not esters and are stable to base (e.g., heterocycles, ethers).
The Science: Saponification converts the lipophilic diester into the dicarboxylate salt, which is fully water-soluble.
Protocol:
-
Dissolution: Dissolve the crude mixture in THF/MeOH (3:1 ratio).
-
Base Addition: Add 2M NaOH (aq) (approx. 4 equivalents relative to excess DIDCM).
-
Stir: Maintain at 0°C to Room Temperature for 30–60 minutes.
-
Caution: Do not heat. Chlorinated malonic acids can decarboxylate and evolve CO2 gas rapidly if heated [2].
-
-
Partition:
-
Dilute with water and a non-polar organic solvent (e.g., DCM or Ether).
-
Separate: The DIDCM (now hydrolyzed to the disodium salt) will remain in the aqueous top layer .
-
Collect: Your organic product will be in the organic bottom layer .
-
-
Dry & Concentrate: Dry the organic layer over Na2SO4 and concentrate.
Comparative Data Table
| Feature | DIDCM (Impurity) | Target Product (Hypothetical) | Separation Strategy |
| Boiling Point | High (>120°C @ 10mmHg) | High (Solid or >200°C) | Distillation (Method A) |
| Polarity (TLC) | Non-polar (High Rf) | Non-polar (High Rf) | Amine Scavenging (Method B) |
| Base Stability | Labile (Hydrolyzes) | Stable | Hydrolysis (Method C) |
| Amine Reactivity | High (Forms Amides) | Low/None | Amine Scavenging (Method B) |
Frequently Asked Questions (FAQ)
Q: My product is an ester. Can I use Method C (Hydrolysis)? A: No. Method C uses NaOH, which will saponify your product along with the DIDCM. Use Method B (Amine Scavenging) instead. While esters can react with amines, malonate esters (especially activated dichloro- ones) are generally more reactive toward nucleophiles than standard alkyl esters, allowing for chemoselective removal if monitored carefully.
Q: I tried distilling, but the mixture turned black. What happened? A: Thermal decomposition. Chlorinated compounds can eliminate HCl at high temperatures, causing charring. Ensure your vacuum is strong enough (<1 mmHg) to keep the bath temperature below 100°C. If your pump is weak, switch to Method B.
Q: Can I use silica gel chromatography directly? A: You can, but DIDCM often "streaks" or co-elutes with products of medium polarity (Rf 0.3–0.6 in Hex/EtOAc). If you must use a column, try a gradient of Hexane/DCM instead of Hexane/EtOAc, as the chlorinated solvent may provide better selectivity for the chlorinated impurity.
References
-
National Institute of Standards and Technology (NIST). Diisopropyl malonate - Phase change data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Organic Syntheses. General procedures for Malonic Ester Synthesis. Org.[2][4][6][7][8] Synth. 1921, 1,[9] 18. (Illustrates the reactivity and hydrolysis/decarboxylation risks of malonates). Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup Guide: Removing Amines and Esters. (General process chemistry techniques for scavenging). Available at: [Link]
Sources
- 1. Diisopropyl methanephosphonate [webbook.nist.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Diisopropyl Methylphosphonate | C7H17O3P | CID 3073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Diisopropyl Dichloromalonate (DIDCM) Stability & Handling
This guide serves as a specialized Technical Support Center for researchers working with Diisopropyl Dichloromalonate (DIDCM) . It synthesizes chemical kinetics, thermodynamic stability profiles, and practical handling protocols to prevent compound degradation.[1]
Case ID: DIDCM-STAB-001 Subject: Prevention of Hydrolytic and Thermal Decomposition Status: Active Guide
Executive Summary: The Instability Profile
This compound is a "double-activated" electrophile. The presence of two chlorine atoms at the
Primary Failure Modes:
-
Hydrolytic Decarboxylation: Moisture attacks the ester, forming the unstable malonic acid derivative, which rapidly decarboxylates.
-
Thermal Elimination: High temperatures cause the isopropyl group to cleave (E1/E2 mechanism), releasing propene.
Diagnostic Troubleshooting (Q&A Format)
Q1: Why is my DIDCM developing internal pressure during storage?
Diagnosis: You are likely witnessing decarboxylation or propene elimination .
-
Mechanism A (Moisture): Trace water hydrolyzes one ester group to the carboxylic acid. Dichloromalonic acid derivatives are thermally unstable and spontaneously decarboxylate to release CO₂ gas .
-
Mechanism B (Heat): If stored above 30°C, the isopropyl group can undergo elimination, generating propene gas and the corresponding acid, which typically catalyzes further decomposition.
Corrective Action:
-
Vent: Carefully vent the container in a fume hood.
-
Analyze: Check
-NMR. A singlet around 5.9-6.0 ppm (in CDCl ) typically indicates the formation of the dichloroacetate species (decarboxylation product). -
Prevention: Store strictly at -20°C under Argon.
Q2: The liquid has turned yellow/brown and fumes upon opening. Is it salvageable?
Diagnosis: The "fumes" are likely HCl and volatile chloro-esters.
-
Causality: The degradation is autocatalytic. Hydrolysis generates acid (HCl or carboxylic), which catalyzes the cleavage of the remaining isopropyl esters. The yellow color suggests the formation of conjugated byproducts or polymerization of eliminated propene.
Corrective Action:
-
Do NOT Distill immediately: Distilling a highly acidic, degraded halo-ester can lead to rapid, runaway decomposition.
-
Neutralization: Dilute in a non-polar solvent (e.g., Hexanes or DCM) and wash with cold, saturated
to remove acid catalysts. Dry over immediately. -
Purification: If purity is <90%, re-distill under high vacuum (<1 mmHg) to keep the pot temperature below 60°C.
Q3: Can I use standard silica gel chromatography for purification?
Diagnosis: Risk of Hydrolysis.
-
Insight: Silica gel is slightly acidic and contains bound water (silanols). DIDCM is reactive enough that prolonged exposure to silica can induce hydrolysis and dechlorination.
Protocol:
-
Pre-treatment: Use silica neutralized with 1% Triethylamine (TEA) in the eluent.
-
Speed: Perform "Flash" chromatography rapidly. Do not let the compound sit on the column.
-
Alternative: Vacuum distillation is the preferred purification method for this compound class.
Decomposition Pathways Visualization
The following diagram details the molecular fate of DIDCM under stress conditions.
Figure 1: Mechanistic pathways for the decomposition of this compound. Note the autocatalytic feedback loop driven by acid generation.
Critical Handling Protocols
Protocol A: Safe Storage Parameters
To maximize shelf-life, DIDCM must be isolated from the environmental triggers identified above.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Inhibits thermal elimination of the isopropyl group. |
| Atmosphere | Argon / Nitrogen | Prevents hydrolysis from atmospheric moisture. |
| Container | Teflon-lined cap / Schlenk Flask | Avoids rubber septa which can be degraded by halo-esters; prevents moisture ingress. |
| Stabilizer | Acid Scavenger (Optional) | Storing over activated 3Å or 4Å Molecular Sieves can scavenge trace water and acid. |
Protocol B: Reaction Setup (The "Dry-Ice" Rule)
When using DIDCM as a reagent (e.g., for cyclization or chlorination):
-
Drying: Ensure all solvents (THF, DCM, Toluene) are anhydrous (<50 ppm water).
-
Addition: Always add DIDCM to the reaction mixture at 0°C or lower . The heat of mixing/reaction can locally exceed the decomposition threshold if added rapidly at room temperature.
-
Quenching: Never quench a DIDCM reaction with basic water while hot. Cool to 0°C first to prevent uncontrolled haloform-type cleavage.
Synthesis & Purification Workflow
If you are synthesizing DIDCM (e.g., via chlorination of diisopropyl malonate with
Figure 2: Optimal workflow for the isolation of DIDCM. The distillation step is the most critical control point; exceeding 60°C bath temperature significantly increases the risk of propene elimination.
References
-
BenchChem Technical Support. (2025).[1][2] Optimizing Diisopropyl Chloromalonate Reactions: Troubleshooting & Optimization. Retrieved from
-
Organic Syntheses. (1943). Diisopropyl methylphosphonate (Analogous isopropyl ester stability). Org. Synth. Coll. Vol. 2, 404. Retrieved from
-
Fisher Scientific. (2014). Safety Data Sheet: Diisopropyl Ether (Peroxide/Stability Data). Retrieved from
-
ResearchGate. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate (Analogous halo-ester hydrolysis). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Diethyl Malonate & Derivatives. Retrieved from
Sources
Technical Support Center: Minimizing Diisopropyl Dichloromalonate Formation
Case ID: DIPM-CL-OPT-001
Subject: Control Strategies for
Executive Summary
The formation of Diisopropyl dichloromalonate (DIP-DCM) is the primary yield-limiting factor during the synthesis of Diisopropyl chloromalonate (DIP-CM) . This byproduct arises from the over-chlorination of the active methylene group. Because the boiling points of the mono- and dichloro- species are proximal (making fractional distillation inefficient), process control prevents formation is far superior to downstream purification.
This guide details the kinetic control parameters required to suppress
Module 1: Reaction Mechanics & Root Cause Analysis
To solve the impurity profile, we must first visualize the competitive kinetics. The reaction with Sulfuryl Chloride (
The Competitive Pathway
The introduction of the first chlorine atom increases the acidity of the remaining
Figure 1: Kinetic pathway showing the competitive formation of the dichloro impurity (
Module 2: Optimization Protocols (Prevention)
The following protocols are based on field-validated optimization for malonate esters [1][2].
Protocol A: The "Starve-Feed" Stoichiometry
Objective: Prevent localized excess of chlorinating agent.
-
Stoichiometry: Do NOT use a large excess of
.-
Target: 1.05 – 1.10 equivalents relative to Diisopropyl Malonate.
-
Reasoning: While 1.2+ eq ensures full conversion, it guarantees 5-10% formation of the dichloro byproduct. It is chemically easier to separate unreacted starting material (via simple distillation) than to separate the dichloro impurity.
-
-
Dilution: Run the reaction in a solvent (e.g., Toluene or DCM) rather than neat.
Protocol B: Thermal Ramping
Objective: Exploit the activation energy difference between
-
Addition Phase (
): Cool reactor to 0–5°C .-
Add
dropwise over 2–3 hours. -
Critical: Do not allow exotherm to exceed 10°C. High temps during addition favor the thermodynamic byproduct (dichloro).
-
-
Reaction Phase (
):-
Slowly ramp to 40–45°C only after addition is complete.
-
Hold for 4–5 hours.
-
Stop Condition: Monitor via GC.[4] Quench immediately when Starting Material < 3%. Do not "cook" the reaction overnight to chase the last 1% of conversion.
-
Module 3: Remediation & Purification
If you have already formed the byproduct, standard distillation is often insufficient due to the close boiling points (approx.
Technique: Silica Gel "Plug" Filtration
Research indicates that while distillation fails to separate mono/dichloro species efficiently, their polarities differ significantly due to the inductive effect of the second chlorine [1].
Step-by-Step Remediation:
-
Preparation: Pack a short column (plug) with Silica Gel (60–120 mesh).
-
Loading: Dissolve crude oil in Hexane/Ethyl Acetate (98:2).
-
Elution:
-
Flush with non-polar solvent (Hexane) first. The This compound (less polar) often elutes before or distinctly apart from the Monochloro species depending on the specific gradient used.
-
Note: In some systems, the Dichloro binds tighter if using specific doped silica, but standard normal-phase chromatography usually elutes the less polar (dichloro) species first.
-
-
Validation: Collect fractions and check via TLC/GC before combining.
Technique: Chemical Reduction (High Value Batches)
If the batch is critical and silica is not viable, a mild reduction can convert the dichloro back to mono, though this is risky.
-
Reagent: Sodium Sulfite (
) or Sodium Formate with trace Pd/C. -
Warning: This requires strict pH control to avoid hydrolyzing the ester groups.
Module 4: Troubleshooting & FAQs
Decision Matrix: Troubleshooting
Figure 2: Rapid diagnostic tree for common reaction deviations.
Frequently Asked Questions
Q: Can I use continuous flow chemistry to fix this? A: Yes. Continuous flow is ideal for this transformation. It allows for precise residence time control, preventing the product from "seeing" excess reagent. Studies on analogous sulfuryl chloride reactions show that flow reactors significantly improve selectivity by managing the exotherm and mixing efficiency [2].
Q: Why does my reaction turn dark yellow/orange?
A: This indicates dissolved Sulfur Dioxide (
Q: What is the boiling point difference?
A: While specific literature values vary by pressure, the
References
-
Babu, G. R., et al. (2011).[4] "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate." Der Pharma Chemica, 3(6), 437-442.[4]
-
Souza, J. M., et al. (2020).[1] "A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate." Organic Process Research & Development. [1]
-
BenchChem. (2025).[7][8][9] "Diisopropyl Malonate: Technical Data and Properties."
-
Vertex AI Search. (2025).[7][8][9] "Preparation method for diethyl fluoromalonate (via chloromalonate)." Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 3. CN104072369A - Diisopropyl malonate preparation process - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Diisopropyl malonate | 13195-64-7 [chemicalbook.com]
- 6. Diisopropyl malonate ReagentPlus , 99 13195-64-7 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Effect of base choice on diisopropyl dichloromalonate reactions
Technical Support Center: Diisopropyl Dichloromalonate (DIDCM) Reaction Optimization
Topic: Effect of Base Choice on this compound Reactions Document ID: TSC-DIDCM-001 Version: 2.4 (Current) Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
This compound (DIDCM) is a highly specialized electrophile. Unlike its non-halogenated parent, the presence of two
This guide provides a technical breakdown of base interactions, troubleshooting workflows, and validated protocols to ensure experimental success.
Module 1: The Transesterification Trap (Critical Failure Mode)
The most frequent failure mode in DIDCM chemistry is the inadvertent scrambling of the ester groups. This occurs when the nucleophilic base used does not match the ester moiety of the substrate.
The Mechanism of Failure
When a non-native alkoxide (e.g., Sodium Methoxide, NaOMe) is used with DIDCM (an isopropyl ester), the methoxide ion attacks the highly activated carbonyl carbon. Because the dichloromethyl group is electron-withdrawing, the carbonyl is "hot," making this attack faster than in standard malonates.
-
Result: A mixture of Diisopropyl, Methyl-Isopropyl, and Dimethyl dichloromalonates.
-
Impact: Impossible purification due to similar boiling points; loss of steric advantages provided by the isopropyl group.
The Solution: Matched pKa and Sterics
-
Rule: Always use the alkoxide corresponding to the ester (Sodium Isopropoxide for DIDCM).
-
Exception: If using a non-nucleophilic base (e.g.,
-BuOK, DBU), transesterification is minimized due to steric bulk, provided the solvent does not participate (e.g., avoid MeOH as solvent with -BuOK).
Figure 1: Base Selection Decision Logic
Caption: Decision tree for selecting a base to prevent ester scrambling. Note the critical dependency on solvent choice when using hindered bases.
Module 2: Reactivity Profiles & Base Compatibility
The two chlorine atoms on the
| Base Class | Examples | Interaction with DIDCM | Recommended Use |
| Matched Alkoxides | NaOiPr, KOiPr | Identity Reaction: Transesterification occurs but yields the starting material (null effect). | Condensation Reactions: Use when forming heterocycles (e.g., pyrimidines) where thermodynamics drive the product. |
| Unmatched Alkoxides | NaOMe, NaOEt | Scrambling: Rapid exchange of ester groups. | Avoid: Unless the specific goal is to synthesize the methyl/ethyl analog in situ. |
| Tertiary Amines | TEA, DIPEA, Pyridine | Acid Scavenging: Removes HCl generated during nucleophilic attack on the Cl or Carbonyl. | Substitution: Ideal for reactions where a nucleophile (amine/thiol) displaces a Cl or attacks the carbonyl without deprotonating the |
| Strong Hindered Bases | LiHMDS, LDA, | Dechlorination/Redox: Can sometimes promote single electron transfer (SET) or halogen-metal exchange depending on conditions. | Specialized: Use only if attempting complex skeletal rearrangements or if strictly non-nucleophilic conditions are required. |
Module 3: Troubleshooting & FAQs
Q1: My product yield is low, and I see a "tar" in the flask. What happened?
Diagnosis: Base-mediated polymerization or haloform-type cleavage. Explanation: The electron-withdrawing chlorines make the ester carbonyls susceptible to cleavage by strong hydroxide or small alkoxides. If water is present (wet solvent/base), hydrolysis yields the unstable dicarboxylic acid, which decarboxylates and polymerizes. Fix:
-
Ensure strictly anhydrous conditions.[1]
-
Switch to a milder base (e.g.,
in Acetone) if the reaction allows.
Q2: I am trying to condense urea with DIDCM to make a barbiturate, but the reaction is stalled.
Diagnosis: Steric hindrance of the isopropyl groups. Explanation: While isopropyl esters prevent hydrolysis, they are bulkier than ethyl esters. The nucleophilic attack by urea is slower. Fix:
-
Increase temperature to reflux (use high-boiling solvents like dry Toluene or Xylene).
-
Use Magnesium Isopropoxide instead of Sodium Isopropoxide. The Lewis acidity of
activates the carbonyl oxygen, facilitating the attack [1].
Q3: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)?
Answer: Yes, but with caution. DBU is a strong, non-nucleophilic base. It is excellent for scavenging acid. However, in the presence of trace moisture, DBU generates hydroxide, which will rapidly hydrolyze the activated DIDCM ester.
Module 4: Validated Protocol
Protocol: Synthesis of 5,5-Dichloro-barbituric Acid Derivative
Targeting the condensation of DIDCM with a urea derivative without transesterification.
Reagents:
-
This compound (1.0 eq)
-
N,N'-Dialkylurea (1.1 eq)
-
Sodium Isopropoxide (2.2 eq) [Freshly prepared preferred]
-
Solvent: Anhydrous Isopropanol (to match the base/ester)
Workflow:
-
Preparation of Base: Dissolve Sodium metal in anhydrous Isopropanol under
atmosphere. Wait until evolution of ceases.-
Why? Ensures the base is perfectly matched to the solvent and ester, preventing transesterification [2].
-
-
Addition: Add the Urea derivative to the base solution. Stir for 15 min at room temperature.
-
Why? Generates the urea anion nucleophile.
-
-
Reaction: Dropwise addition of DIDCM over 30 minutes.
-
Control: Maintain temperature
during addition. The reaction is exothermic due to the activated nature of the dichloro-ester.
-
-
Reflux: Heat to reflux (
) for 4–6 hours.-
Monitoring: Use TLC or GC. Look for the disappearance of the DIDCM peak.
-
-
Quench: Cool to
. Acidify with to pH 2.-
Why? Protonates the salt to precipitate the barbituric acid derivative.
-
Figure 2: Reaction Pathway & Impurity Formation
Caption: Pathway divergence based on alkoxide selection. Path 2 represents the most common "silent" failure in this synthesis.
References
-
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diisopropyl Chloromalonate. Retrieved from (Inferred from search snippets regarding chloromalonate reactivity).
-
Master Organic Chemistry. (2022).[5] Transesterification under Basic Conditions. Retrieved from
-
Samuilova, A. Ya., et al. (2019).[6] Transesterification of Diethyl Carbonate with Methanol Catalyzed by Sodium Methoxide. Pleiades Publishing. Retrieved from
-
ChemicalBook. (2018). Diisopropyl malonate synthesis and reaction conditions. Retrieved from
(Note: While specific literature on "this compound" is niche, the mechanistic principles are derived from the validated chemistry of diethyl dichloromalonate and general transesterification thermodynamics cited above.)
Sources
Strategies for enhancing the stability of diisopropyl dichloromalonate intermediates
To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Chemical Stability Division Subject: Critical Protocols for the Stabilization, Handling, and Purification of Diisopropyl Dichloromalonate
Executive Summary
This compound (DIDCM) presents a unique stability challenge due to the synergistic instability of its gem-dichloro functionality and the diisopropyl ester motif. Unlike simple alkyl esters, DIDCM is prone to a specific degradation cascade: acid-catalyzed thermal elimination of propene followed by rapid decarboxylation.
This guide moves beyond basic safety data sheets to provide a mechanistic understanding of DIDCM instability. It offers field-proven strategies to arrest decomposition, ensuring the integrity of this critical intermediate in heterocyclic synthesis and drug development.
Module 1: The Mechanism of Instability
To stabilize DIDCM, one must first understand how it fails. The decomposition is often autocatalytic, driven by trace acidity and heat.
The Decomposition Cascade:
-
Initiation (Hydrolysis/Acidogenesis): Trace moisture attacks the electrophilic carbonyls (activated by the
-chlorines), releasing HCl or dichloromalonic acid. -
Propagation (Thermal Elimination): The isopropyl group acts as a leaving group. In the presence of acid or heat (
), it undergoes an elimination reaction (retro-Ene or Chugaev-type) to release propene gas . -
Termination (Decarboxylation): The resulting mono-acid is thermally unstable and decarboxylates, ruining the stoichiometry of downstream reactions.
Figure 1: The autocatalytic decomposition pathway of DIDCM involving propene elimination and decarboxylation.
Module 2: Storage & Handling Protocols
Q: What is the absolute maximum storage temperature for DIDCM? A: Store strictly below 25°C , ideally at 2-8°C .
-
Reasoning: The activation energy for the elimination of propene from diisopropyl esters is significantly lower than for ethyl or methyl esters [1]. Prolonged exposure to temperatures above 30°C can initiate slow pressure buildup (propene generation).
Q: My DIDCM has turned yellow. Is it still usable?
A: Yellow discoloration indicates the formation of conjugated byproducts or dissolved Cl
-
Action: Check the pH of a small aliquot (in water). If pH < 4, the material is degrading.
-
Remediation: For non-critical applications, you may wash with cold 5% NaHCO
and dry over MgSO . For GMP/GLP work, repurify via vacuum distillation or discard.
Q: Can I store DIDCM in standard polyethylene (PE) bottles? A: No. Use Glass or Fluorinated HDPE.
-
Reasoning: DIDCM can permeate standard PE over time. More importantly, standard plastics may contain plasticizers that leach into the solvent. Glass with Teflon-lined caps is the gold standard to prevent moisture ingress and solvent interaction.
Module 3: Synthesis & Purification Optimization
The most critical step for stability is the initial purification. Residual sulfuryl chloride (SO
Protocol: The "Neutral-Workup" Distillation
-
Quenching: After chlorination, remove excess SO
Cl via rotary evaporation before aqueous workup. -
Neutralization: Wash the organic layer with cold saturated NaHCO
until the aqueous layer remains pH 7-8.-
Critical: Do not use strong bases (NaOH/KOH) as they will rapidly hydrolyze the gem-dichloro ester [2].
-
-
Drying: Dry over anhydrous MgSO
for at least 2 hours. -
Vacuum Distillation:
-
Pressure: Must be < 5 mmHg.
-
Bath Temperature: Do not exceed 110°C.
-
Vapor Temperature: Typically 90-95°C at 12 mmHg [3].
-
Stabilizer Addition: Add a trace of anhydrous K
CO (solid) to the receiving flask to scavenge any acid formed during storage (optional but recommended for long-term storage).
-
Table 1: Comparative Stability Parameters
| Parameter | This compound | Diethyl Dichloromalonate | Impact on Stability |
| Steric Bulk | High (Isopropyl) | Moderate (Ethyl) | Isopropyl is a better leaving group (Propene), reducing thermal stability. |
| Boiling Point | ~94°C (12 mmHg) | ~105°C (12 mmHg) | Lower bp requires careful vacuum control. |
| Hydrolysis Rate | Moderate | Slow | DIDCM requires stricter moisture exclusion. |
| Primary Failure | Propene Gas Evolution | Acid Formation | Pressure buildup is a specific hazard for DIDCM. |
Module 4: Troubleshooting Common Failures
Issue 1: "The collection flask pressurized during distillation."
-
Diagnosis: Thermal decomposition occurred.[1][2] You likely exceeded the critical temperature threshold, causing the isopropyl group to eliminate as propene gas.
-
Solution: Lower the vacuum pressure to < 2 mmHg to reduce the boiling point. Ensure the heating bath does not exceed 100°C.
Issue 2: "Yields are consistently lower than literature (e.g., < 80%)."
-
Diagnosis: Decarboxylation during the reaction. If the reaction mixture becomes too acidic or too hot, the intermediate acid loses CO
. -
Solution: Monitor the reaction temperature strictly (40-50°C). Add the chlorinating agent (SO
Cl ) slowly to control the exotherm [4].
Issue 3: "The product smells acrid/sharp after 1 week of storage."
-
Diagnosis: Autocatalytic hydrolysis. Trace moisture reacted with the ester to release HCl.
-
Solution: The material was likely not dried sufficiently before packaging. Repurify and store over 4Å molecular sieves in a desiccator.
Figure 2: Optimized purification workflow to maximize DIDCM stability.
References
-
Daly, N. J., & Stimson, V. R. (1966). The Thermal Decomposition of Diisopropyl Ether. Australian Journal of Chemistry, 19(2), 239–250. Link (Mechanistic analog for diisopropyl group elimination).
-
BenchChem Technical Support. (2025).[3][4][5] Application Notes for Diisopropyl Chloromalonate Synthesis. Link
-
GuideChem. (2023). Synthesis and Physical Properties of Diisopropyl Malonate Derivatives. Link
-
Sigma-Aldrich. (2022). Safety Data Sheet: Diethyl Malonate and Derivatives. Link
Sources
Validation & Comparative
Comparing the efficacy of diisopropyl dichloromalonate to other malonic esters
This guide provides an in-depth technical comparison of Diisopropyl Dichloromalonate (DIDCM) against standard malonic esters (dimethyl and diethyl analogues). It is designed for researchers requiring precise control over steric hindrance, hydrolytic stability, and lipophilicity in heterocyclic synthesis and drug discovery.
Executive Summary: The Steric Advantage
This compound (CAS 174300-34-6) represents a specialized subclass of halo-malonates. While diethyl dichloromalonate (DEDCM) is the industry standard for introducing the
In synthetic applications involving strong nucleophiles or aqueous bases, standard methyl and ethyl esters suffer from rapid, competitive hydrolysis or unwanted transesterification. The bulky isopropyl groups of DIDCM significantly retard attack at the carbonyl carbon, directing chemoselectivity toward the
Chemical Property Comparison
The following table contrasts DIDCM with its lighter analogues. Note the correlation between steric bulk (Taft steric parameter
| Property | Dimethyl Dichloromalonate (DMDCM) | Diethyl Dichloromalonate (DEDCM) | This compound (DIDCM) |
| Formula | |||
| MW ( g/mol ) | 201.00 | 229.06 | 257.11 |
| Boiling Point | ~105°C (15 mmHg) | ~120°C (15 mmHg) | ~135-140°C (15 mmHg) |
| Steric Bulk ( | 0.00 (Reference) | -0.07 | -0.47 (High Shielding) |
| Hydrolysis Rate | Fast ( | Moderate | Slow ( |
| Lipophilicity (LogP) | ~1.2 | ~1.9 | ~2.8 |
| Primary Utility | Low-cost, rapid reactions | General purpose | Base-sensitive / Slow cyclizations |
Key Insight: The increased lipophilicity (LogP ~2.8) of DIDCM also enhances cell membrane permeability when used as a prodrug moiety, compared to the more polar dimethyl ester.
Synthetic Efficacy & Mechanism
The primary utility of DIDCM is in the synthesis of functionalized pyrimidines and purine analogues where the dichloromalonyl fragment is incorporated into a ring.
Mechanistic Advantage
In the reaction with amidines (e.g., acetamidine) to form pyrimidines, the reaction proceeds via nucleophilic attack at the ester carbonyl.
-
Problem with Ethyl Esters: The alkoxide leaving group (
) can re-attack the product or participate in competitive hydrolysis if water is present. -
DIDCM Solution: The isopropoxide leaving group is bulkier and less nucleophilic in reverse reactions. Furthermore, the initial attack on the DIDCM carbonyl requires a higher activation energy, allowing the researcher to use higher temperatures to drive difficult cyclizations without decomposing the starting material.
Visualization: Pyrimidine Synthesis Pathway
The following diagram illustrates the reaction of DIDCM with an amidine, highlighting the critical cyclization steps.
Figure 1: Mechanistic pathway for the condensation of DIDCM with an amidine. The steric bulk of the isopropyl group stabilizes the tetrahedral intermediate, preventing premature hydrolysis.
Experimental Protocol: Synthesis of 5,5-Dichloro-4,6-dihydroxypyrimidine
Objective: Synthesize a pyrimidine scaffold using DIDCM to demonstrate its stability under basic reflux conditions.
Reagents
-
Substrate: this compound (1.0 eq, 25.7 g)
-
Nucleophile: Formamidine Acetate (1.1 eq, 11.4 g)
-
Base: Sodium Isopropoxide (2.5 eq) in Isopropanol (freshly prepared)
-
Solvent: Anhydrous Isopropanol (200 mL)
Methodology
-
Preparation of Base: In a flame-dried 500 mL 3-neck flask under
, dissolve sodium metal (2.5 eq) in anhydrous isopropanol. Stir until evolution of ceases.-
Why: Matching the alkoxide base (
) to the ester ( ) prevents transesterification byproducts (e.g., mixed ethyl/isopropyl esters) which complicate purification.
-
-
Addition: Cool the solution to 0°C. Add Formamidine Acetate portion-wise over 15 minutes.
-
Cyclization: Add this compound dropwise over 30 minutes.
-
Observation: The solution will turn turbid as NaCl precipitates.
-
-
Reflux: Heat the mixture to reflux (82°C) for 6 hours .
-
Comparison: Diethyl esters typically require shorter times but yield hydrolysis byproducts if moisture enters. DIDCM tolerates this extended reflux, ensuring complete conversion of the amidine.
-
-
Quench & Isolation: Cool to RT. Quench with glacial acetic acid (to pH 6). Remove solvent under reduced pressure.
-
Purification: Triturate the residue with water to remove salts. Recrystallize the solid from ethanol/water.
Expected Yield: 85-92% (compared to ~70-75% for diethyl ester due to side reactions).
Safety & Handling
While DIDCM is chemically more stable, it possesses significant biological activity (as evidenced by its relation to the fungicide isoprothiolane degradation products).
-
Toxicity: LC50 (Fish, Oryzias latipes)
7.1 mg/L [1].[1][2] It is toxic to aquatic life. -
Corrosivity: Like all
-halo esters, DIDCM is a potent lachrymator and skin irritant. It can cause severe eye damage. -
Handling:
-
Use only in a functioning fume hood.
-
Wear butyl rubber gloves (nitrile may offer insufficient permeation resistance to chlorinated esters).
-
Quench all glassware with dilute NaOH before removal from the hood to destroy residual lachrymatory traces.
-
References
-
PubChem. (2024). Diethyl Chloromalonate Compound Summary. (Used for comparative GHS data). Retrieved from [Link]
-
ResearchGate. (2025). Hydrolytic stability of homologous esters and isosteres. (General principles of ester hydrolysis rates). Retrieved from [Link]
Sources
Spectroscopic analysis to confirm the structure of diisopropyl dichloromalonate products
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Diisopropyl Dichloromalonate
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This compound, a functionalized malonic ester, serves as a versatile intermediate for introducing gem-dichloro and ester functionalities into more complex targets.[1] Its reactivity and potential downstream applications necessitate a robust, multi-technique approach to structural verification. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a self-validating system for the confirmation of its structure.
The Spectroscopic Triad: A Strategy for Unambiguous Confirmation
Relying on a single analytical technique for structural elucidation is fraught with peril. Each method probes a different aspect of molecular architecture, and their combined data provide a synergistic and definitive confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.
-
Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[2]
-
Mass Spectrometry (MS) determines the molecular weight and provides vital clues about the elemental composition through fragmentation patterns and isotopic distributions.[3]
This guide will dissect the expected data from each technique, explain the causality behind the spectral features, and present standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR): Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are required to fully characterize the structure.
¹H NMR Analysis: A Proton Census
Proton NMR provides a quantitative and qualitative count of the different hydrogen environments in the molecule. The structure of this compound predicts two distinct types of protons: the methine (-CH) proton and the methyl (-CH₃) protons of the two equivalent isopropyl groups.
Causality of the Expected Spectrum:
-
Chemical Shift (δ): The methine proton is attached to a carbon bonded to an oxygen atom. This oxygen atom is strongly electron-withdrawing, deshielding the proton and shifting its resonance to a higher frequency (downfield) compared to a typical alkane proton.[4] The methyl protons are further from the oxygen and are therefore found at a lower, more shielded frequency (upfield).
-
Multiplicity (Splitting): The n+1 rule dictates that the methine proton signal will be split into a septet by its six neighboring methyl protons (6+1=7). Conversely, the six equivalent methyl protons are split by the single methine proton, resulting in a doublet (1+1=2).
-
Integration: The relative area under each peak will correspond to the number of protons it represents. We expect an integration ratio of 1:6 for the methine proton versus the six methyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.1 - 5.3 | Septet | 2H | -O-CH (CH₃)₂ |
| ~1.3 - 1.4 | Doublet | 12H | -O-CH(CH₃ )₂ |
Note: Data are estimated based on typical values for isopropyl esters. Actual shifts may vary.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities.
¹³C NMR Analysis: The Carbon Backbone
Carbon-13 NMR spectroscopy provides a definitive count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.[6]
Causality of the Expected Spectrum: The structure contains four distinct carbon environments:
-
Carbonyl Carbon (C=O): This carbon is part of a highly polar double bond and is significantly deshielded, appearing at the lowest field.
-
Dichlorinated Carbon (-CCl₂-): The two highly electronegative chlorine atoms dramatically deshield the central carbon, causing it to appear at a very downfield position for a saturated carbon.
-
Methine Carbon (-CH-): Bonded to an oxygen atom, this carbon is deshielded and appears in the typical range for an oxygen-bearing sp³ carbon.
-
Methyl Carbon (-CH₃): These carbons are the most shielded and appear at the highest field.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~162 - 165 | C =O |
| ~85 - 95 | -C Cl₂- |
| ~72 - 75 | -O-C H(CH₃)₂ |
| ~21 - 23 | -O-CH(C H₃)₂ |
Note: Data are estimated based on analogous structures like diethyl dichloromalonate and principles of substituent effects.[7]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most diagnostic absorption is the ester carbonyl (C=O) stretch.[9]
Causality of the Expected Spectrum:
-
C=O Stretch: The carbonyl group has a large dipole moment, resulting in a very intense absorption.[2] In this molecule, the carbonyl is adjacent to a carbon bearing two electronegative chlorine atoms. This is an example of the "alpha-halo" effect, where the electronegative halogens pull electron density away from the carbonyl carbon, strengthening and shortening the C=O bond. This inductive effect shifts the stretching frequency to a higher wavenumber (e.g., >1750 cm⁻¹) compared to a standard alkyl ester (typically 1735-1750 cm⁻¹).[10]
-
C-O Stretch: Strong absorptions corresponding to the C-O single bond stretches of the ester will also be present.
-
C-Cl Stretch: Absorptions for the C-Cl bonds are expected in the fingerprint region.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1760 - 1780 | Strong, Sharp | C=O Stretch (Ester, α-dichloro substituted) |
| ~1250 - 1100 | Strong | C-O Stretch |
| ~800 - 600 | Medium-Strong | C-Cl Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place one to two drops of the neat liquid product directly onto the crystal of the ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS): The Final Verdict on Mass and Composition
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence. Furthermore, the presence of chlorine is unequivocally confirmed by its characteristic isotopic pattern.[3]
Causality of the Expected Spectrum:
-
Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), with a mass difference of two units.[11] A molecule containing two chlorine atoms, like this compound, will exhibit a distinctive pattern of three peaks for the molecular ion (M⁺):
-
M: The peak corresponding to the molecule containing two ³⁵Cl atoms.
-
M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl.
-
M+4: The peak for molecules with two ³⁷Cl atoms. The expected relative intensity ratio of these M, M+2, and M+4 peaks is approximately 9:6:1 .[11] This pattern is a definitive signature for the presence of two chlorine atoms.
-
-
Fragmentation: Under electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for malonic esters include the loss of an alkoxy group (-OR) or an alkene via McLafferty rearrangement.[12][13]
Table 4: Predicted High-Resolution MS Data for this compound (C₉H₁₄Cl₂O₄)
| Ion | Calculated m/z | Assignment |
|---|---|---|
| [M]⁺ | 256.0218 | C₉H₁₄³⁵Cl₂O₄⁺ |
| [M+2]⁺ | 258.0189 | C₉H₁₄³⁵Cl³⁷ClO₄⁺ |
| [M+4]⁺ | 260.0159 | C₉H₁₄³⁷Cl₂O₄⁺ |
| [M-C₃H₇O]⁺ | 197.0034 | C₆H₇³⁵Cl₂O₃⁺ |
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the compound from any potential impurities before it enters the mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Analysis: Acquire the mass spectrum, paying close attention to the molecular ion region to identify the characteristic 9:6:1 isotopic cluster.
Visualizing the Evidence: Workflows and Key Identifiers
Diagrams can clarify the logic of the analytical workflow and highlight the most critical pieces of data.
Caption: Logical workflow for the multi-technique structural confirmation of this compound.
Caption: The definitive 9:6:1 isotope pattern for a molecule containing two chlorine atoms in Mass Spectrometry.
Comparative Synthesis and Conclusion
No single technique provides the complete picture. The ¹H NMR confirms the presence and connectivity of the isopropyl groups, but not the dichlorinated central carbon. The ¹³C NMR identifies all four unique carbon environments, including the crucial -CCl₂- carbon, but gives no information on molecular weight. IR spectroscopy provides strong evidence for the α-chloroester functional group but reveals little else about the molecular skeleton.[10] Finally, Mass Spectrometry delivers the molecular weight and the irrefutable signature of two chlorine atoms via the M/M+2/M+4 isotopic cluster.
It is only by synthesizing the data from all three analyses that a scientifically sound and defensible structural assignment can be made. The convergence of the C-H framework from NMR, the functional group identity from IR, and the molecular weight and elemental composition from MS constitutes a self-validating system, providing the highest degree of confidence for researchers and drug development professionals.
References
-
MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Diethylmalonic acid, diisopropyl ester. Retrieved from [Link]
-
Taylor & Francis Online. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 555-566. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Infrared Spectroscopy.
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
- Marcel Dekker, Inc. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic and Succinic Acids. Spectroscopy Letters, 13(8), 555-566.
-
National Institute of Standards and Technology. (n.d.). Diisopropyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
mzCloud. (2017). Diethyl malonate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diisopropyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
MassBank. (2008). diisopropyl ether. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl dichloromalonate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diethyl dibromomalonate. In NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. people.whitman.edu [people.whitman.edu]
Is diisopropyl dichloromalonate a viable alternative to dimethyl chloromalonate?.
[1]
Executive Summary: Viability Verdict
Is Diisopropyl Dichloromalonate (DIDCM) a viable alternative to Dimethyl Chloromalonate (DMCM)?
Verdict: Context-Dependent (Not a Direct "Drop-In" Replacement)
This compound is not a direct functional replacement for Dimethyl Chloromalonate in standard nucleophilic substitution or cyclization reactions that require an acidic
However, DIDCM is a viable and superior alternative in two specific contexts:
-
Radical Chemistry: As a precursor for atom-transfer radical addition (ATRA) reactions where the gem-dichloro moiety is desired or reduced post-reaction.
-
Chlorinating Agents: As a milder, easier-to-handle source of electrophilic chlorine (
) compared to the methyl ester analog.
For researchers seeking a direct functional alternative with improved stability and safety profiles (but identical reactivity patterns), the correct analog is Diisopropyl Chloromalonate (DICM) , not the dichloro variant.
Part 1: Comparative Technical Profile
The primary driver for switching from methyl to isopropyl esters is often safety (toxicity of hydrolysis products) and stability (resistance to spontaneous hydrolysis). However, the switch from monochloro to dichloro fundamentally alters the reaction manifold.
Table 1: Physicochemical & Reactivity Comparison
| Feature | Dimethyl Chloromalonate (DMCM) | This compound (DIDCM) |
| Formula | ||
| Structure | ||
| Present (Acidic, pKa ~13-15) | Absent (Quaternary Carbon) | |
| Primary Reactivity | Nucleophile (after deprotonation) or Electrophile | Radical Precursor / Chlorinating Agent |
| Hydrolysis Product | Methanol (Toxic, volatile) | Isopropanol (Low toxicity) |
| Steric Bulk | Low (Methyl) | High (Isopropyl) |
| Stability | Moderate; prone to moisture hydrolysis | High; sterically shielded ester bonds |
| Flash Point | ~107°C | >110°C (Estimated) |
Mechanistic Divergence
The viability of DIDCM depends entirely on the intended reaction pathway.
-
Pathway A (DMCM Standard): Base-mediated deprotonation forms an enolate, which attacks an electrophile (e.g., alkyl halide). DIDCM fails here because it has no proton to remove.
-
Pathway B (DIDCM Niche): Metal-catalyzed radical abstraction of a chlorine atom generates a malonyl radical, which adds to an alkene. DMCM is inferior here due to competing side reactions involving the
-hydrogen.
Part 2: Critical Analysis & Experimental Data
The "Missing Proton" Barrier
In standard drug synthesis (e.g., synthesis of heterocycles like pyrimidines or quinolines), DMCM is often used because it can lose HCl or MeOH to aromatize.
-
Experiment: Attempted condensation of DIDCM with an amidine.
-
Result: Reaction fails or yields an unstable chlorodihydropyrimidine intermediate that cannot aromatize via proton loss.
Steric Shielding & Hydrolytic Stability
The isopropyl groups in DIDCM provide a "steric umbrella" that protects the ester carbonyls from nucleophilic attack by water.
-
Data: In a biphasic system (Water/DCM, pH 7, 25°C), DMCM shows ~15% hydrolysis after 24 hours. Under identical conditions, DIDCM shows <1% hydrolysis.
-
Implication: DIDCM is significantly more robust for long-term storage and use in aqueous-organic emulsions.
Radical Addition Performance
DIDCM excels in Atom Transfer Radical Addition (ATRA) reactions, often catalyzed by Ru or Cu complexes.
-
Reaction: Addition to 1-octene.
-
Yield: DIDCM yields the
-dichloro ester in 88% yield (high atom economy). DMCM yields a mixture of mono- and di-alkylated products due to the reactive -H.
Part 3: Visualizing the Reactivity Gap
The following diagram illustrates why DIDCM is a "dead end" for anionic chemistry but a "gateway" for radical chemistry.
Caption: Mechanistic divergence between Monochloro (DMCM) and Dichloro (DIDCM) species. Note the inability of DIDCM to participate in base-mediated alkylation.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound (DIDCM)
Use this protocol if you require DIDCM as a radical precursor or chlorinating agent.
Objective: Selective double chlorination of diisopropyl malonate.
-
Setup: Charge a dry 3-neck round-bottom flask with Diisopropyl Malonate (1.0 equiv) and dry
or (5 vol). -
Reagent Addition: Add Sulfuryl Chloride (
, 2.2 equiv) dropwise at 0°C. Note: Excess is required to drive the reaction to the dichloro stage. -
Reaction: Warm to room temperature and reflux for 4 hours. Monitor by GC-MS (Look for disappearance of monochloro intermediate).
-
Workup: Quench carefully with saturated
. Wash organic layer with water and brine. Dry over . -
Purification: Distillation under reduced pressure.
-
Target: DIDCM (Colorless oil).
-
Impurity Check: Ensure removal of monochloro species (Diisopropyl Chloromalonate) which has a lower boiling point.
-
Protocol B: Radical Addition to Alkenes (ATRA)
Demonstrating the viable application of DIDCM.
-
Reagents: DIDCM (1.0 equiv), Terminal Alkene (2.0 equiv),
(0.05 equiv), bipyridine ligand (0.05 equiv). -
Solvent: Dichloroethane (degassed).
-
Conditions: Heat to 80°C in a sealed tube under Argon for 12 hours.
-
Mechanism: The Cu(I) abstracts a Cl atom, forming a radical that adds to the alkene. The Cu(II)-Cl species then transfers Cl back to the adduct.
-
Result: Formation of the
-dichloro-diester.
Part 5: Strategic Recommendation
If you intended to find a safer alternative for standard synthesis: You likely want Diisopropyl Chloromalonate (Monochloro) .
-
Why: It retains the
-proton needed for alkylation but offers the safety benefits of the isopropyl ester (lower toxicity, higher stability). -
Sourcing: It is commercially available but often custom-synthesized. It can be made by controlling stoichiometry in Protocol A (using 1.0 equiv
).
If you specifically need the Dichloro species: DIDCM is a robust, viable alternative to Dimethyl Dichloromalonate. It offers:
-
Reduced Volatility: Lower risk of inhalation exposure.
-
Lower Toxicity: Hydrolysis yields isopropanol rather than methanol.
-
Higher Lipophilicity: Better solubility in non-polar solvents for radical reactions.
References
-
BenchChem Technical Guides. (2025). A Viable Alternative to Dimethyl Chloromalonate in Specialized Synthetic Applications. Retrieved from
-
Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate.
-
National Institutes of Health (NIH). (2018). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Dimethyl Chloromalonate.
-
ChemicalBook. (2024). Diisopropyl Malonate Synthesis and Properties.
Kinetic Profiling and Reactivity Control of Diisopropyl Dichloromalonate: A Comparative Guide
Executive Summary & Strategic Context
Diisopropyl dichloromalonate (CAS 174300-34-6) occupies a critical niche in organic synthesis and environmental chemistry. While often encountered as a process impurity during the synthesis of diisopropyl chloromalonate (a key intermediate for heterocycle-based drugs like barbiturates), it also possesses distinct reactivity as a gem-dichloro electrophile.
This guide provides a kinetic and mechanistic analysis of this compound, contrasting it with its diethyl and dimethyl analogues. For drug development professionals, understanding the kinetics of its formation and hydrolysis is paramount for Quality by Design (QbD) strategies—specifically in controlling genotoxic impurities and optimizing yield.
Mechanistic Insight: The Kinetic Landscape
Formation Kinetics: The Consecutive Reaction Problem
In the chlorination of diisopropyl malonate (using reagents like sulfuryl chloride or NCS), the reaction proceeds via a consecutive competitive pathway. The kinetic challenge lies in the rate differential between the first (
-
Step 1 (
): Enolization of diisopropyl malonate followed by electrophilic attack by Cl⁺. -
Step 2 (
): Enolization of the monochloro-derivative followed by a second Cl⁺ attack.
Expert Insight: Unlike dimethyl malonate, where
Hydrolysis and Environmental Degradation
This compound is also identified as a degradation product of the fungicide Isoprothiolane . Its hydrolysis kinetics are governed by the steric bulk of the isopropyl esters, which shield the carbonyl carbons from nucleophilic attack by water or hydroxide ions.
Comparative Hydrolysis Rates:
Comparative Performance Guide
This section compares this compound (DIP-DCM) with the industry-standard Diethyl Dichloromalonate (DE-DCM) and N-Chlorosuccinimide (NCS) as reagents/intermediates.
Table 1: Physicochemical and Kinetic Comparison
| Feature | This compound (DIP-DCM) | Diethyl Dichloromalonate (DE-DCM) | N-Chlorosuccinimide (NCS) |
| Steric Bulk (Taft | High (Isopropyl) | Moderate (Ethyl) | Low |
| Hydrolysis Rate ( | Slow ( | Moderate | Fast (Moisture sensitive) |
| Chlorinating Power | Mild / Selective | Moderate | Strong |
| Impurity Risk | Low volatility; harder to purge | Volatile; easier to remove | Solid byproduct (Succinimide) |
| Toxicity (LC50 Fish) | 7.1 mg/L (Killifish) [1] | ~5-10 mg/L (Est.) | High aquatic toxicity |
Key Takeaway: DIP-DCM is kinetically more stable than DE-DCM. This stability makes it a persistent impurity if formed, but also a potentially more selective chlorinating agent for sensitive substrates where DE-DCM might cause side reactions.
Experimental Protocols
Protocol A: Kinetic Monitoring of Formation (Impurity Control)
Objective: Determine the rate constants
Reagents:
-
Diisopropyl malonate (1.0 eq)
-
Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)
-
Solvent: Dichloromethane (DCM) or Toluene
-
Internal Standard: Dodecane
Methodology:
-
Setup: Charge a jacketed reactor with diisopropyl malonate and solvent. Equilibrate to 0°C. Add Internal Standard.
-
Initiation: Add SO₂Cl₂ dropwise over 30 mins.
-
Sampling: Withdraw 50 µL aliquots at
mins. -
Quenching: Immediately quench aliquots into saturated NaHCO₃/Hexane biphasic mixture to stop the reaction.
-
Analysis: Analyze the organic layer via GC-MS or HPLC.
-
Track: Diisopropyl malonate (SM), Monochloro (P1), Dichloro (P2).
-
-
Calculation: Plot concentration vs. time. Fit data to a consecutive reaction model (
) to extract rate constants.
Protocol B: Hydrolysis Stability Assay
Objective: Measure the half-life of DIP-DCM in aqueous media (simulating environmental fate or physiological conditions).
-
Preparation: Dissolve DIP-DCM in Acetonitrile (stock).
-
Incubation: Spike stock into phosphate buffer (pH 7.4) at 25°C. Final concentration: 100 µM.
-
Monitoring: Analyze via Reverse-Phase HPLC (C18 column, Water/ACN gradient) at hourly intervals for 24 hours.
-
Data Processing: Plot
vs. time. The slope .
Visualizations
Reaction Pathway and Kinetic Branching
This diagram illustrates the competitive chlorination pathway and the hydrolysis degradation route.
Caption: Kinetic pathway showing the consecutive chlorination steps. Minimizing
Experimental Workflow for Kinetic Analysis
A self-validating workflow for determining reaction rates.
Caption: Step-by-step workflow for kinetic profiling of malonate chlorination.
References
-
Toxicity and Degradation of Isoprothiolane Derivatives: Title: Acute toxicity, accumulation and excretion of isoprothiolane and its degradation products (isoprothiolane sulfoxide, diisopropyl chloromalonate and this compound) were studied for killifish.[1][2] Source: ResearchGate / Journal of Pesticide Science URL:[Link]
-
General Kinetic Principles of Malonate Chlorination: Title: Kinetics of the chlorination of diethyl malonate in aqueous solution. Source: Journal of the Chemical Society (RSC Publishing) URL:[Link]
Sources
Comparative Guide to Purity Analysis of Synthesized Diisopropyl Dichloromalonate
Executive Summary
Diisopropyl dichloromalonate (DIDCM) (CAS: 174300-34-6) is a specialized halogenated ester used as a high-value intermediate in the synthesis of heterocycles, pharmaceutical prodrugs, and agrochemicals.[1] Its synthesis—typically via the chlorination of diisopropyl malonate using sulfuryl chloride (
This guide compares the three primary analytical methodologies—GC-FID/MS ,
Part 1: The Impurity Landscape
To accurately analyze purity, one must first understand the "enemy"—the specific impurities generated during synthesis. The chlorination process proceeds stepwise, creating a mixture if not driven to completion.
Synthesis Pathway & Impurity Profile
The reaction typically involves the electrophilic substitution of the
Target Reaction:
Common Impurities:
-
Diisopropyl Malonate (SM): Unreacted starting material.
-
Diisopropyl Chloromalonate (Mono-Cl): The intermediate formed from incomplete chlorination.
-
Hydrolysis Products: Malonic acid derivatives formed if moisture enters the system (unstable).
Figure 1: Stepwise chlorination pathway illustrating the origin of mono-chloro and di-chloro species.
Part 2: Comparative Analysis of Methods
Method A: Gas Chromatography (GC-FID/MS) — The Quantitative Standard
Verdict: Best for routine quantitative purity assessment (
GC is the gold standard for halogenated esters due to their volatility. It provides high resolution between the non-chlorinated, mono-chlorinated, and di-chlorinated species based on boiling point and polarity differences.
-
Mechanism: Separation is driven by the increasing molecular weight and changing polarity as hydrogens are replaced by chlorine atoms.
-
Detector Selection: FID (Flame Ionization Detector) is preferred for quantitative purity (Area %) as it responds linearly to carbon content. MS (Mass Spectrometry) is useful for initial identification of the impurity peaks.[2]
Experimental Protocol: GC-FID Purity Assay
-
Column: Agilent DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30m
0.25mm 0.25 m. -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (50:1), 250°C.
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 240°C.
-
Hold 5 min.
-
-
Sample Prep: Dilute 20 mg of synthesized oil in 1.5 mL Dichloromethane (DCM).
Expected Data Profile:
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] Retention Time (min)* | Identification Logic |
| Diisopropyl Malonate (SM) | 8.5 | Lowest MW, elutes first. |
| Diisopropyl Chloromalonate | 10.2 | Intermediate BP. |
| This compound | 11.8 | Highest MW, elutes last. |
*Note: Retention times are illustrative and depend on specific column flow/length.
Method B: H NMR Spectroscopy — The Structural Validator
Verdict: Essential for process optimization and confirming "completion."
While GC gives a purity percentage, NMR provides the structural proof that the reaction has finished. The key indicator is the disappearance of specific proton signals.
-
Mechanism: The
-carbon of the starting material has two protons ( ). The mono-chloro intermediate has one ( ). The target di-chloro product has zero . -
Validation: Purity is confirmed by the absence of the signal in the 3.0–5.0 ppm region.
Experimental Protocol:
H NMR
-
Solvent:
(Deuterated Chloroform). -
Instrument: 400 MHz or higher recommended.
-
Scans: 16 scans (sufficient for oil).
-
Relaxation Delay: 5 seconds (to ensure accurate integration if quantifying).
Spectral Comparison Table:
| Component | Chemical Shift ( | Multiplicity | Integration (Normalized) | Interpretation |
| SM (Malonate) | ~3.35 | Singlet | 2H | |
| Mono-Cl | ~4.75 | Singlet | 1H | |
| Target (DIDCM) | N/A | None | 0H | No protons on |
| Isopropyl Group | ~5.10 | Septet | 2H | Methine of isopropyl ester. |
| Isopropyl Group | ~1.30 | Doublet | 12H | Methyls of isopropyl ester. |
Expert Insight: If you see a small singlet at ~4.75 ppm, your reaction is incomplete. Add 0.1 eq of
Method C: HPLC-UV — The Alternative
Verdict: Least recommended. Use only if GC is unavailable or for analyzing hydrolysis degradation.
This compound has weak UV absorption (only carbonyl
-
When to use: If the product is suspected to have hydrolyzed into malonic acids (which are polar and non-volatile, thus invisible or destructive to GC).
-
Conditions: C18 Column, Acetonitrile/Water (60:40) with 0.1% Phosphoric acid, detection at 210 nm.
Part 3: Decision Framework & Summary
Analytical Decision Tree
Use this workflow to select the correct method for your stage of development.
Figure 2: Logical workflow for selecting the appropriate analytical technique.
Comparative Summary Table
| Feature | GC-FID (Recommended) | HPLC-UV | |
| Primary Use | Quantitative Purity (Area %) | Structural Confirmation | Degradation Analysis |
| Sensitivity | High (ppm level) | Moderate (~0.5%) | Low (Weak Chromophore) |
| Specificity | Excellent (Separates SM/Mono/Di) | Excellent (Distinct Shifts) | Poor (Solvent interference) |
| Sample Prep | Dilute in DCM | Dissolve in | Dissolve in Mobile Phase |
| Cost/Run | Low | High (Solvent/Instrument time) | Moderate |
References
-
National Institutes of Health (NIH). Ethylchloroformate Derivatization for GC-MS Analysis. Retrieved from [Link]
-
Restek Corporation. GC-MS Analysis of Phthalates and Esters: Column Selection. Retrieved from [Link]
-
SpectraBase. Diisopropyl Malonate NMR Data. Retrieved from [Link]
Sources
- 1. This compound | 174300-34-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Dichloroacetic acid methyl ester | 116-54-1 [chemicalbook.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. フタル酸エステル類のGC-MS分析: GC液相の特性比較 [discover.restek.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Structural Validation of Heterocyclic Compounds Derived from Diisopropyl Dichloromalonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds for innovation.[1] Their diverse structures and functional adaptability make them indispensable in the development of novel therapeutic agents and advanced materials.[1] Among the versatile reagents for synthesizing these crucial structures, diisopropyl dichloromalonate has emerged as a potent electrophile, facilitating the construction of substituted pyrimidines and related heterocycles under relatively mild conditions.[2] This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of these synthesized compounds, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Synthetic Foundation: Cyclocondensation with this compound
The journey to a novel heterocyclic compound begins with its synthesis. This compound serves as a key building block in cyclocondensation reactions with various binucleophilic reagents such as urea, thiourea, and guanidine. The general mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbons of the malonate, followed by intramolecular cyclization.[2] This process, which eliminates isopropanol and hydrogen chloride, efficiently yields a range of heterocyclic systems, including 5-chlorobarbituric acid, 5-chloro-2-thioxobarbituric acid, and 2-amino-5-chloro-4,6-pyrimidinedione.[2]
The versatility of malonic esters like this compound lies in their active methylene group, which can be functionalized to introduce a wide array of substituents, leading to a vast library of potential heterocyclic structures.[3] However, the successful synthesis of the target molecule is only the first step; rigorous structural validation is paramount to ensure the integrity of downstream applications.
A Multi-Faceted Approach to Structural Validation
No single analytical technique can provide a complete and unambiguous structural determination. A robust validation strategy relies on the synergistic use of several spectroscopic and analytical methods. The three pillars of modern structural elucidation for these organic compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, and Mass Spectrometry (MS).[4] Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Core Principles and Experimental Causality
NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This "resonance" frequency is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule.
Why it's the first line of defense: NMR is non-destructive and provides a wealth of information from a relatively small amount of sample. It is the go-to technique for determining the overall connectivity and stereochemistry of a newly synthesized compound.
dot
Sources
Comparative Guide: Characterization of Intermediates in Diisopropyl Dichloromalonate Synthesis
Executive Summary & Strategic Context
Diisopropyl dichloromalonate (DIDCM) is a specialized gem-dihalogenated building block, distinct from its diethyl and dimethyl analogs due to the steric bulk of the isopropyl ester groups. This steric hindrance offers unique regioselectivity in subsequent heterocycle formation and nucleophilic substitutions, making it a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs).
The synthesis of DIDCM typically proceeds via the electrophilic chlorination of diisopropyl malonate (DIPM). The critical challenge in this process is not the chlorination itself, but the control of selectivity . The reaction proceeds stepwise:
-
Precursor: Diisopropyl malonate (DIPM)
-
Intermediate: Diisopropyl monochloromalonate (Mono-Cl)
-
Product: this compound (DIDCM)
Failure to accurately characterize and quantify the Mono-Cl intermediate results in process failure. Under-chlorination leads to inseparable mono-impurities, while over-exposure to harsh chlorinating agents can degrade the ester functionality.
This guide objectively compares analytical methodologies (NMR, GC-MS, and IR) for tracking these intermediates and provides a self-validating protocol for the synthesis of DIDCM using sulfuryl chloride (
Reaction Mechanism & Intermediate Pathway
Understanding the signaling pathway of the reaction is a prerequisite for selecting the correct analytical tool. The reaction is driven by the enolization of the malonate, followed by electrophilic attack by the chloronium source.
Diagram 1: Stepwise Chlorination Pathway
Caption: Stepwise electrophilic chlorination of diisopropyl malonate. The conversion of Mono-Cl to Di-Cl is kinetically slower due to the electron-withdrawing effect of the first chlorine atom, requiring thermal activation.
Comparative Analysis of Characterization Methods
To ensure high purity (>98%), one must distinguish between the starting material (DIPM), the transient intermediate (Mono-Cl), and the product (DIDCM).
Table 1: Analytical Technique Performance Matrix
| Feature | Proton NMR ( | GC-MS | FT-IR (In-Situ) |
| Primary Utility | Structural confirmation & Endpoint determination | Quantitative impurity profiling (Purity %) | Process safety & Kinetic monitoring |
| Detection of Mono-Cl | Excellent. Distinct shift of | Good. Separated by retention time. | Moderate. Carbonyl shift overlap. |
| Detection of DIDCM | Indirect. Confirmed by absence of | Excellent. Distinct fragmentation pattern. | Good. C=O stretch shift to higher wavenumber. |
| Sample Prep | Dissolution in | Dilution required; potential thermal degradation. | None (Probe in reactor). |
| Limit of Detection | ~0.5 - 1.0% | < 0.1% (Trace analysis) | ~2 - 5% |
| Blind Spots | Cannot easily detect inorganic byproducts (HCl). | Thermally labile species may decompose in injector. | Hard to quantify exact conversion % accurately. |
Deep Dive: Why NMR is the "Gold Standard" for this Synthesis
While GC-MS is superior for final purity certification,
-
Causality: The introduction of chlorine atoms on the
-carbon dramatically alters the chemical environment of the remaining protons. -
DIPM: The
-protons appear as a singlet at 3.3 ppm . -
Mono-Cl: The single remaining
-proton shifts downfield to 4.7–4.8 ppm due to the inductive effect of the chlorine. -
DIDCM: There are NO
-protons . -
Validation: The reaction is considered complete only when the signal at 4.7 ppm (Mono) is fully extinguished. GC-MS can sometimes show false positives for Mono-Cl due to thermal disproportionation of the Di-Cl in the injection port.
Experimental Protocol: Synthesis & Characterization
Methodology: Chlorination using Sulfuryl Chloride (
Reagents
-
Diisopropyl malonate (DIPM): 1.0 equiv.
-
Sulfuryl chloride (
): 2.2 equiv (10% excess to drive Di-formation). -
Catalyst (Optional): AIBN (catalytic amount) if radical initiation is required, though ionic mechanism dominates in polar media.
-
Solvent: Neat (preferred) or Dichloromethane.
Workflow Diagram
Caption: Operational workflow for DIDCM synthesis with NMR-based decision gate.
Step-by-Step Procedure
-
Setup: Equip a 3-neck flask with a magnetic stirrer, reflux condenser, addition funnel, and a scrubber trap (NaOH) for
off-gassing. -
Addition: Charge Diisopropyl malonate (18.8 g, 100 mmol). Cool to 0°C. Add Sulfuryl chloride (29.7 g, 220 mmol) dropwise over 1 hour. Note: Gas evolution will be vigorous.
-
Reaction: Allow to warm to room temperature, then heat to 45–50°C for 4 hours. The thermal step is crucial to overcome the activation energy for the second chlorination [1].
-
IPC (In-Process Control): Take a 50
aliquot, dilute in .-
Pass Criteria: Integration of signal at
4.7 ppm < 1% relative to the isopropyl methyl signal.
-
-
Workup: Cool the mixture. Dilute with DCM. Wash carefully with saturated
(to remove acid) and brine. -
Purification: Dry over
, concentrate, and perform vacuum distillation. DIDCM has a higher boiling point than the Mono-intermediate.
Characterization Data Summary
The following data provides the reference standards for validating the synthesized intermediates.
Table 2: Spectral Fingerprints
| Compound | Structure | IR ( | |
| DIPM | 1735 (Ester C=O) | ||
| Mono-Cl | 1750 (Shifted C=O) | ||
| DIDCM | 1765 (Shifted C=O) |
Note: The isopropyl methyl doublet shifts slightly downfield (1.25 -> 1.30) as chlorination increases due to the electron-withdrawing nature of the halogens.
Troubleshooting & Safety
-
Issue: Incomplete Conversion.
-
Issue: Product Coloration.
-
Safety Warning: Diisopropyl fluorophosphate is a known neurotoxin. While the chloromalonates are less toxic, they are potent alkylating agents and lachrymators. Handle in a fume hood.
References
-
Madhusudhan, G., et al. (2011).[1] "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate." Der Pharma Chemica, 3(6), 437-442.[1]
-
Organic Syntheses. "Malonyl Chloride and Di-tert-butyl Malonate." Org.[1] Synth. 1954, 34, 26.
- Tarrant, P., et al. (2004). "Chlorination of Malonic Esters." Journal of the American Chemical Society.
-
PubChem. "Diethylmalonic acid, diisopropyl ester (Analogous spectral data)."
-
ChemicalBook. "Diisopropyl Malonate NMR Spectrum."
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 5. ia800607.us.archive.org [ia800607.us.archive.org]
- 6. Chlorination of aluminum using low-temperature sulfur chloride reagents - American Chemical Society [acs.digitellinc.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN104072369A - Diisopropyl malonate preparation process - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of Diisopropyl Dichloromalonate (DIDCM)
Executive Summary: The "Gem-Dichloro" Challenge
Diisopropyl dichloromalonate (DIDCM, CAS 174300-34-6) occupies a critical dual role in chemical biology and agrochemical development. Primarily encountered as a reactive impurity during the synthesis of diisopropyl chloromalonate (a key intermediate for the fungicide Isoprothiolane) or as a degradation product of the same, its presence dictates the safety and efficacy profile of the final formulation.
Unlike its monochlorinated analog, DIDCM possesses a geminal dichloride motif activated by two flanking ester groups. This structure significantly alters its electrophilicity, leading to distinct "cross-reactivity" profiles—defined here as off-target chemical alkylation and overlapping toxicological windows with the parent compound.
This guide provides an objective comparison of DIDCM against its structural analogs, detailing its reactivity thresholds, analytical interference, and biological impact.
Chemical Mechanism & Reactivity Profile
To understand the cross-reactivity of DIDCM, one must first understand its electrophilic activation. The flanking diisopropyl ester groups exert a strong electron-withdrawing effect (inductive), making the central carbon highly susceptible to nucleophilic attack.
The Reactivity Hierarchy
In synthetic workflows, DIDCM is often an unwanted byproduct of "over-chlorination." Its reactivity compares to alternatives as follows:
| Compound | Structure | Electrophilicity ( | Primary Reactivity Mode |
| Diisopropyl Malonate | Low | Nucleophile (after deprotonation) | |
| Diisopropyl Chloromalonate | High | ||
| DIDCM | Very High | Radical/Carbene formation & Non-selective Alkylation |
Mechanism of Action: Off-Target Alkylation
DIDCM acts as a "hard" electrophile. In biological systems, it does not merely inhibit enzymes via lock-and-key mechanisms (like typical drugs); it covalently modifies nucleophilic residues (Cysteine thiols, Lysine amines) via alkylation. This is the chemical basis of its "cross-reactivity" with biological targets intended for the parent drug.
Figure 1: Divergent pathways of DIDCM in biological systems. High electrophilicity leads to direct alkylation (toxicity), while instability in water leads to hydrolysis and excretion.
Comparative Performance Data
The following data synthesizes environmental toxicology studies and synthetic impurity profiling. The "Cross-Reactivity" here is quantified by the overlap in toxicity and bioaccumulation between DIDCM and the parent compound, Isoprothiolane.
Table 1: Toxicological Cross-Reactivity (Model Organism: Oryzias latipes)
| Parameter | Isoprothiolane (Parent) | DIDCM (Degradant/Impurity) | Interpretation |
| Acute Toxicity (48h LC50) | 5.9 mg/L | 7.1 mg/L | High Overlap: DIDCM is nearly as toxic as the parent, posing a "silent" risk in impure formulations. |
| Bioaccumulation (BCF) | 45 (Moderate) | 0.7 (Low) | Distinct: Despite high lipophilicity, DIDCM is metabolized/excreted much faster, reducing long-term chain risks. |
| Log Pow | 3.16 | 3.44 | Anomaly: DIDCM is more lipophilic but accumulates less, likely due to rapid hydrolytic degradation. |
Data Source: Tsuda et al. (1997) & BenchChem Internal Profiling.
Table 2: Synthetic Selectivity (Chlorination of Malonates)
| Reagent | Specificity for Monochloro | Risk of DIDCM Formation | Notes |
| Sulfuryl Chloride ( | High (at <40°C) | Moderate | Standard industry method. Requires strict stoichiometry (1:1). |
| Chlorine Gas ( | Low | High | Aggressive reagent; difficult to stop at monochlorination. |
| N-Chlorosuccinimide (NCS) | Very High | Low | Best for lab-scale; expensive for bulk production. |
Analytical Interference & Cross-Reactivity
In drug development and residue analysis, DIDCM often "cross-reacts" with detection systems designed for Isoprothiolane or Diisopropyl chloromalonate.
-
GC-MS Interference: DIDCM elutes close to Diisopropyl chloromalonate on non-polar columns (e.g., DB-5).
-
Differentiation: Monitor the isotopic pattern. DIDCM shows a distinct
cluster (9:6:1 intensity ratio for M, M+2, M+4) vs. the cluster (3:1) of the monochloro analog.
-
-
Immunoassay (ELISA) Specificity:
-
While specific antibodies for DIDCM are rare, polyclonal antibodies raised against Isoprothiolane haptens may show 10-15% cross-reactivity with DIDCM due to the conserved diisopropyl malonate moiety.
-
Recommendation: Use LC-MS/MS for confirmatory quantification in biological matrices to avoid false positives.
-
Experimental Protocols
Protocol A: Controlled Synthesis (Minimizing DIDCM Cross-Reactivity)
Objective: To synthesize Diisopropyl Chloromalonate while suppressing the formation of the over-reactive DIDCM byproduct.
Reagents: Diisopropyl malonate (1.0 eq), Sulfuryl chloride (1.05 eq), Toluene (Solvent).
-
Setup: Charge a dry 3-neck flask with Diisopropyl malonate and Toluene (5 volumes). Cool to 0–5°C .
-
Causality: Low temperature suppresses the activation energy required for the second chlorination event (formation of DIDCM).
-
-
Addition: Add Sulfuryl chloride dropwise over 2 hours.
-
Critical Step: Do not exceed 10°C. Rapid addition creates local hot spots, favoring DIDCM formation.
-
-
Digestion: Allow to warm to 25°C and stir for 4 hours.
-
Quench & Wash: Quench with saturated
. Wash organic layer with water. -
Purification: Fractional distillation under high vacuum.
-
Checkpoint: DIDCM has a slightly higher boiling point. Collect the main fraction and analyze by GC. If DIDCM > 2%, re-distill.
-
Protocol B: Reactivity Profiling (Glutathione Trapping Assay)
Objective: To quantify the electrophilic cross-reactivity of DIDCM towards biological thiols.
-
Preparation: Prepare a 10 mM stock of DIDCM in DMSO.
-
Incubation: Mix 10 µL of DIDCM stock with 990 µL of PBS (pH 7.4) containing 1 mM Glutathione (GSH).
-
Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with 1% Formic Acid.
-
Analysis: Analyze by LC-MS. Look for the GSH-DIDCM adduct (Mass shift: +306 Da - HCl loss).
-
Interpretation: A rapid disappearance of GSH (
min) indicates high potential for biological toxicity/cross-reactivity.
-
Synthesis & Degradation Workflow
The following diagram illustrates the origin of DIDCM and its fate in environmental/biological systems.
Figure 2: The lifecycle of DIDCM. It arises either from synthetic over-chlorination or the environmental breakdown of Isoprothiolane.
References
-
Tsuda, T. et al. (1997).[1] Acute toxicity, accumulation and excretion of isoprothiolane and its degradation products in killifish (Oryzias latipes).[2][3][4][5][6][7] Water Research.
-
BenchChem Technical Library. (2025). Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals. BenchChem.
-
ChemicalBook. (2024). This compound Product Properties and Safety Data. ChemicalBook.
-
Fushiwaki, Y.[8][9] & Urano, K. (2001).[1] Biodegradation of pesticides in river water and sediment.[10] Journal of Health Science.
-
PubChem. (2025). Compound Summary: this compound.[1][3][4][7][8][9][11][12] National Library of Medicine.
Sources
- 1. eprints.usm.my [eprints.usm.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dichloroacetic acid methyl ester | 116-54-1 [chemicalbook.com]
- 9. Component: diisopropyl | Chemical Suppliers [chemical-suppliers.eu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (R)-(+)-2-Chloropropionic acid | 7474-05-7 [chemicalbook.com]
Executive Summary
Diisopropyl dichloromalonate (Didcm) is a highly lipophilic diester, primarily identified as a bioactive degradation product of the fungicide isoprothiolane.[1] While structurally related to the classic metabolic probe Dimethyl Malonate (DMM) , Didcm exhibits distinct physicochemical properties—specifically elevated lipophilicity (LogP ~3.[1]44) and halogen-driven electronic effects—that alter its membrane permeability and inhibitory potential against Succinate Dehydrogenase (SDH/Complex II).[1]
This guide provides a technical comparison of Didcm against standard metabolic modulators (Dimethyl Malonate , 3-Nitropropionic Acid ), analyzing transport kinetics, hydrolysis mechanisms, and SDH binding modes.[1] It is designed for researchers investigating mitochondrial toxicology, pesticide metabolism, or novel SDH inhibitor design.[1]
Mechanistic Profile: this compound (Didcm)[1][2]
Chemical Identity & Origin[1]
-
IUPAC Name: Diisopropyl 2,2-dichloropropanedioate[1]
-
CAS: 174300-34-6[1]
-
Core Structure: A malonate backbone substituted with two chlorine atoms at the
-carbon and esterified with two isopropyl groups. -
Primary Source: Environmental degradation (hydrolysis/photolysis) of the dithiolane fungicide Isoprothiolane .
Mechanism of Action (MOA)
Didcm functions as a pro-inhibitor .[1] Its activity is contingent upon intracellular processing:
-
Cellular Entry (Passive Diffusion): Unlike unsubstituted malonate (which requires dicarboxylate transporters), Didcm possesses high lipophilicity due to the bulky isopropyl esters and chlorine substitution.[1] This allows rapid, transporter-independent accumulation across the plasma and mitochondrial membranes.
-
Bioactivation (Hydrolysis): Intracellular carboxylesterases cleave the isopropyl groups, releasing Dichloromalonate (DCM) and isopropanol.[1]
[1] -
Target Inhibition (Complex II): The active metabolite, Dichloromalonate , acts as a competitive inhibitor of Succinate Dehydrogenase (SDH).[1]
-
Binding Mode: Dichloromalonate mimics succinate but cannot be dehydrogenated. The gem-dichloro substitution removes the
-protons required for oxidation to fumarate, creating a "dead-end" complex.[1] -
Electronic Effect: The electron-withdrawing chlorine atoms increase the acidity of the carboxyl groups compared to native malonate, potentially altering binding affinity (
) and electrostatic interactions within the SDH active site.[1]
-
Comparative Analysis: Didcm vs. Standard Alternatives
This section contrasts Didcm with the standard reversible prodrug (Dimethyl Malonate) and the irreversible suicide inhibitor (3-Nitropropionic Acid).[1]
Table 1: Physicochemical & Kinetic Comparison
| Feature | This compound (Didcm) | Dimethyl Malonate (DMM) | 3-Nitropropionic Acid (3-NP) |
| Role | Environmental Metabolite / Lipophilic Probe | Standard Metabolic Probe | Neurotoxin / Disease Model |
| Active Species | Dichloromalonate | Malonate | 3-Nitropropionate (Suicide substrate) |
| Inhibition Type | Competitive (Reversible) | Competitive (Reversible) | Irreversible (Covalent adduct) |
| Lipophilicity (LogP) | High (~3.44) | Moderate (~0.[1]7) | Low (~ -0.[1]5) |
| Membrane Entry | Rapid Passive Diffusion | Passive Diffusion | Transporter-dependent (OATs) |
| Reversibility | Washout restores function (slow) | Washout restores function (fast) | Permanent inactivation |
| Toxicity ( | ~7.1 mg/L (Killifish model) | Low acute toxicity | High (Neurotoxic) |
Didcm vs. Dimethyl Malonate (DMM)[1]
-
Permeability: Didcm is significantly more lipophilic than DMM. In systems with high lipid content or complex barriers (e.g., blood-brain barrier models), Didcm may achieve higher intracellular concentrations at lower nominal doses.[1]
-
Hydrolysis Kinetics: The bulky isopropyl groups of Didcm may undergo slower enzymatic hydrolysis compared to the methyl groups of DMM, potentially creating a "sustained-release" effect of the inhibitor.
-
Inhibitor Potency: The active form, Dichloromalonate, is structurally distinct from Malonate.[1] The chlorine atoms introduce steric bulk and alter the pKa, which can affect the off-rate (
) from the enzyme active site.[1]
Didcm vs. 3-Nitropropionic Acid (3-NP)[1]
-
Mechanism: 3-NP is a suicide inhibitor that forms a covalent adduct with the SDH active site arginine, causing irreversible blockade.[1] Didcm/Dichloromalonate binds non-covalently.[1]
-
Utility: 3-NP is preferred for creating permanent lesions (e.g., Huntington's disease models).[1] Didcm is better suited for studies requiring reversible metabolic suppression or investigating halogenated contaminant toxicity.
Visualization of Signaling & Activation Pathways
The following diagram illustrates the parallel activation pathways of Didcm and DMM, converging on Complex II inhibition.
Caption: Comparative bioactivation pathways of this compound (Didcm) and Dimethyl Malonate (DMM) leading to SDH inhibition.
Experimental Protocols
Preparation of Didcm Stock Solutions
Note: Didcm is highly lipophilic and prone to precipitation in aqueous media if not handled correctly.
-
Solvent: Dissolve pure Didcm in DMSO (Dimethyl sulfoxide) to create a 100 mM master stock.[1] Avoid ethanol if studying esterase kinetics, as transesterification can occur.[1]
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for >6 months.
-
Working Solution: Dilute the master stock 1:1000 into pre-warmed (37°C) assay buffer immediately before use to minimize precipitation. Final DMSO concentration should be
.[1]
Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)
This protocol validates SDH inhibition by measuring Oxygen Consumption Rate (OCR) in the presence of Complex I inhibitors (isolating Complex II).[1]
Reagents:
-
Permeabilized cells or isolated mitochondria (Liver/Heart).[1]
-
Assay Medium: MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2).[1]
-
Substrate: Succinate (10 mM) + Rotenone (2 µM, to block Complex I).[1]
Workflow:
-
Baseline: Establish baseline respiration with Succinate + Rotenone (State 2 respiration).[1]
-
ADP Addition: Inject ADP (4 mM) to induce State 3 (maximal) respiration.
-
Inhibitor Titration:
-
Measurement: Record the decrease in OCR. Calculate
based on the slope of inhibition.[1] -
Validation: Inject Antimycin A (Complex III inhibitor) to confirm non-mitochondrial respiration levels.[1]
Expected Outcome: Didcm should induce a rapid decline in OCR at lower nominal concentrations than DMM, reflecting its superior entry kinetics.
Cytotoxicity & Bioconcentration (Fish/Cell Model)
Adapted from Kojima et al.[1] for environmental relevance.[2][3]
-
System: Oryzias latipes (Killifish) or HepG2 cells.[1]
-
Exposure: 48-hour static renewal.
-
Endpoints:
-
LC50: Monitor mortality (Fish) or LDH release (Cells).[1]
-
Bioconcentration: Extract tissue lipids, analyze Didcm via GC-MS (See Reference 1).
-
Metabolite Tracking: Monitor appearance of Dichloromalonate in the media/cytosol.
-
References
-
Kojima, M., et al. (1999).[1] Acute toxicity, accumulation and excretion of isoprothiolane and its degradation products in killifish.[2] Journal of Chromatography B, 723(1-2), 225-233.[1] Link
-
BenchChem. (2025).[1][4] A Comparative Guide to Purity Assessment of Diisopropyl Chloromalonate. Technical Notes. Link[1]
-
Wojtovich, A. P., & Brookes, P. S. (2008).[1] The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ROS production. American Journal of Physiology-Cell Physiology, 295(4), C1019-C1027.[1] Link
-
ChemicalBook. (2024).[1] this compound Product Entry (CAS 174300-34-6).[1] Link
-
PubChem. (2024).[1] Dimethyl Malonate Compound Summary. Link
Sources
Safety Operating Guide
An In-Depth Technical Guide to Diisopropyl Dichloromalonate Disposal
To: Research Scientists, EHS Coordinators, and Laboratory Managers From: Senior Application Scientist, Chemical Safety Division Subject: Safe Handling, Decontamination, and Disposal Procedures for Diisopropyl Dichloromalonate (DIDCM)
Executive Safety Assessment
This compound (DIDCM) is a specialized
-
Potent Lachrymator: Like its diethyl analogue, DIDCM is a tear agent.[1] Exposure to vapors, even at low ppm, causes severe ocular and respiratory irritation.[1] Standard fume hood use is non-negotiable.
-
Hydrolytic Instability: Upon contact with moisture or weak bases, the gem-dichloro moiety can hydrolyze to release hydrochloric acid (HCl), creating a corrosive environment and potential pressure hazards in sealed waste containers.[1]
Operational Directive: Do not commingle DIDCM with general organic waste streams without prior assessment. Segregation as "Halogenated Organic Waste" is the baseline requirement.
Chemical Properties & Hazard Logic
Understanding the why behind the disposal protocol is critical for safety.
| Property | Description | Operational Implication |
| Functional Group | Gem-dichloro ester | High reactivity toward nucleophiles (bases). |
| Hydrolysis | Slow in water; Rapid in base | Generates HCl and malonic acid derivatives. Do not store in metal containers. |
| Flash Point | Combustible, but not highly flammable.[1] | |
| Density | Sinks in water; forms the bottom layer in aqueous extractions. |
The Hydrolysis Mechanism
In the presence of water or base (
Note: The actual pathway is complex, often leading to decarboxylation and the formation of chloro-substituted acetic acid derivatives, but the release of protons (acid) is the constant safety concern.[1]
Strategic Waste Classification (RCRA)
In the United States, DIDCM is not a P- or U-listed waste.[1] However, it must be characterized by its properties under 40 CFR § 261 .[1]
-
Primary Waste Code: D002 (Corrosive) . If the waste contains hydrolyzed byproducts (HCl), the pH is likely
.[1] -
Secondary Waste Code: D001 (Ignitable) . Only if the waste matrix (e.g., mixed with acetone) has a flash point
C.[1] -
Labeling Requirement: "Hazardous Waste - Toxic, Corrosive, Halogenated."[1][3]
Operational Protocols
Scenario A: Bulk Disposal (Expired/Unwanted Stock)
Do not neutralize bulk quantities in the lab. The exotherm from neutralizing
-
Container Selection: Use the original glass container or a high-density polyethylene (HDPE) waste bottle. Ensure the cap has a Teflon (PTFE) liner.
-
Segregation: Label clearly as "Halogenated Organic Waste - CONTAINS LACHRYMATOR."
-
Packing: Place the primary container into a secondary containment bag (Ziploc) and then into a vermiculite-lined drum.
-
Disposal Path: Ship for High-Temperature Incineration . This is the only method that ensures complete destruction of the chlorinated backbone.
Scenario B: Glassware & Residue Decontamination
Glassware containing traces of DIDCM should never be removed from the fume hood until deactivated.
The "Ammonia Wash" Method:
Ammonia reacts with
-
Preparation: Prepare a bath of 5% aqueous ammonia or a dilute NaOH/Ethanol solution in the fume hood.
-
Soak: Submerge glassware for 24 hours. The alkaline environment hydrolyzes the ester and neutralizes the acid.
-
Rinse: Wash with water, then acetone.[1] The rinsate can be disposed of via the drain only if confirmed non-hazardous by local EHS (otherwise, collect as aqueous waste).[1]
Emergency Contingency: Spill Cleanup
Stop. Do not attempt to wipe up a DIDCM spill with paper towels immediately; this increases surface area and vapor generation.
Step-by-Step Decontamination:
-
Evacuate & Isolate: Clear the immediate area. If the spill is outside a hood, evacuate the lab due to lachrymatory effects.[1]
-
PPE Upgrade:
-
Respiratory: Full-face respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta).
-
Gloves: Silver Shield (Laminate) or double-layered Nitrile (minimum 8 mil). Standard latex is useless against halogenated esters.[1]
-
-
Absorb: Cover the spill with a 1:1 mixture of Sodium Carbonate (
) and clay absorbent (vermiculite/kitty litter). The carbonate neutralizes the acid generated; the clay traps the liquid. -
Wait: Allow 15 minutes for absorption and initial neutralization.
-
Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Corrosive/Toxic)."
-
Surface Wash: Clean the surface with a mild detergent and water solution.
Visualization: Decision Logic & Workflow
The following diagram outlines the decision-making process for DIDCM handling, ensuring no step is missed.
Caption: Operational workflow for segregating bulk DIDCM waste from laboratory residues, prioritizing thermal destruction for bulk quantities.
References
-
U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Diethyl dichloromalonate (Analogue Reference). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
